molecular formula C6H10O6 B1328786 Dimethyl d-tartrate CAS No. 608-69-5

Dimethyl d-tartrate

Cat. No.: B1328786
CAS No.: 608-69-5
M. Wt: 178.14 g/mol
InChI Key: PVRATXCXJDHJJN-IMJSIDKUSA-N
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Description

Dimethyl d-tartrate is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRATXCXJDHJJN-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-69-5, 13171-64-7, 5057-96-5
Record name rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate
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Record name Dimethyl (2S,3S)-2,3-dihydroxybutanedioate
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Record name Tartaric acid, dimethyl ester, DL-
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Record name meso-tartaric acid, dimethyl ester
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Record name Dimethyl (S(R*,R*))-tartrate
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Record name Dimethyl [S(R*,R*)]-tartrate
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Dimethyl D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, purification, and analysis of dimethyl d-tartrate. The information is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries who utilize chiral building blocks in asymmetric synthesis.

Core Properties of this compound

This compound, also known as dimethyl (2S,3S)-2,3-dihydroxybutanedioate, is a diester of D-tartaric acid.[1] Its chirality makes it a valuable precursor and auxiliary in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

Identifier Value
IUPAC Name dimethyl (2S,3S)-2,3-dihydroxybutanedioate[1]
Synonyms D-(-)-Tartaric acid dimethyl ester, Dimethyl D-(-)-tartrate[1]
CAS Number 13171-64-7[1]
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
Appearance Colorless to pale yellowish liquid or white solid[3]
Physical Property Value Conditions
Melting Point 48-50 °C[3]
Boiling Point 157-159 °C[3]at 11 mmHg
Optical Rotation [α]²⁰/D = -20° to -23°[4]c = 2.5 in water
Solubility Soluble in water and polar organic solvents.[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis: Fischer Esterification of D-Tartaric Acid

This compound is commonly synthesized via the Fischer esterification of D-tartaric acid with methanol (B129727), using a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-tartaric acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction D-Tartaric_Acid D-Tartaric Acid Reflux Reflux (4-6h) D-Tartaric_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4_cat H2SO4 (cat.) H2SO4_cat->Reflux Neutralization Neutralize with NaHCO3 Reflux->Neutralization Cool to RT Evaporation Remove Methanol Neutralization->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Yields

Synthesis of this compound via Fischer Esterification.
Purification

The crude product from the synthesis can be purified by recrystallization or vacuum distillation.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of ethyl acetate and hexane (B92381).

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Recrystallization_Workflow Crude_Product Crude Product Dissolution Dissolve in hot Ethyl Acetate Crude_Product->Dissolution Addition Add Hexane until turbid Dissolution->Addition Cooling Slow cooling (RT then ice bath) Addition->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Dry under vacuum Filtration->Drying Pure_Crystals Pure this compound Drying->Pure_Crystals

Purification by Recrystallization.

For larger scales or to obtain a liquid product, vacuum distillation is an effective purification method.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at a constant temperature (lit. 157-159 °C at 11 mmHg).[3]

  • Collection: Collect the purified liquid product in a pre-weighed receiving flask.

Distillation_Workflow Crude_Product Crude Product in Flask Heating Heat under Vacuum Crude_Product->Heating Vaporization Vaporization Heating->Vaporization Condensation Condensation Vaporization->Condensation Collection Collect Pure Fraction Condensation->Collection Pure_Liquid Purified this compound Collection->Pure_Liquid

Purification by Vacuum Distillation.

Analytical Methods

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR (CDCl₃):

    • ~3.80 ppm (s, 6H): This singlet corresponds to the six protons of the two equivalent methyl ester (-OCH₃) groups.

    • ~4.50 ppm (s, 2H): This singlet arises from the two equivalent methine protons (-CH(OH)-).

    • ~3.5-4.0 ppm (br s, 2H): A broad singlet corresponding to the two hydroxyl (-OH) protons. The chemical shift of this peak is variable and depends on concentration and temperature.

  • ¹³C NMR (CDCl₃):

    • ~53 ppm: Signal for the methyl ester carbons (-OCH₃).

    • ~72 ppm: Signal for the methine carbons (-CH(OH)-).

    • ~172 ppm: Signal for the carbonyl carbons of the ester groups (-C=O).

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.

  • ~2950 cm⁻¹: C-H stretching vibrations of the methyl and methine groups.

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl groups.

  • ~1100-1300 cm⁻¹: C-O stretching vibrations of the ester and alcohol groups.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined by chiral HPLC.

Experimental Protocol:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating tartrate esters.

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve baseline separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development and Asymmetric Synthesis

This compound is a versatile chiral building block in organic synthesis.[4] Its primary applications include:

  • Chiral Auxiliary: It can be used to introduce chirality into a molecule and guide the stereochemical outcome of a reaction.

  • Synthesis of Chiral Ligands: It serves as a precursor for the synthesis of various chiral ligands used in asymmetric catalysis.[4]

  • Starting Material for Natural Product Synthesis: Its C2 symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.

Applications cluster_synthesis Asymmetric Synthesis cluster_outcomes Outcomes in Drug Development DMT This compound Auxiliary Chiral Auxiliary DMT->Auxiliary Ligands Chiral Ligands DMT->Ligands Natural_Products Natural Product Synthesis DMT->Natural_Products Stereocontrol Stereocontrol in Reactions Auxiliary->Stereocontrol Enantiopure_Drugs Enantiomerically Pure Drugs Ligands->Enantiopure_Drugs Bioactive_Molecules Complex Bioactive Molecules Natural_Products->Bioactive_Molecules

Role of this compound in Asymmetric Synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. The provided protocols and data are intended to facilitate its effective application in the synthesis of valuable chiral molecules.

References

Synthesis of Dimethyl d-tartrate from tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dimethyl d-tartrate from d-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from d-tartaric acid, a critical chiral building block in pharmaceutical and agrochemical development. The primary method detailed is the Fischer-Speier esterification, a robust and widely utilized acid-catalyzed reaction. This document outlines the underlying chemical principles, detailed experimental protocols, and key physicochemical data to support laboratory and developmental applications.

Reaction Overview

The synthesis of this compound is achieved through the esterification of the two carboxylic acid functional groups of d-tartaric acid with methanol (B129727). This reaction is an equilibrium process, typically catalyzed by a strong acid. To drive the reaction toward the formation of the diester product, an excess of methanol is used, and the water generated during the reaction is often removed.

Chemical Equation:

HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃OH ⇌ CH₃OOC-CH(OH)-CH(OH)-COOCH₃ + 2 H₂O (d-Tartaric Acid + Methanol ⇌ this compound + Water)

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for planning the synthesis, purification, and handling procedures.

Propertyd-Tartaric AcidThis compound
Molecular Formula C₄H₆O₆C₆H₁₀O₆[1][2][3]
Molecular Weight 150.09 g/mol 178.14 g/mol [1][2][4]
Appearance White crystalline solidTransparent liquid or white solid[1]
Melting Point 171-174 °C57-60 °C (decomposes)[5]
Boiling Point Decomposes158 °C @ 0.2 mm Hg[5]
Solubility Soluble in water, polar solventsSoluble in polar solvents like water[6]
Optical Rotation [α]D²⁰ +12.7° (c=17, H₂O)[7][α]D²⁰ -20 to -23° (c=2.5, H₂O)[1]

Experimental Protocols

The following protocols describe common laboratory methods for the synthesis of this compound.

Method 1: Sulfuric Acid Catalyzed Esterification

This is a classic Fischer esterification method that utilizes concentrated sulfuric acid as the catalyst and an excess of methanol which also serves as the solvent.

Materials:

  • d-Tartaric acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve d-tartaric acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).[8]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) with continuous stirring.[8][9]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 4-10 hours).[9][10] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up & Neutralization: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

  • Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the residual sulfuric acid, followed by washing with water and then brine.[8]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[8]

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain high-purity this compound.[7][11]

Method 2: Thionyl Chloride Mediated Esterification

This method involves the in-situ generation of anhydrous HCl from the reaction of thionyl chloride (SOCl₂) with methanol, which then catalyzes the esterification.[12]

Materials:

  • d-Tartaric acid

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend d-tartaric acid in excess anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the mixture in an ice bath.

  • Reagent Addition: Add thionyl chloride (approximately 1.2-2.2 equivalents) dropwise to the cold, stirring methanol solution. An exothermic reaction occurs, generating HCl and sulfur dioxide. Ensure the addition is slow to control the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[9]

  • Work-up and Purification: The work-up and purification steps are similar to Method 1. Excess methanol and SOCl₂ are removed by rotary evaporation. The residue is then taken up in an organic solvent, neutralized with a bicarbonate solution, washed, dried, and concentrated. The final product is purified by vacuum distillation or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the sulfuric acid-catalyzed synthesis.

ParameterValue/ConditionReference
Reactants
d-Tartaric Acid1.0 equivalent[8][9]
Methanol10-20 equivalents (serves as solvent)[8][9]
Catalyst
Concentrated H₂SO₄0.05 - 0.1 equivalents[8][9]
Reaction Conditions
TemperatureReflux (~65 °C)[9][10]
Time2 - 10 hours[9][10]
Work-up
Neutralizing AgentSaturated NaHCO₃ solution[8]
Extraction SolventEthyl Acetate[8]
Outcome
Typical Yield75% - 95%[8][9][11]
Purity (after purification)>99%[1][13]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformation and the experimental process.

ReactionPathway TartaricAcid d-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOH Product This compound CH₃OOC-CH(OH)-CH(OH)-COOCH₃ TartaricAcid->Product Esterification Methanol Methanol (x2) CH₃OH Methanol->Product Catalyst H⁺ (cat.) Water Water (x2) H₂O Product->Water p1->Catalyst

Caption: Reaction pathway for the acid-catalyzed esterification of d-tartaric acid.

ExperimentalWorkflow A 1. Mix d-Tartaric Acid & Anhydrous Methanol B 2. Add H₂SO₄ Catalyst (Ice Bath) A->B C 3. Heat to Reflux (4-10 hours) B->C D 4. Cool & Evaporate Excess Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Neutralize with NaHCO₃ (aq) E->F G 7. Wash with Water & Brine F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Filter & Concentrate H->I J 10. Purify by Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations

  • Strong Acids: Concentrated sulfuric acid and thionyl chloride are highly corrosive and reactive. Handle them with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Ensure that heating is performed using a heating mantle or an oil bath, and avoid open flames.

  • Pressure: When neutralizing the acidic solution with sodium bicarbonate, CO₂ gas is evolved. Perform this step slowly and with adequate venting to avoid pressure buildup.

References

Spectroscopic Analysis of Dimethyl d-Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl d-tartrate, a chiral molecule of significant interest in chemical synthesis and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for characterization and quality control.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.576s2H2x -CH(OH)
3.854s6H2x -OCH₃
3.54s (broad)2H2x -OH

Note: The broadness of the hydroxyl proton signal is due to chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
172.5C=O (Ester carbonyl)
71.0-CH(OH)
52.5-OCH₃
Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3350Strong, BroadO-H stretch (intermolecular hydrogen bonding)
2995, 2955MediumC-H stretch (sp³ C-H of methyl and methine groups)
1745Strong, SharpC=O stretch (ester carbonyl)
1270StrongC-O stretch (ester)
1130StrongC-O stretch (secondary alcohol)
1080MediumC-C stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃, 99.8% D)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse program.

      • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program.

      • Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon peak (δ 77.16 ppm for ¹³C) as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these absorption bands with specific functional groups using standard IR correlation tables to confirm the structure of this compound.

  • Cleaning:

    • Release the pressure arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) to prepare for the next measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing cluster_interpretation Data Interpretation start Start prep_nmr Dissolve in CDCl3 start->prep_nmr prep_ir Place solid on ATR crystal start->prep_ir nmr_acq NMR Data Acquisition (1H & 13C) prep_nmr->nmr_acq ir_acq IR Data Acquisition (ATR-FTIR) prep_ir->ir_acq nmr_proc Fourier Transform Phasing & Referencing nmr_acq->nmr_proc ir_proc Background Subtraction ir_acq->ir_proc nmr_interp Assign Signals (Chemical Shift, Multiplicity, Integration) nmr_proc->nmr_interp ir_interp Assign Bands (Wavenumber & Functional Group) ir_proc->ir_interp result Structural Confirmation of This compound nmr_interp->result ir_interp->result

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl d-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate three-dimensional arrangement of dimethyl d-tartrate in its crystalline form. A comprehensive understanding of the crystal structure is paramount for professionals in drug development and materials science, as it profoundly influences key physicochemical properties such as solubility, stability, and bioavailability. This document provides a detailed overview of the crystallographic parameters, experimental procedures for structure determination, and a visualization of the synthetic pathway.

Introduction

This compound, the dimethyl ester of d-tartaric acid, is a chiral molecule of significant interest in asymmetric synthesis and as a building block for various pharmaceutical compounds. Its stereochemical integrity and the spatial arrangement of its functional groups are crucial for its chemical reactivity and biological activity. The solid-state packing of this molecule, dictated by intermolecular interactions, governs its macroscopic properties. This guide elucidates the precise atomic coordinates and unit cell dimensions, offering a foundational understanding for further research and application.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data, providing a quantitative description of the molecule's solid-state conformation and packing.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₆H₁₀O₆
Formula weight178.14 g/mol
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 7.850(2) Å, α = 90°
b = 6.250(2) Å, β = 105.40(3)°
c = 8.650(3) Å, γ = 90°
Volume409.8(2) ų
Z2
Density (calculated)1.445 Mg/m³
Absorption coefficient1.056 mm⁻¹
F(000)188

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
O1C11.20(1)
O2C11.33(1)
O2C51.45(1)
O3C21.42(1)
O4C31.42(1)
O5C41.20(1)
O6C41.33(1)
O6C61.45(1)
C1C21.53(1)
C2C31.54(1)
C3C41.52(1)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
O1C1O2124.1(9)
O1C1C2125.1(9)
O2C1C2110.8(8)
O3C2C1110.1(8)
O3C2C3109.8(8)
C1C2C3111.1(8)
O4C3C2109.5(8)
O4C3C4110.5(8)
C2C3C4110.7(8)
O5C4O6124.2(9)
O5C4C3124.9(9)
O6C4C3110.9(8)
C1O2C5116.5(8)
C4O6C6116.2(8)

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the Fischer esterification of d-tartaric acid with methanol (B129727) in the presence of an acid catalyst.

Synthesis d-Tartaric Acid d-Tartaric Acid Reaction Fischer Esterification d-Tartaric Acid->Reaction Reactant Methanol Methanol Methanol->Reaction Reactant Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Catalyst This compound This compound Water Water Reaction->this compound Product Reaction->Water Byproduct

Synthesis of this compound

Single crystals suitable for X-ray diffraction are then grown from a supersaturated solution of the purified product. This is often achieved by slow evaporation of a suitable solvent, such as a mixture of ethanol (B145695) and water.

X-ray Diffraction Data Collection

A single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Xray_Workflow cluster_experiment Data Collection cluster_analysis Data Processing and Structure Solution Crystal Crystal Goniometer Goniometer Crystal->Goniometer Xray_Source X-ray Source Xray_Source->Crystal Detector Detector Goniometer->Detector Diffracted Beams Raw_Data Raw Diffraction Data Detector->Raw_Data Integration Integration Raw_Data->Integration Scaling Scaling & Merging Integration->Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Scaling->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

X-ray Crystallography Workflow

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Molecular and Crystal Packing

In the crystalline state, this compound molecules are held together by a network of intermolecular hydrogen bonds. The hydroxyl groups act as hydrogen bond donors, while the carbonyl oxygen atoms of the ester groups act as acceptors. This network of interactions dictates the packing arrangement of the molecules in the crystal lattice, influencing the overall stability and physical properties of the crystal.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including quantitative crystallographic data and a summary of the experimental procedures used for its determination. This information is crucial for scientists and researchers working with this compound, enabling a deeper understanding of its solid-state properties and facilitating its application in drug development and materials science. The provided data serves as a valuable reference for computational modeling, polymorph screening, and formulation development.

A Technical Guide to the Solubility of Dimethyl d-Tartrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of dimethyl d-tartrate in various organic solvents. This compound is a chiral building block of significant interest in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility is critical for reaction optimization, purification processes such as crystallization, and formulation development.

Qualitative Solubility Data

Based on its chemical structure, which includes two hydroxyl groups and two methyl ester functionalities, this compound is a polar molecule. Its solubility is therefore governed by the principle of "like dissolves like." It exhibits greater affinity for polar solvents and is sparingly soluble in non-polar solvents. The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl groups in both the solute and solvent can act as hydrogen bond donors and acceptors, leading to favorable interactions.[1]
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Likely SolubleThe polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of this compound.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe non-polar nature of these solvents results in weak interactions with the polar this compound molecule.[2]
Chlorinated Dichloromethane, ChloroformSlightly SolubleThese solvents have a moderate polarity and may exhibit some interaction with the solute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data, the saturation shake-flask method is a widely accepted and reliable technique.[3][4][5] This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually present throughout the experiment to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the necessary equilibration time by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Develop a validated HPLC method for the quantification of this compound. A reverse-phase method using a C18 column and a mobile phase of acetonitrile (B52724) and water with UV detection is a common starting point for tartrate esters.[6][7][8][9][10]

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

      Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the conceptual relationship between solvent polarity and solubility.

experimental_workflow start Start prep Add excess this compound and solvent to vials start->prep equilibrate Equilibrate at constant temperature with agitation (24-48 hours) prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample with mobile phase sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Experimental workflow for the determination of this compound solubility.

solubility_relationship cluster_solvent Solvent Polarity cluster_solubility This compound Solubility polar High Polarity (e.g., Methanol) high_sol High Solubility polar->high_sol Stronger Intermolecular Forces nonpolar Low Polarity (e.g., Toluene) low_sol Low Solubility nonpolar->low_sol Weaker Intermolecular Forces

Caption: Relationship between solvent polarity and this compound solubility.

References

Chirality and optical rotation of Dimethyl d-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality and Optical Rotation of Dimethyl d-tartrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chirality and optical rotation of this compound, a versatile chiral building block essential in asymmetric synthesis.

Introduction to Chirality in this compound

This compound, also known as dimethyl (2R,3R)-2,3-dihydroxybutanedioate, is a diester of d-tartaric acid. Its chemical structure contains two stereocenters, which are chiral carbons, rendering the molecule optically active. This inherent chirality is fundamental to its application in the enantioselective synthesis of pharmaceuticals and other fine chemicals. The specific spatial arrangement of the hydroxyl and carboxyl groups around these chiral centers determines its interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation: The Macroscopic Manifestation of Chirality

Optically active compounds, such as this compound, have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a chiral molecule and are quantified as the specific rotation ([α]). A negative sign for the specific rotation, as seen with this compound, indicates levorotatory behavior, meaning it rotates the plane of polarized light counter-clockwise.

The relationship between the chiral structure of this compound and its optical rotation is a complex quantum mechanical phenomenon. The dissymmetric distribution of electrons within the molecule interacts with the oscillating electric field of the light, causing the plane of polarization to rotate.

Quantitative Data on Optical Rotation

The specific rotation of this compound is influenced by several factors, including the wavelength of light used, the solvent, the concentration, and the temperature. The following table summarizes the available quantitative data.

Specific Rotation ([α])Wavelength (λ)Temperature (°C)Concentration (c)SolventReference
-20° to -23°589 nm (Sodium D-line)202.5 g/100mLWater[1]

Experimental Protocol for Measuring Optical Rotation (Polarimetry)

The following is a detailed methodology for determining the optical rotation of this compound using a polarimeter. This protocol is based on established polarimetry techniques.

4.1. Instrumentation and Materials

  • Polarimeter: With a sodium lamp (589 nm) or other monochromatic light source.

  • Polarimeter cell: 1 dm (10 cm) path length.

  • Volumetric flask: 10 mL, Class A.

  • Analytical balance: Readable to 0.1 mg.

  • This compound: High purity grade.

  • Solvent: Deionized water or other appropriate high-purity solvent.

4.2. Procedure

  • Solution Preparation:

    • Accurately weigh approximately 250 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., deionized water).

    • Fill the flask to the mark with the solvent, ensuring the meniscus is level with the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Instrument Calibration (Blank Measurement):

    • Fill the polarimeter cell with the pure solvent.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter.

    • Record the optical rotation of the solvent. This is the blank reading and should be close to zero.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared this compound solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (α_obs). Repeat the measurement three to five times and calculate the average.

4.3. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = αobs / (c × l)

Where:

  • [α]Tλ is the specific rotation at temperature T and wavelength λ.

  • αobs is the observed rotation in degrees.

  • c is the concentration of the solution in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

Visualizing Chirality and Optical Rotation Measurement

The following diagrams illustrate the concept of chirality and the experimental workflow for measuring optical rotation.

Chirality_Concept cluster_Chirality Chirality of this compound cluster_Light Interaction with Plane-Polarized Light Structure This compound (2R,3R) Mirror_Image Enantiomer (2S,3S) Structure->Mirror_Image Non-superimposable Mirror Images Unpolarized_Light Unpolarized Light Polarizer Polarizer Unpolarized_Light->Polarizer Plane_Polarized_Light Plane-Polarized Light Polarizer->Plane_Polarized_Light Sample Chiral Sample (this compound) Plane_Polarized_Light->Sample Rotated_Light Rotated Light Sample->Rotated_Light Analyzer Analyzer Rotated_Light->Analyzer

Caption: Conceptual diagram of chirality and light interaction.

Optical_Rotation_Workflow Start Start: Prepare Sample Solution Prepare_Solution Weigh this compound Dissolve in Solvent Fill to Volume Start->Prepare_Solution Calibrate Calibrate Polarimeter with Pure Solvent (Blank Measurement) Prepare_Solution->Calibrate Measure Measure Optical Rotation of Sample Calibrate->Measure Calculate Calculate Specific Rotation [α] = α / (c * l) Measure->Calculate End End: Report Specific Rotation Calculate->End

Caption: Experimental workflow for optical rotation measurement.

References

A Technical Guide to Dimethyl d-Tartrate: Commercial Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl d-tartrate, a diester derivative of d-tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its stereochemically defined structure, possessing two adjacent chiral centers, makes it an invaluable starting material and auxiliary for the asymmetric synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the commercial sources of this compound, its typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it illustrates its central role in asymmetric synthesis through a logical workflow diagram.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is generally high, with most suppliers offering grades suitable for research and development as well as larger-scale manufacturing. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberStated Purity/AssayOptical Purity (e.e.)Appearance
Chem-Impex D(-)-Dimethyl D-tartrate13171-64-7≥ 99.5% (Assay)[1]Not SpecifiedTransparent liquid or white mass solid[1]
Chengdu Likai Chiral Tech Co., Ltd. This compound (D-DMT)13171-64-7≥ 99.0%[2]≥ 99.0%[2]White mass solid or colorless oil-like liquid[2]
Laksh Finechem Private Limited Dimethyl D Tartrate13171-64-799%[3]99.0% Min[3]Colorless to pale yellowish liquid[3]
Sigma-Aldrich (-)-Dimethyl D-tartrate13171-64-799%[4]≥99% (GLC)[4]Solid[4]
Thermo Scientific Chemicals This compound, 99%13171-64-799%[5]Not SpecifiedNot Specified
Capot Chemical Co., Ltd. (-)-Dimethyl D-tartrate13171-64-798% (Min, HPLC)[6]Not SpecifiedNot Specified
Amerigo Scientific (−)-Dimethyl D-tartrate (99%)13171-64-799%[7]Not SpecifiedNot Specified

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature and analogous procedures.

Synthesis: Fischer Esterification of D-Tartaric Acid

The most common method for the preparation of this compound is the Fischer esterification of D-tartaric acid with methanol (B129727), catalyzed by a strong acid.

Materials:

  • D-Tartaric Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst 15)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-tartaric acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

  • Vacuum Distillation: This is a suitable method for purifying the oily liquid form of this compound. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound (approx. 157-159 °C at 11 mmHg[3]) is collected.

  • Recrystallization: For the solid form, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain highly pure crystalline material.

Purity Analysis

The chemical and optical purity of this compound are typically determined using chromatographic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[8]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak, which corresponds to the purity.

2. Gas Chromatography (GC) for Enantiomeric Excess (Optical Purity)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Column: A chiral stationary phase column suitable for separating enantiomers of esters (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature ramp to ensure baseline separation of the d- and l-enantiomers.

  • Sample Preparation: The sample may require derivatization to improve volatility and separation, although direct analysis is often possible.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Mandatory Visualizations

Workflow for Synthesis and Application in Asymmetric Synthesis

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a chiral auxiliary in asymmetric synthesis.

G cluster_synthesis Synthesis of this compound cluster_application Application in Asymmetric Synthesis start D-Tartaric Acid + Methanol esterification Fischer Esterification (Acid Catalyst, Reflux) start->esterification workup Aqueous Work-up (Neutralization, Extraction) esterification->workup purification Purification (Vacuum Distillation or Recrystallization) workup->purification product Pure this compound purification->product reagent This compound (Chiral Auxiliary) reaction Asymmetric Reaction (e.g., Sharpless Epoxidation, Aldol Reaction) reagent->reaction intermediate Diastereomeric Intermediate reaction->intermediate separation Separation/Cleavage intermediate->separation final_product Enantiomerically Pure Product separation->final_product auxiliary_recovery Recovered Chiral Auxiliary separation->auxiliary_recovery

Caption: Workflow of this compound synthesis and its use in asymmetric synthesis.

Logical Relationship in Asymmetric Synthesis

This diagram illustrates the logical role of this compound in inducing stereoselectivity in a chemical reaction.

G Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Dimethyl_d_Tartrate This compound (Chiral Environment) Dimethyl_d_Tartrate->Transition_State Reagent Achiral Reagent Reagent->Transition_State Product_Mixture Diastereomeric Product Mixture (Unequal Amounts) Transition_State->Product_Mixture Lower Energy Pathway Favored Final_Product Desired Enantiomer (After Auxiliary Removal) Product_Mixture->Final_Product

Caption: Role of this compound in creating a chiral environment for stereoselective reactions.

Conclusion

This compound remains a cornerstone of asymmetric synthesis, valued for its high purity, ready availability, and versatile reactivity. This guide provides drug development professionals and researchers with a comprehensive resource on its commercial landscape and practical application. The detailed protocols and illustrative diagrams offer a foundation for the effective utilization of this critical chiral building block in the synthesis of enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals and agrochemicals continues to grow, the importance of this compound in enabling efficient and selective synthetic routes is poised to increase further.

References

Dimethyl D-Tartrate: A Versatile C4 Building Block for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and inexpensive diester of D-tartaric acid, serves as a cornerstone in the field of asymmetric synthesis. As a member of the "chiral pool," it provides a robust starting material with two pre-defined stereocenters, offering an efficient and economical pathway to complex, enantiomerically pure molecules.[1] Its C2-symmetric backbone and versatile functional groups—two hydroxyls and two esters—allow for a wide array of chemical manipulations. This guide explores the physicochemical properties, key chemical transformations, and diverse applications of this compound, establishing its significance as a crucial synthon in pharmaceutical and fine chemical development.

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthesis. The following table summarizes its key quantitative data.

PropertyValueReference
IUPAC Name dimethyl (2S,3S)-2,3-dihydroxybutanedioate[2]
Synonyms (-)-Dimethyl D-tartrate, D-(-)-Tartaric acid dimethyl ester[3][4]
CAS Number 13171-64-7[3][4]
Molecular Formula C₆H₁₀O₆[4][5]
Molecular Weight 178.14 g/mol [4][5]
Appearance Transparent liquid or white mass solid[4]
Melting Point 57-60 °C (decomposes)[3]
Boiling Point 158 °C at 0.2 mm Hg[3]
Optical Rotation [α]D²⁰ = -20 to -23° (c=2.5 in water)[4]
Purity (Assay) ≥ 99.5%[4]
Solubility Soluble in polar solvents like water due to its hydroxyl groups.[6]

Core Applications and Synthetic Utility

This compound's utility stems from its identity as an inexpensive chiron that allows for the unambiguous setting of two stereocenters in a target molecule.[1] This has led to its widespread use in various areas of organic and medicinal chemistry.[1]

Synthesis of Chiral Ligands

A primary application of this compound is in the synthesis of chiral ligands for asymmetric catalysis.[4] By modifying the ester or hydroxyl groups, a vast library of ligands can be generated.

  • Transesterification: this compound can undergo transesterification with various alcohols, such as aminoalcohols, to introduce new functionalities.[7][8] These modified tartrate derivatives are effective ligands in reactions like the Sharpless asymmetric epoxidation of allylic alcohols, which utilizes a titanium tetra-isopropoxide catalyst and an oxidizing agent to produce chiral epoxides.[8][9] Depending on the catalytic system and reaction conditions, either monosubstituted or bis-substituted tartrate derivatives can be selectively produced.[7][8]

Building Block for Bioactive Molecules and Natural Products

The C4 scaffold of this compound is embedded in numerous complex natural products. Synthetic chemists have leveraged this structural similarity to devise efficient total syntheses.

  • Protected Threitol Derivatives: It is a common starting point for producing protected threitol derivatives, which are key intermediates.[1] These intermediates have been successfully used in the total synthesis of natural products like syringolides and secosyrin.[1]

  • Other Natural Products: It has been employed in the synthesis of the western fragment of polyoxamic acid, the acyclic precursor of zaragozic acid C, and the fungal metabolite nectrisine.[1]

Use as a Chiral Auxiliary and Resolving Agent

The inherent chirality of this compound makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions.[1][10] Furthermore, its derivatives, such as L-dibenzoyl dimethyl tartrate, can be used as selectors for the extraction and resolution of chiral drugs.[11] Chiral pool synthesis using natural precursors like tartaric acid derivatives is considered a cost-effective method for producing enantiopure drugs.[12]

Applications in Other Industries

Beyond pharmaceuticals, this compound finds use in other sectors:

  • Food Industry: It serves as a flavoring agent in food and beverages.[4][10]

  • Cosmetics: It is used for its stabilizing properties in cosmetic formulations.[4]

The following diagram illustrates the general workflow for utilizing this compound in chiral synthesis.

G cluster_start Chiral Pool Starting Material cluster_reactions Key Chemical Transformations cluster_intermediates Versatile Chiral Intermediates cluster_applications Final Applications DMT This compound protection Protection / Derivatization (e.g., Acetonide formation) DMT->protection transester Transesterification DMT->transester reduction Reduction to Diol DMT->reduction oxidation Oxidation DMT->oxidation threitol Protected Threitol Derivatives protection->threitol auxiliary Chiral Auxiliaries protection->auxiliary ligands Chiral Tartrate Ligands transester->ligands reduction->threitol lactones Chiral Butyrolactones oxidation->lactones np Natural Products (e.g., Syringolides) threitol->np catalysis Asymmetric Catalysis (e.g., Sharpless Epoxidation) ligands->catalysis pharma Pharmaceuticals (e.g., Zaragozic Acid C) lactones->pharma auxiliary->pharma np->pharma materials Fine Chemicals & Materials pharma->materials catalysis->pharma

Caption: Synthetic pathways from this compound.

Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound, based on common synthetic practices.

Protocol: Acetonide Protection of this compound

Protection of the diol functionality is a common first step to prevent unwanted side reactions and to allow for selective modification of the ester groups.

Objective: To synthesize dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Materials:

  • This compound

  • 2,2-Dimethoxypropane (B42991)

  • Acetone (B3395972) (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2-1.5 equivalents).

  • Catalysis: Add a catalytic amount of p-TsOH (0.02-0.05 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting acetonide-protected tartrate is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica (B1680970) gel.

Protocol: Transesterification with an Aminoalcohol

This protocol describes the synthesis of a bis-substituted tartrate derivative for use as a chiral ligand.[7]

Objective: To prepare a tartrate-derived diamide (B1670390) diol via transesterification/amidation.

Materials:

  • This compound

  • Aminoalcohol (e.g., 2-aminoethanol) (2.2 equivalents)

  • Titanium(IV) isopropoxide [Ti(OⁱPr)₄] or other suitable catalyst

  • Toluene or other high-boiling inert solvent

  • Dean-Stark apparatus

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1 equivalent) and the aminoalcohol (2.2 equivalents) in toluene.

  • Catalysis: Add the catalyst, such as Ti(OⁱPr)₄ (e.g., 5 mol%), to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol (B129727) in the Dean-Stark trap. Continue refluxing until no more methanol is evolved (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Add water or a dilute acid solution to hydrolyze the catalyst, which will form a precipitate (titanium dioxide).

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with the reaction solvent or ethyl acetate.

  • Extraction: If necessary, wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tartrate-derived ligand.

The following diagram shows the conversion of this compound into a key threitol intermediate.

G cluster_input Starting Material cluster_step1 Step 1: Diol Protection cluster_step2 Step 2: Ester Reduction cluster_output Key Intermediate for Natural Products start This compound step1_reagents 2,2-Dimethoxypropane, Acetone, p-TsOH (cat.) step1_product Acetonide-Protected Tartrate start->step1_product step1_reagents->step1_product step2_reagents LiAlH₄ or NaBH₄/ LiCl, THF step2_product Protected Threitol (Solketal Diol) step1_product->step2_product step2_reagents->step2_product output Syringolides, Secosyrin, etc. step2_product->output

Caption: Synthesis of a protected threitol intermediate.

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its low cost, natural origin, and stereochemical richness make it an ideal starting point for the efficient construction of complex molecules.[1] From the development of novel chiral ligands for asymmetric catalysis to the total synthesis of intricate natural products, the applications of this compound are extensive and continue to expand.[1][4] For researchers in drug development and fine chemical synthesis, a thorough understanding of the reactivity and synthetic potential of this C4 chiron is essential for innovating and creating value.

References

The Versatility of Dimethyl D-Tartrate in Asymmetric Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and cost-effective chiral building block derived from D-tartaric acid, has established itself as a cornerstone in modern asymmetric organic synthesis. Its inherent C2 symmetry and stereochemically defined hydroxyl and ester functionalities make it a versatile precursor for the synthesis of a wide array of complex chiral molecules, ranging from natural products and pharmaceuticals to specialized chiral ligands. This technical guide provides an in-depth exploration of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows.

Chiral Starting Material for Natural Product and Bioactive Molecule Synthesis

This compound serves as an invaluable starting point for the enantioselective synthesis of numerous biologically active compounds. Its rigid stereochemical framework allows for the controlled introduction of new stereocenters, significantly simplifying the synthetic route to complex targets.

A notable example is its use in the synthesis of (+)-Disparlure, the sex pheromone of the gypsy moth. The synthesis utilizes this compound to establish the desired stereochemistry of the final epoxide product.

Synthesis of (+)-Disparlure from this compound

The overall transformation involves the conversion of this compound into a chiral epoxide, a key intermediate for the synthesis of (+)-Disparlure.

Experimental Protocol: Synthesis of a Chiral Intermediate for (+)-Disparlure

Step 1: Protection of this compound

To a solution of this compound (1.0 eq) in acetone, 2,2-dimethoxypropane (B42991) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the acetonide-protected this compound.

Step 2: Reduction and Monotosylation

The protected diester is reduced with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C to yield the corresponding diol. The diol is then selectively monotosylated using p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) at 0 °C to afford the monotosylate intermediate.

Step 3: Epoxide Formation

The monotosylate is treated with a strong base, such as sodium hydride (NaH), in anhydrous THF to induce intramolecular cyclization, yielding the desired chiral epoxide intermediate.

Reaction StepProductYield (%)
ProtectionAcetonide-protected this compound>95
Reduction to Diol(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol~90
Monotosylation(R)-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate~80
Epoxide Formation(R)-2-(((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)oxirane~85

Sharpless Asymmetric Epoxidation

While diethyl L-tartrate is more commonly cited, this compound can be employed in the Sharpless asymmetric epoxidation of prochiral allylic alcohols to produce epoxy alcohols with high enantioselectivity. This reaction is a cornerstone of asymmetric synthesis, providing access to valuable chiral building blocks.[1] The choice of the D-enantiomer of the tartrate ester directs the epoxidation to a specific face of the alkene.

The reaction involves a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and the chiral this compound ligand.[2][3]

General Workflow for Sharpless Asymmetric Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation cluster_workup Workup Ti(OiPr)4 Titanium tetraisopropoxide Catalyst Chiral Titanium Complex Ti(OiPr)4->Catalyst Ligand Exchange DMD T This compound DMD T->Catalyst Epoxy_Alcohol Epoxy Alcohol Catalyst->Epoxy_Alcohol Catalytic Cycle Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Epoxy_Alcohol TBHP tert-Butyl Hydroperoxide TBHP->Epoxy_Alcohol Quench Quench (e.g., FeSO4) Epoxy_Alcohol->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Enantiopure Epoxy Alcohol Purification->Final_Product G DMT This compound Acetonide Acetonide-Protected Dimethyl Tartrate DMT->Acetonide Acetone, p-TsOH TADDOL TADDOL Acetonide->TADDOL Aryl Grignard Reagent Application Asymmetric Catalysis TADDOL->Application G Racemic_Mixture Racemic Amine (R- and S-enantiomers) Diastereomeric_Salts Mixture of Diastereomeric Salts (R,D and S,D) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent This compound Derivative (D-config.) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., S,D) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt in Filtrate (e.g., R,D) Crystallization->More_Soluble_Salt Liberation_S Liberation of S-enantiomer Less_Soluble_Salt->Liberation_S Liberation_R Liberation of R-enantiomer More_Soluble_Salt->Liberation_R S_Enantiomer Enantiopure S-Amine Liberation_S->S_Enantiomer R_Enantiomer Enantioenriched R-Amine Liberation_R->R_Enantiomer

References

The Pivotal Role of Dimethyl d-Tartrate in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl d-tartrate, a readily available and relatively inexpensive chiral molecule derived from d-tartaric acid, has established itself as a cornerstone in the field of asymmetric catalysis. Its C2-symmetric backbone and stereochemically defined hydroxyl and ester functionalities make it an exceptionally versatile chiral auxiliary and a precursor to a wide array of chiral ligands and catalysts. This technical guide provides an in-depth exploration of the role of this compound in asymmetric catalysis, with a focus on its application in key synthetic transformations. The guide includes summaries of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding of its utility in the synthesis of enantiomerically enriched molecules.

Sharpless Asymmetric Epoxidation: A Paradigm of Chiral Induction

The most prominent application of dialkyl tartrates, including this compound, is in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction provides access to chiral 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.[1]

Mechanism of Chiral Recognition

The enantioselectivity of the Sharpless epoxidation is dictated by the formation of a chiral titanium-tartrate complex. In the catalytic cycle, titanium tetraisopropoxide reacts with this compound to form a dimeric catalyst. This catalyst then coordinates with both the allylic alcohol substrate and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3] The C2-symmetric environment of the tartrate ligand directs the delivery of the oxygen atom to one specific face of the double bond, leading to the formation of a single enantiomer of the epoxide. The choice of the d-(-)- or l-(+)-enantiomer of dimethyl tartrate determines which enantiomer of the epoxide is produced.[4]

Quantitative Data Summary

The Sharpless asymmetric epoxidation is renowned for its high enantioselectivity across a broad range of allylic alcohol substrates. The following table summarizes representative data for this reaction, primarily featuring diethyl tartrate, which behaves similarly to dimethyl tartrate.

Allylic Alcohol SubstrateTartrate EsterYield (%)Enantiomeric Excess (ee, %)
Geraniol(-)-Diethyl Tartrate77>95
(E)-α-Phenylcinnamyl alcohol(-)-Diethyl Tartrate7994
(Z)-3-Decen-1-ol(+)-Diethyl Tartrate79>95
(E)-2-Hexen-1-ol(+)-Diethyl Tartrate70>95
Cinnamyl alcohol(-)-Diethyl Tartrate87>95
1-Decen-3-ol(+)-Diethyl Tartrate8290

Data compiled from various sources, primarily focused on diethyl tartrate as a close analog.[4]

Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate and provides a representative workflow.[5]

Materials:

  • Titanium (IV) isopropoxide

  • (-)-Dimethyl d-tartrate

  • (E)-2-Hexen-1-ol

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Dichloromethane (anhydrous)

  • 3Å Molecular Sieves (activated)

  • Diethyl ether

  • 10% aqueous NaOH solution saturated with NaCl

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with activated 3Å molecular sieves and anhydrous dichloromethane. The flask is cooled to -20 °C.

  • Titanium (IV) isopropoxide is added, followed by (-)-dimethyl d-tartrate. The mixture is stirred for 10 minutes.

  • (E)-2-Hexen-1-ol is then added to the cooled solution.

  • Anhydrous tert-butyl hydroperoxide in toluene, pre-cooled to -20 °C, is added dropwise to the reaction mixture while maintaining the internal temperature below -15 °C.

  • The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically 18-24 hours).

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous NaOH solution saturated with NaCl. The mixture is stirred vigorously at 0 °C for 1 hour, resulting in the formation of a white precipitate.

  • The mixture is filtered through a pad of celite, and the filter cake is washed with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired chiral epoxide.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric epoxidation.

Sharpless_Epoxidation_Cycle Catalyst [Ti(O-i-Pr)2(DMT)]2 (Active Catalyst) Substrate_Binding Substrate & Oxidant Coordination Catalyst->Substrate_Binding Allylic Alcohol, TBHP Epoxidation Oxygen Transfer (Epoxidation) Substrate_Binding->Epoxidation Formation of Ti-peroxo complex Product_Release Product Release & Ligand Exchange Epoxidation->Product_Release Epoxy Alcohol Product Product_Release->Catalyst Regeneration of Catalyst

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

This compound as a Chiral Precursor for Ligand Synthesis

Beyond its direct use in the Sharpless epoxidation, this compound serves as a versatile starting material for the synthesis of a variety of chiral ligands. One of the most important classes of ligands derived from tartaric acid esters are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).

Synthesis of TADDOLs

TADDOLs are C2-symmetric diols that are highly effective chiral ligands for a range of asymmetric transformations, including nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and enantioselective reductions. The synthesis of TADDOLs typically begins with the protection of the diol of this compound, followed by the addition of an organometallic reagent to the ester groups.

Experimental Protocol: Synthesis of a TADDOL Derivative

The following protocol outlines the synthesis of (R,R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4',5'-dimethanol, a representative TADDOL, starting from this compound.[1]

Step 1: Synthesis of (R,R)-Dimethyl O,O-isopropylidenetartrate

  • To a solution of (R,R)-dimethyl tartrate in acetone, add boron trifluoride diethyl etherate at room temperature.

  • Stir the reaction mixture for several hours.

  • Quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layers, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting oil by fractional distillation.

Step 2: Synthesis of the TADDOL

  • Prepare a Grignard reagent from 2-bromonaphthalene (B93597) and magnesium turnings in THF.

  • To the freshly prepared Grignard reagent, add a solution of (R,R)-Dimethyl O,O-isopropylidenetartrate in THF at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash, dry, and concentrate the organic layers.

  • Purify the crude product by recrystallization to obtain the TADDOL derivative.

Workflow for TADDOL Synthesis

The following diagram illustrates the workflow for the synthesis of a TADDOL derivative from this compound.

TADDOL_Synthesis_Workflow Start This compound Protection Protection of Diol (e.g., Acetonide formation) Start->Protection Grignard Grignard Reaction (e.g., with 2-Naphthylmagnesium bromide) Protection->Grignard Workup Aqueous Workup & Purification Grignard->Workup TADDOL TADDOL Product Workup->TADDOL

Caption: Workflow for the synthesis of a TADDOL derivative.

Application in Other Asymmetric Transformations

The utility of this compound and its derivatives extends to other important asymmetric reactions, such as the Diels-Alder and aldol (B89426) reactions. In these cases, tartrate-derived chiral Lewis acids or chiral auxiliaries are employed to control the stereochemical outcome.

Asymmetric Diels-Alder Reaction

Chiral Lewis acids derived from tartaric acid can catalyze the Diels-Alder reaction with high enantioselectivity. For instance, a monoacylated tartaric acid can react with a borane (B79455) source to form a chiral boronic ester, which acts as a Lewis acid to activate the dienophile and create a chiral environment for the cycloaddition.[6]

Logical Pathway for Chiral Lewis Acid Catalysis in Diels-Alder Reactions

The following diagram illustrates the general principle of using a tartrate-derived chiral Lewis acid in an asymmetric Diels-Alder reaction.

Diels_Alder_Catalysis Tartrate This compound Derivative Lewis_Acid Chiral Lewis Acid (e.g., Boronic Ester) Tartrate->Lewis_Acid Reaction with Borane Source Activation Activation of Dienophile Lewis_Acid->Activation Coordination Cycloaddition Diastereoselective [4+2] Cycloaddition Activation->Cycloaddition with Diene Product Enantioenriched Diels-Alder Adduct Cycloaddition->Product

Caption: General pathway for a tartrate-derived Lewis acid-catalyzed Diels-Alder reaction.

Asymmetric Aldol Reactions

While less common than in epoxidations and Diels-Alder reactions, tartrate derivatives have been explored as chiral auxiliaries in asymmetric aldol reactions. The chiral auxiliary is typically attached to one of the reactants to direct the facial selectivity of the enolate addition to the aldehyde.

This compound is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its primary application in the Sharpless asymmetric epoxidation has revolutionized the synthesis of chiral epoxy alcohols. Furthermore, its role as a precursor for the synthesis of highly effective chiral ligands, such as TADDOLs, has broadened its impact on a variety of other asymmetric transformations. The continued development of new catalysts and auxiliaries derived from this compound underscores its enduring importance in the pursuit of enantiomerically pure compounds for research, drug development, and materials science.

References

Dimethyl D-Tartrate: A Cornerstone in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and cost-effective chiral building block derived from D-tartaric acid, serves as a pivotal precursor in the synthesis of a diverse array of C₂-symmetric chiral ligands. These ligands are instrumental in the field of asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of prominent chiral ligands—TADDOLs, DIOP, and Bis(oxazolines)—from this compound, complete with detailed experimental protocols, quantitative data on their catalytic performance, and visual representations of the synthetic workflows.

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)

TADDOLs are a versatile class of C₂-symmetric diol ligands renowned for their effectiveness in a wide range of asymmetric transformations, including nucleophilic additions, cycloadditions, and reductions. Their synthesis from this compound is a well-established and efficient process.

Synthesis of a TADDOL Ligand

The synthesis of TADDOLs typically involves two key steps: protection of the diol functionality of this compound and subsequent reaction with a Grignard reagent.

Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Synthesis of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

  • Under an inert atmosphere, dissolve this compound (89.1 g, 0.5 mol) in 900 mL of acetone (B3395972) in a 2-L two-necked round-bottomed flask equipped with a magnetic stirrer.

  • To the clear solution, add boron trifluoride diethyl etherate (82.5 mL of a 48% solution, 0.31 mol) at room temperature over a period of 30-40 minutes.

  • Stir the resulting yellow solution for an additional 3 hours, during which the color will change to a red-brown.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (4 L) for workup.

  • Extract the aqueous mixture three times with ethyl acetate (B1210297) (3 x 500 mL).

  • Wash the combined organic layers twice with water (2 x 1 L) and dry over anhydrous magnesium sulfate (B86663).

  • Remove the solvent via rotary evaporation (45°C, 20 mmHg) to yield a yellow oil.

  • Purify the crude product by fractional distillation (bp 92–95°C / 1.5 mmHg) to afford the product as a yellowish oil.

Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol

  • Prepare the Grignard reagent, 2-naphthylmagnesium bromide, from magnesium turnings (24.7 g, 1.02 equiv) and 2-bromonaphthalene (B93597) in THF.

  • In a separate 4-L, four-necked, round-bottomed flask under an inert atmosphere, add the solution of (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (from Step 1) in THF.

  • Cool the dioxolane solution to -78°C and slowly add the prepared Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride while cooling the mixture in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine (2 x 250 mL) and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product is an ethanol (B145695) clathrate. To remove the ethanol, dissolve the crystals in toluene (B28343) (3 mL per gram of clathrate) at 70°C and evaporate to dryness. Repeat this procedure.

  • Recrystallize the solid from a hot toluene/hexane mixture to yield the final TADDOL ligand as a white solid.

StepProductStarting MaterialYield
1(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylateThis compound~77%
2(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate~82% (combined yield from two crops)
Performance in Asymmetric Catalysis

TADDOL-based ligands have demonstrated high efficacy in a variety of asymmetric reactions. The following table summarizes representative results.

ReactionCatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Diels-AlderTADDOL-TiCl₂3-Acryloyl-1,3-oxazolidin-2-one & CyclopentadieneCycloadduct8391
Asymmetric CyanosilylationTADDOL derivative-Ti(OiPr)₄BenzaldehydeCyanohydrin5671
HydroformylationTADDOL-based phosphine-phosphite-Rh(I)StyreneBranched AldehydeHighup to 85

DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)

DIOP was one of the first C₂-symmetric diphosphine ligands to be developed and has been historically significant in the advancement of asymmetric hydrogenation. Its synthesis originates from tartaric acid, with this compound being a common starting point for the chiral backbone.

Synthesis of (-)-DIOP

The synthesis of DIOP from this compound involves the protection of the diol, reduction of the ester groups to primary alcohols, conversion of the alcohols to a leaving group (typically tosylate), and finally, nucleophilic substitution with diphenylphosphine (B32561).

Experimental Protocol: Synthesis of (-)-DIOP

Step 1: Protection and Reduction

  • Following a similar procedure to the TADDOL synthesis (Step 1), protect the diol of this compound as the isopropylidene acetal.

  • Reduce the resulting diester, (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as THF to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol.

Step 2: Tosylation

  • Dissolve the diol from the previous step in pyridine (B92270) and cool to 0°C.

  • Add p-toluenesulfonyl chloride (tosyl chloride) portion-wise and stir the reaction mixture at 0°C for several hours, then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with a suitable solvent like dichloromethane.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, then with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the ditosylate.

Step 3: Phosphination

  • Prepare lithium diphenylphosphide by reacting diphenylphosphine with n-butyllithium in THF at 0°C.

  • Add the ditosylate from Step 2, dissolved in THF, to the solution of lithium diphenylphosphide at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by crystallization to afford (-)-DIOP.

ProductStarting MaterialKey Reagents
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanolThis compoundAcetone, BF₃·OEt₂, LiAlH₄
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanolp-Toluenesulfonyl chloride, Pyridine
(-)-DIOPDitosylate intermediateLithium diphenylphosphide
Performance in Asymmetric Catalysis

DIOP-metal complexes, particularly with rhodium, are classic catalysts for asymmetric hydrogenation.

ReactionCatalystSubstrate TypeProduct TypeEnantiomeric Excess (ee, %)
Asymmetric Hydrogenation[Rh(DIOP)]⁺EnamidesChiral Amidesup to 90[1]
Asymmetric Hydrogenation[Rh(DIOP)]⁺α,β-Unsaturated Carboxylic AcidsChiral Carboxylic Acidsup to 88
Asymmetric HydroformylationPt-Sn-DIOPButenes, StyreneChiral AldehydesGood regio- and enantioselectivity[2]

Chiral Bis(oxazoline) Ligands

Chiral bis(oxazoline) (BOX) ligands are a highly versatile and widely used class of ligands in asymmetric catalysis, particularly in copper-catalyzed reactions. Their synthesis can be readily achieved from tartaric acid derivatives.

Synthesis of a Chiral Bis(oxazoline) Ligand

The synthesis of a C₂-symmetric bis(oxazoline) from a tartaric acid derivative typically involves the formation of a diamide (B1670390) followed by cyclization.

Experimental Protocol: Synthesis of a Tartrate-Derived Bis(oxazoline)

Step 1: Amidation of Diethyl Tartrate

  • To a mixture of diethyl D-tartrate (3 mol) and freshly distilled methanol (B129727) (600 mL) in a 2-L Erlenmeyer flask, add liquid, anhydrous dimethylamine (B145610) (7 mol) at -78°C.[3]

  • Allow the mixture to stand in a fume hood for 3 days with a drying tube.

  • Collect the resulting crystals by suction filtration. Concentrate the filtrate to obtain a second crop.

  • Wash the combined crystals with cold methanol and dry under reduced pressure to yield (2R,3R)-N1,N1,N4,N4-tetramethyltartaramide.[3]

Step 2: Conversion to a Dinitrile and Cyclization (General Route)

Note: A more direct route from this compound to a specific bis(oxazoline) is less commonly documented in detail. The following represents a generalizable pathway from a tartaric acid diamide.

  • The tartaric acid diamide can be converted to the corresponding dinitrile.

  • The dinitrile is then reacted with a chiral amino alcohol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to effect cyclization to the bis(oxazoline).

A common alternative involves the reaction of a dicarboxylic acid derivative (like dimethyl malonate) with a chiral amino alcohol, a method that has been extensively used for a wide variety of BOX ligands.

Performance in Asymmetric Catalysis

Bis(oxazoline) ligands, often complexed with copper(II), are highly effective catalysts for a range of carbon-carbon bond-forming reactions.

ReactionLigand (R group)CatalystDienophileDieneYield (%)endo:exo ratioee (%) (endo)
Diels-AlderPh-BOXCu(OTf)₂N-Acryloyl-2-oxazolidinoneCyclopentadiene85>99:1>98
Diels-AldertBu-BOXCu(OTf)₂N-Acryloyl-2-oxazolidinoneCyclopentadiene99>99:1>98
Friedel-Crafts AlkylationiPr-BOXCu(OTf)₂IndoleArylidene malonateup to 99-up to 96
Henry ReactionBioxazolines from tartaric acidCu(OAc)₂·H₂OAromatic AldehydesNitromethaneVery Good-up to 84[4]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the preparation of these chiral ligands from this compound.

TADDOL_Synthesis DMT This compound Protected_DMT (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane- 4,5-dicarboxylate DMT->Protected_DMT Acetone, BF3·OEt2 TADDOL TADDOL Protected_DMT->TADDOL 2-Naphthylmagnesium bromide, THF

Caption: Synthetic workflow for TADDOL from this compound.

DIOP_Synthesis DMT This compound Protected_Diol (4R,5R)-2,2-Dimethyl-1,3- dioxolane-4,5-diyl)dimethanol DMT->Protected_Diol 1. Acetal Protection 2. LiAlH4 Reduction Ditosylate Ditosylate Intermediate Protected_Diol->Ditosylate Tosyl Chloride, Pyridine DIOP (-)-DIOP Ditosylate->DIOP LiPPh2, THF

Caption: General synthetic workflow for (-)-DIOP from this compound.

BOX_Synthesis Tartrate_Derivative Tartrate Derivative (e.g., Diethyl Tartrate) Diamide Tartaric Acid Diamide Tartrate_Derivative->Diamide Amine BOX Chiral Bis(oxazoline) Diamide->BOX Cyclization (e.g., via dinitrile + amino alcohol)

Caption: General synthetic workflow for Chiral Bis(oxazolines).

Conclusion

This compound stands as a testament to the power of the chiral pool concept in organic synthesis. Its ready availability, inherent chirality, and versatile functional groups make it an invaluable precursor for the construction of sophisticated chiral ligands. The ligands derived from it, including TADDOLs, DIOP, and bis(oxazolines), have had a profound impact on the field of asymmetric catalysis, enabling the efficient and selective synthesis of a vast array of chiral molecules. The continued development of new ligands from this remarkable starting material promises to further advance the capabilities of asymmetric synthesis, with significant implications for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Sharpless Asymmetric Epoxidation using Dimethyl D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from prochiral and chiral allylic alcohols.[1][2] These epoxy alcohols are highly valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals, natural products, and other complex organic molecules. The reaction utilizes a catalyst system composed of titanium(IV) isopropoxide, a chiral dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3] The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible enantiomers.[4]

This application note provides a detailed experimental protocol for conducting the Sharpless Asymmetric Epoxidation using dimethyl D-(-)-tartrate as the chiral ligand. While diethyl (DET) and diisopropyl (DIPT) tartrates are more commonly cited in the literature, dimethyl tartrate (DMT) has been shown to be a highly effective alternative. For instance, the epoxidation of geraniol (B1671447) using (+)-dimethyl tartrate provides the corresponding epoxide with an enantiomeric excess (ee) of over 95%.[5]

Principle of the Reaction

The key to the Sharpless Asymmetric Epoxidation is the formation of a chiral titanium-tartrate complex in situ. This complex coordinates with the allylic alcohol and the TBHP oxidant, creating a rigid, chiral environment that directs the epoxidation to one face of the double bond. The D-(-)-dimethyl tartrate ligand directs the oxygen atom delivery to the top face (si face) of the allylic alcohol when it is drawn in a specific orientation, while the L-(+)-dimethyl tartrate directs oxygen delivery to the bottom face (re face).

Mnemonic for Predicting Stereochemistry

A simple mnemonic can be used to predict the absolute configuration of the resulting epoxy alcohol. The allylic alcohol is drawn with the C=C bond vertically and the hydroxyl group in the bottom right corner. For a reaction using D-(-)-dimethyl tartrate, the epoxide will be formed on the top face of the alkene. Conversely, using L-(+)-dimethyl tartrate will result in epoxidation from the bottom face.

Experimental Workflow

The general workflow for the Sharpless Asymmetric Epoxidation is outlined below. It involves the preparation of the catalyst, the epoxidation reaction itself, and a workup procedure to isolate and purify the product.

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification prep1 Suspend molecular sieves in CH2Cl2 prep2 Cool to -20 °C prep1->prep2 prep3 Add Dimethyl D-(-)-tartrate prep2->prep3 prep4 Add Ti(OiPr)4 prep3->prep4 prep5 Stir for 30 min prep4->prep5 react1 Add tert-butyl hydroperoxide (TBHP) prep5->react1 Catalyst Ready react2 Add allylic alcohol substrate react1->react2 react3 Maintain at -20 °C and monitor by TLC react2->react3 workup1 Quench with water or FeSO4 solution react3->workup1 Reaction Complete workup2 Warm to room temperature workup1->workup2 workup3 Aqueous workup (e.g., NaOH/brine) workup2->workup3 workup4 Extract with CH2Cl2 workup3->workup4 workup5 Dry, concentrate, and purify (e.g., chromatography) workup4->workup5

Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.

Catalytic Cycle

The proposed catalytic cycle involves the exchange of isopropoxide ligands on the titanium center with the dimethyl tartrate, the allylic alcohol, and the tert-butyl hydroperoxide. The resulting active catalyst then delivers an oxygen atom to the double bond of the allylic alcohol.

G catalyst [Ti(DMT)(OiPr)2]2 Dimer intermediate Active Monomeric Catalyst [Ti(DMT)(OiPr)(OR)(OOtBu)] catalyst->intermediate + ROH + TBHP - 2 iPrOH substrate Allylic Alcohol (ROH) substrate->intermediate oxidant tert-Butyl Hydroperoxide (TBHP) oxidant->intermediate product 2,3-Epoxy Alcohol product->catalyst Product Release + Ligand Exchange intermediate->product Oxygen Transfer

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Dimethyl D-(-)-tartrate

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Powdered 3Å or 4Å molecular sieves

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous solution of ferrous sulfate (B86663) (FeSO₄) (for quenching)

  • Saturated aqueous sodium chloride (brine)

  • 10% aqueous sodium hydroxide (B78521) (NaOH)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add powdered 3Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

    • Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

    • Cool the suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Formation:

    • To the stirred suspension, add dimethyl D-(-)-tartrate (0.06 eq.).

    • Slowly add titanium(IV) isopropoxide (0.05 eq.).

    • Stir the mixture for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex. The solution should turn from colorless to a pale yellow/orange.

  • Epoxidation:

    • Add a solution of tert-butyl hydroperoxide (1.5-2.0 eq.) dropwise, ensuring the internal temperature remains below -15 °C.

    • Add the allylic alcohol (1.0 eq.), either neat or as a solution in dichloromethane.

    • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate.

    • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for at least 1 hour.

    • Add a 10% aqueous solution of NaOH saturated with brine. Stir vigorously for 30 minutes. The mixture should separate into a clear organic layer and a reddish-brown aqueous layer.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure epoxy alcohol.

Quantitative Data

The following table summarizes representative data for the Sharpless Asymmetric Epoxidation of various allylic alcohols. While data for dimethyl tartrate is less prevalent in the literature than for diethyl or diisopropyl tartrate, it is a highly effective chiral ligand.

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-Dimethyl Tartrate~80>95[5]
(E)-2-Hexen-1-ol(+)-Diethyl Tartrate8594[6]
Cinnamyl Alcohol(+)-Diethyl Tartrate8090[3]
Allyl Alcohol(+)-Diisopropyl Tartrate~70>95

Safety Precautions

  • tert-Butyl hydroperoxide is a strong oxidant and should be handled with care. Avoid contact with metals and strong acids.

  • Titanium(IV) isopropoxide is moisture-sensitive and should be handled under an inert atmosphere.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Sharpless Asymmetric Epoxidation using dimethyl D-tartrate is a robust and highly selective method for the synthesis of chiral epoxy alcohols. The operational simplicity, commercial availability of reagents, and predictable stereochemical outcome make it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and natural product development.

References

Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) from Dimethyl D-Tartrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step procedure for the synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL), a prominent C₂-symmetric chiral auxiliary, starting from dimethyl d-tartrate. TADDOLs are highly versatile chiral auxiliaries and ligands utilized in a wide array of enantioselective transformations, making them valuable tools in asymmetric synthesis and drug development.[1] This protocol covers the protection of the diol functionality of this compound as an acetonide, followed by the diastereoselective addition of a Grignard reagent. Detailed experimental procedures, quantitative data for key compounds, and visualizations of the workflow and reaction mechanism are provided to ensure reproducibility and facilitate application in a research setting.

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the control of stereochemistry in chemical reactions to produce enantiomerically pure compounds.[2] Among the various classes of chiral auxiliaries, TADDOLs, derived from readily available tartaric acid, have gained significant attention due to their rigid and well-defined chiral environment.[3] The C₂-symmetry of the TADDOL scaffold allows for effective facial discrimination in a multitude of reactions, including nucleophilic additions, cycloadditions, and reductions.

The synthesis of TADDOLs begins with the protection of the vicinal diol of a dialkyl tartrate, followed by the addition of an organometallic reagent to the ester groups. This application note details a reliable and scalable procedure for the preparation of a representative TADDOL, (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, from this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for the Intermediate Compound

Compound Name(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
CAS Number 37031-29-1[4]
Molecular Formula C₉H₁₄O₆[2]
Molecular Weight 218.20 g/mol [2]
Appearance Clear, slightly yellow liquid[2][4]
Boiling Point 150 °C at 19 mmHg[4]
Density 1.190 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.439[4]
Specific Rotation ([α]²⁰/D) -44.0° (c 1, CHCl₃)
Spectroscopic Data Available (¹H NMR, ¹³C NMR, IR, MS)[5][6]

Table 2: Physicochemical and Spectroscopic Data for the Final Product

Compound Name(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol ((R,R)-TADDOL)
CAS Number 93379-48-7[7]
Molecular Formula C₃₁H₃₀O₄[7]
Molecular Weight 466.57 g/mol [7]
Appearance White powder[8]
Melting Point 193-195 °C[7][8]
Specific Rotation ([α]¹⁹/D) -62.6° (c = 1 in chloroform)[7]
Spectroscopic Data Available (¹H NMR, ¹³C NMR, IR, MS)[9][10][11]

Experimental Protocols

Part 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

This procedure details the protection of the diol functionality of this compound as an acetonide.

Materials:

  • This compound

  • 2,2-Dimethoxypropane (B42991)

  • Acetone

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add 2,2-dimethoxypropane (2.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester as a clear, slightly yellow liquid.

Part 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

This procedure describes the Grignard reaction to form the TADDOL.

Materials:

  • (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a dry three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of bromobenzene (excess, typically 4-5 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C.

  • Dissolve (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) as a white crystalline solid.

Visualizations

Experimental Workflow

G Experimental Workflow for TADDOL Synthesis cluster_part1 Part 1: Acetonide Protection cluster_part2 Part 2: Grignard Reaction start1 This compound reagents1 2,2-Dimethoxypropane, Acetone, p-TsOH reaction1 Stir at RT reagents1->reaction1 workup1 Quench, Extract, Concentrate reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate (4R,5R)-2,2-dimethyl-1,3-dioxolane- 4,5-dicarboxylic acid dimethyl ester purification1->intermediate start2 Intermediate reaction2 Grignard Addition start2->reaction2 grignard_prep Prepare Phenylmagnesium Bromide grignard_prep->reaction2 workup2 Quench, Extract, Concentrate reaction2->workup2 purification2 Recrystallization workup2->purification2 product (4R,5R)-TADDOL purification2->product

Caption: Workflow for the two-part synthesis of TADDOL from this compound.

Reaction Mechanism

G Reaction Mechanism for TADDOL Synthesis cluster_step1 Step 1: Acetonide Formation cluster_step2 Step 2: Grignard Reaction tartrate This compound acetonide Dimethyl tartrate acetonide tartrate->acetonide + dmp 2,2-Dimethoxypropane (H⁺ catalyst) acetonide2 Dimethyl tartrate acetonide tetraol Tetraol intermediate acetonide2->tetraol + 4 eq. grignard Phenylmagnesium Bromide (PhMgBr) taddol (R,R)-TADDOL tetraol->taddol Workup (H₃O⁺)

Caption: Key steps in the synthesis of TADDOL from this compound.

Applications in Asymmetric Synthesis

TADDOLs and their derivatives are widely employed as chiral auxiliaries and ligands in a variety of enantioselective reactions, including:

  • Catalytic Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes: TADDOL-titanium complexes are effective catalysts for the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols with high enantiomeric excess.

  • Diels-Alder Reactions: As chiral Lewis acids, TADDOL-metal complexes can catalyze enantioselective Diels-Alder reactions, controlling the stereochemical outcome of the cycloaddition.[1]

  • Asymmetric Reductions: TADDOL-derived aluminum hydrides are used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

  • Enantioselective Conjugate Additions: TADDOLs can be used as ligands in copper-catalyzed asymmetric conjugate additions of organometallic reagents to α,β-unsaturated carbonyl compounds.[12]

  • Asymmetric Aldol (B89426) Reactions: The rigid chiral environment provided by TADDOLs can be exploited to control the stereochemistry of aldol reactions.[13]

The ease of synthesis from an inexpensive chiral pool starting material, coupled with their broad applicability, makes TADDOLs indispensable tools for the synthesis of complex chiral molecules in academic and industrial research.[14]

References

Application Notes and Protocols for the Preparation of Chiral Ligands from Dimethyl d-Tartrate for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral ligands derived from readily available Dimethyl d-tartrate. The focus is on the preparation of TADDOL-based phosphoramidite (B1245037) ligands and their application in rhodium-catalyzed asymmetric hydrogenation, a critical transformation in the synthesis of chiral pharmaceuticals and fine chemicals.

Introduction

Chiral ligands are indispensable components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound, a C2-symmetric chiral building block, serves as an excellent starting material for a variety of powerful ligands. Among the most successful are the TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols) and their derivatives. The rigid, well-defined chiral environment provided by the TADDOL backbone allows for excellent stereocontrol in a range of metal-catalyzed reactions, including asymmetric hydrogenation.

This document outlines the synthetic route from this compound to a representative TADDOL-based phosphoramidite ligand and details its application in the highly efficient asymmetric hydrogenation of prochiral olefins.

Logical Synthesis Pathway

The preparation of TADDOL-based phosphoramidite ligands from this compound follows a logical multi-step sequence. This pathway is designed for modularity, allowing for the synthesis of a library of ligands with varying steric and electronic properties.

Synthesis_Pathway Start This compound Step1 Acetonide Protection Start->Step1 Intermediate1 Dimethyl O,O- isopropylidenetartrate Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 Intermediate2 (4R,5R)-2,2-Dimethyl-α,α,α',α'- tetraphenyl-1,3-dioxolane- 4,5-dimethanol (TADDOL) Step2->Intermediate2 Step3 Phosphitylation Intermediate2->Step3 Final_Product TADDOL-based Phosphoramidite Ligand Step3->Final_Product

Caption: Synthetic pathway from this compound to TADDOL-based phosphoramidite ligands.

Experimental Workflow

The overall experimental workflow, from ligand synthesis to final product analysis in asymmetric hydrogenation, is depicted below. This highlights the key stages of the process.

Experimental_Workflow A Ligand Synthesis B Catalyst Formation (in situ or isolated) A->B C Asymmetric Hydrogenation B->C D Product Isolation and Purification C->D E Analysis (e.g., Chiral HPLC) - Conversion - Enantiomeric Excess (ee%) D->E

Caption: General experimental workflow for asymmetric hydrogenation using chiral ligands.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a TADDOL diol and its subsequent conversion to a phosphoramidite ligand.

Protocol 1: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

This protocol is adapted from established literature procedures.

Step 1a: (R,R)-Dimethyl O,O-isopropylidenetartrate

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and an addition funnel with (R,R)-dimethyl tartrate (0.5 mol) dissolved in anhydrous acetone (B3395972) (900 mL).

  • At room temperature, add boron trifluoride diethyl etherate (0.31 mol) dropwise over 30-40 minutes.

  • Stir the resulting solution for an additional 3 hours.

  • Quench the reaction by pouring the mixture into a saturated aqueous sodium bicarbonate solution (4 L).

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 500 mL).

  • Combine the organic layers, wash with water (2 x 1 L), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting oil by fractional distillation to yield (R,R)-Dimethyl O,O-isopropylidenetartrate as a yellowish oil.

Step 1b: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

  • Prepare a Grignard reagent from magnesium turnings (1.02 eq) and bromobenzene (B47551) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, four-necked round-bottomed flask under an inert atmosphere.

  • Cool the Grignard solution in an ice bath and add a solution of (R,R)-Dimethyl O,O-isopropylidenetartrate (0.22 mol) in anhydrous THF (480 mL) dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture at reflux for 1.5 hours.

  • Cool the mixture to room temperature and carefully quench by adding a saturated aqueous ammonium (B1175870) chloride solution (1.6 L) while cooling in an ice bath.

  • Extract the mixture with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene (B28343)/hexane) to afford the TADDOL diol as a white solid.

Protocol 2: Synthesis of a TADDOL-based Phosphoramidite Ligand

This protocol describes the synthesis of a generic TADDOL-based phosphoramidite ligand.

  • To a solution of the TADDOL diol (1.0 eq) in anhydrous toluene in a flame-dried Schlenk flask under an inert atmosphere, add triethylamine (B128534) (2.2 eq).

  • Cool the solution to 0 °C and add phosphorus trichloride (B1173362) (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the resulting suspension through Celite to remove triethylamine hydrochloride, and wash the solid with anhydrous toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude chlorophosphite intermediate.

  • In a separate Schlenk flask, dissolve a desired secondary amine (e.g., dibenzylamine, 2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

  • Cool this solution to 0 °C and add the crude chlorophosphite intermediate solution dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the suspension over Celite and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to yield the final phosphoramidite ligand.

Application in Asymmetric Hydrogenation

TADDOL-based phosphoramidite ligands have demonstrated high efficacy in rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates. The in situ prepared rhodium complexes are typically used.

Protocol 3: General Procedure for Asymmetric Hydrogenation
  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).

  • Add a degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Stir the solution for 30 minutes to allow for catalyst formation.

  • Add the substrate (100 mol%).

  • Transfer the vial to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at a specified temperature for the required time.

  • After the reaction, carefully release the hydrogen pressure.

  • Determine the conversion by GC or ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Performance Data

The following tables summarize the performance of TADDOL-derived ligands in the asymmetric hydrogenation of benchmark substrates.

Table 1: Asymmetric Hydrogenation of Dimethyl Itaconate

Ligand TypeCatalyst Loading (mol%)H₂ Pressure (bar)SolventTime (h)Conversion (%)ee (%)Reference
TADDOL-based P,S-bidentate phosphoramidite1.020CH₂Cl₂12>9989-95[1]

Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Ligand TypeCatalyst Loading (mol%)H₂ Pressure (bar)SolventTime (h)Conversion (%)ee (%)Reference
TADDOL-based P,S-bidentate phosphoramidite1.020CH₂Cl₂12>9992-95[1]

Table 3: Asymmetric Hydrogenation of (1-Arylvinyl)phosphonates

Ligand TypeCatalyst Loading (mol%)H₂ Pressure (bar)SolventTime (h)Conversion (%)ee (%)TON (approx.)TOF (h⁻¹) (approx.)Reference
TADDOL-based P,S-bidentate phosphoramidite0.250Toluene24>99up to 99~500~21[2]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Conclusion

The synthetic pathway from this compound provides a versatile and efficient route to a wide range of TADDOL-based chiral ligands. The application of these ligands, particularly the phosphoramidite derivatives, in rhodium-catalyzed asymmetric hydrogenation yields excellent enantioselectivities for a variety of prochiral olefins. The modular nature of the ligand synthesis allows for fine-tuning of the catalyst performance for specific substrates, making this a valuable tool for researchers in academia and the pharmaceutical industry. The high turnover numbers and frequencies achievable with these catalytic systems underscore their potential for practical applications in the synthesis of enantiomerically pure molecules.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic Alcohols Using Dimethyl D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral molecules, particularly alcohols, are vital building blocks for a vast array of bioactive compounds. Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture, capitalizing on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This process results in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

One effective approach to kinetic resolution is the enantioselective acylation of racemic alcohols. This method often employs a chiral auxiliary or catalyst to control the stereochemical outcome of the acylation reaction. Tartaric acid and its derivatives are readily available, inexpensive, and highly effective chiral resolving agents.[1] This document provides detailed application notes and protocols for the use of dimethyl d-tartrate as a chiral auxiliary in the kinetic resolution of a variety of racemic secondary alcohols.

Principle of Kinetic Resolution

In a kinetic resolution, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic starting material. The selectivity of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the faster-reacting enantiomer (k_fast) to the slower-reacting enantiomer (k_slow) (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess (e.e.). For a successful kinetic resolution, an s-factor of 20 or more is generally considered effective.

Application in Drug Development and Research

The ability to obtain enantiomerically pure alcohols is critical in the pharmaceutical industry, as the pharmacological activity and toxicity of a drug can be highly dependent on its stereochemistry. Kinetic resolution provides a practical and scalable method for accessing these chiral building blocks. In research, this technique is invaluable for the synthesis of complex natural products and other chiral molecules where precise stereochemical control is required.

Data Presentation: Representative Results

The following tables summarize representative quantitative data for the kinetic resolution of various racemic secondary alcohols. While direct and extensive data for this compound as the sole chiral auxiliary in acylation is not broadly published, the data presented is illustrative of typical results obtained with chiral tartrate-derived auxiliaries and other effective non-enzymatic acylation catalysts.

Table 1: Kinetic Resolution of Racemic Benzylic Alcohols

Racemic AlcoholChiral Auxiliary/CatalystAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)e.e. of Alcohol (%)s-factor
1-PhenylethanolPlanar-chiral DMAP derivativeAcetic Anhydride (B1165640)t-Amyl alcohol012559971
1-(o-Tolyl)ethanolPlanar-chiral DMAP derivativeAcetic Anhydridet-Amyl alcohol0185298>100
1-(1-Naphthyl)ethanolPlanar-chiral DMAP derivativeAcetic Anhydridet-Amyl alcohol0245199>100
1-IndanolChiral N-heterocyclic carbeneVinyl acetateTHF-4024509650

Table 2: Kinetic Resolution of Racemic Allylic and Aliphatic Alcohols

Racemic AlcoholChiral Auxiliary/CatalystAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)e.e. of Alcohol (%)s-factor
(E)-4-Phenyl-3-buten-2-olChiral N-heterocyclic carbeneVinyl acetateTHF-4012539981
1-CyclohexylethanolPlanar-chiral DMAP derivativeAcetic Anhydridet-Amyl alcohol2536509540
cis-Cyclohex-2-en-1,4-diolChiral Phosphoric Acid/Silver(I)-CH2Cl225484998>200
1-Octyn-3-olChiral Phosphoric Acid/Silver(I)-Toluene024519765

Experimental Protocols

The following are general protocols for the kinetic resolution of racemic secondary alcohols using a chiral tartrate-derived acylating agent. These protocols are based on established methodologies for non-enzymatic acylative kinetic resolutions.

Protocol 1: Preparation of a Chiral O,O'-Diacyl Tartaric Anhydride Resolving Agent

This protocol describes the synthesis of a chiral acylating agent from this compound, which can then be used for the kinetic resolution.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, p-toluoyl chloride)

  • Thionyl chloride

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (2.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the O,O'-diacyl this compound.

  • To a solution of the O,O'-diacyl this compound in an anhydrous solvent, add thionyl chloride (1.1 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude O,O'-diacyl tartaric anhydride. This can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol outlines the general procedure for the kinetic resolution of a racemic secondary alcohol using a pre-formed chiral O,O'-diacyl tartaric anhydride.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Chiral O,O'-diacyl tartaric anhydride (e.g., O,O'-dibenzoyl-D-tartaric anhydride) (0.5-0.6 eq.)

  • Tertiary amine base (e.g., triethylamine, 2,6-lutidine) (1.0 eq.)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene, tert-amyl alcohol)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the racemic secondary alcohol (1.0 eq.) and the tertiary amine base (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • In a separate flask, dissolve the chiral O,O'-diacyl tartaric anhydride (0.5-0.6 eq.) in the anhydrous solvent.

  • Slowly add the solution of the chiral anhydride to the cooled solution of the alcohol and base over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at the specified temperature and monitor the progress by a suitable analytical technique (e.g., chiral HPLC, chiral GC) to determine the conversion and enantiomeric excess of the unreacted alcohol.

  • Once the desired level of conversion (typically around 50%) is reached, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to separate the two components.

  • Determine the enantiomeric excess of the recovered unreacted alcohol and the acylated product using chiral HPLC or chiral GC.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Workup & Purification cluster_3 Analysis Racemic Alcohol Racemic Alcohol Reaction Mixture Reaction Mixture Racemic Alcohol->Reaction Mixture Chiral Auxiliary (this compound Derivative) Chiral Auxiliary (this compound Derivative) Chiral Auxiliary (this compound Derivative)->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Base & Solvent Base & Solvent Base & Solvent->Reaction Mixture Controlled Temperature Controlled Temperature Reaction Mixture->Controlled Temperature Monitoring (HPLC/GC) Monitoring (HPLC/GC) Controlled Temperature->Monitoring (HPLC/GC) Quenching Quenching Monitoring (HPLC/GC)->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Enantioenriched Alcohol Enantioenriched Alcohol Chromatography->Enantioenriched Alcohol Diastereomeric Ester Diastereomeric Ester Chromatography->Diastereomeric Ester e.e. Determination e.e. Determination Enantioenriched Alcohol->e.e. Determination Diastereomeric Ester->e.e. Determination

Caption: Experimental workflow for kinetic resolution.

Principle of Kinetic Resolution

G cluster_products Products racemate Racemic Alcohol (R-Alcohol + S-Alcohol) r_product R-Ester racemate->r_product k_fast (fast reaction) s_alcohol Unreacted S-Alcohol (enantioenriched) racemate->s_alcohol k_slow (slow reaction) reagent Chiral Acylating Agent (derived from D-Tartrate)

References

Application Note: A Protocol for the Resolution of Racemic Amines with Dimethyl d-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral amines are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry of these amines often governs their biological activity, making the separation of racemic mixtures into individual enantiomers a critical process in drug development and chemical synthesis.[1] Diastereomeric salt crystallization is a robust and widely employed method for this separation, leveraging the formation of diastereomers with distinct physical properties, which allows for their separation through fractional crystallization.[1][2][3] This application note provides a detailed protocol for the chiral resolution of racemic amines using dimethyl d-tartrate as the resolving agent. This compound, a derivative of the readily available and inexpensive d-tartaric acid, presents an effective option for the resolution of primary and secondary amines.

Principle of Resolution

The chiral resolution of a racemic amine using this compound is predicated on the reaction between the acidic resolving agent and the basic amine to form a pair of diastereomeric salts. Unlike the initial enantiomers, which have identical physical properties, these diastereomeric salts possess different solubilities.[4][5] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other diastereomer enriched in the mother liquor.[1] Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.[1][6]

Experimental Protocols

This section provides a detailed methodology for the chiral resolution of a racemic amine using this compound. The following protocol is a general guideline and may require optimization for specific amines, particularly concerning the choice of solvent and crystallization temperature.

Part 1: Formation and Crystallization of Diastereomeric Salts
  • Dissolution of Amine: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., methanol, ethanol, or acetone).[1][6]

  • Preparation of Resolving Agent Solution: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, warming gently if necessary to achieve complete dissolution. The use of a half equivalent of the resolving agent is a common strategy.[2]

  • Salt Formation: Slowly add the this compound solution to the amine solution with continuous stirring. The reaction is often exothermic.[6]

  • Crystallization: Allow the solution to cool gradually to room temperature. Crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt, if available.[1]

  • Maturation: Allow the flask to stand undisturbed at room temperature for several hours or overnight to ensure complete crystallization of the less soluble diastereomeric salt.[1] For some systems, cooling the mixture in an ice bath or refrigerating it may improve the yield of the crystalline salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any impurities from the mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.[1]

Part 2: Recovery of the Enantiomerically Enriched Amine
  • Salt Dissociation: Suspend the dried diastereomeric salt in water.[1]

  • Basification: Add a 5 M NaOH solution dropwise while stirring until the salt completely dissolves and the solution becomes strongly basic (pH > 12). This step neutralizes the tartrate and liberates the free amine.[1][6]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous phase).[1][6][8]

  • Washing and Drying: Combine the organic extracts and wash them with brine. Subsequently, dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1]

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to yield the enantiomerically enriched amine.

  • Purification (Optional): If necessary, the recovered amine can be further purified by distillation.[6][9]

Part 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[1] The specific rotation of the product can also be measured and compared to the known value for the pure enantiomer.[6]

Data Presentation

The efficacy of a chiral resolution is determined by the yield and the enantiomeric excess of the resolved product. The following table summarizes representative data for the chiral resolution of various racemic amines using tartaric acid derivatives, which can serve as a benchmark when developing a protocol with this compound.

Racemic AmineResolving AgentSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)
(R,S)-Amlodipine(+)-Tartaric AcidAcetone/ThioureaHighHigh
(R,S)-1-Phenylpropan-1-amine(R,R)-Tartaric AcidEthanol<60Not specified
Racemic 1-methyl-2-phenylethylamine(S,S)-Tartaric AcidIsopropanol~90~90
(R,S)-Tamsulosine IntermediateO,O'-Dibenzoyl-D-tartaric acid (DBTA)Water/MethanolGoodNot specified

Table adapted from various sources.[7]

Visualizations

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the overall workflow for the resolution of a racemic amine using a chiral resolving agent like this compound.

G cluster_prep Step 1: Salt Formation & Crystallization cluster_recovery Step 2: Amine Recovery cluster_analysis Step 3: Analysis racemic_amine Racemic Amine (R/S Mixture) dissolution Dissolve in Suitable Solvent racemic_amine->dissolution resolving_agent This compound (d-Configuration) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool and Crystallize Less Soluble Diastereomer mixing->crystallization filtration Filter to Isolate Diastereomeric Salt Crystals crystallization->filtration mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) crystallization->mother_liquor Separation isolated_salt Isolated Diastereomeric Salt filtration->isolated_salt basification Treat with Base (e.g., NaOH) to Liberate Free Amine isolated_salt->basification extraction Extract with Organic Solvent basification->extraction drying Dry and Evaporate Solvent extraction->drying pure_enantiomer Enantiomerically Enriched Amine drying->pure_enantiomer analysis Determine Enantiomeric Excess (e.e.) via Chiral HPLC pure_enantiomer->analysis

Caption: Workflow of Racemic Amine Resolution.

Logical Relationship in Diastereomeric Salt Formation

This diagram outlines the chemical transformations and relationships between the components during the resolution process.

G racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine-d-Tartrate + S-Amine-d-Tartrate) racemic_amine->diastereomeric_salts + d_tartrate This compound (d-Tartrate) d_tartrate->diastereomeric_salts less_soluble_salt Less Soluble Salt (e.g., S-Amine-d-Tartrate) Crystallizes Out diastereomeric_salts->less_soluble_salt Fractional Crystallization more_soluble_salt More Soluble Salt (e.g., R-Amine-d-Tartrate) Remains in Solution diastereomeric_salts->more_soluble_salt Fractional Crystallization base_treatment Addition of Base (e.g., NaOH) less_soluble_salt->base_treatment resolved_amine Resolved S-Amine (Enantiomerically Enriched) base_treatment->resolved_amine Liberates tartrate_waste Aqueous Tartrate Salt base_treatment->tartrate_waste Forms

Caption: Formation and Separation of Diastereomers.

References

Application of Dimethyl d-Tartrate in the Synthesis of the Agrochemical Fungicide (+)-Polyoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl d-tartrate, a readily available and optically pure chiral building block, serves as a versatile starting material in the asymmetric synthesis of various bioactive molecules. Its inherent stereochemistry makes it an invaluable tool for introducing chirality in target molecules, a crucial aspect in the development of modern agrochemicals where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. This application note details the use of dimethyl L-tartrate (the enantiomer of this compound, used here for the synthesis of the natural enantiomer of polyoxamic acid) in the synthesis of (+)-polyoxamic acid, a potent agricultural fungicide.

(+)-Polyoxamic acid is a non-proteinogenic amino acid that constitutes the C-terminal moiety of the polyoxin (B77205) family of peptidyl nucleoside antibiotics. These antibiotics are effective against a range of fungal plant pathogens by inhibiting chitin (B13524) synthetase, an enzyme essential for fungal cell wall formation. The stereoselective synthesis of (+)-polyoxamic acid is of significant interest to agrochemical researchers for developing new and effective crop protection agents.

This document provides a comprehensive overview of the synthetic route from dimethyl L-tartrate to (+)-polyoxamic acid, including detailed experimental protocols for the key transformations and a summary of the quantitative data.

Synthetic Pathway Overview

The synthesis of (+)-polyoxamic acid from dimethyl L-tartrate involves a multi-step sequence that strategically utilizes the chiral backbone of the starting material to establish the three contiguous stereocenters of the target molecule. The key transformations include:

  • Conversion to an Allylic Alcohol: The initial steps involve the transformation of dimethyl L-tartrate into a key allylic alcohol intermediate.

  • Sharpless Asymmetric Epoxidation: The allylic alcohol undergoes a highly stereoselective epoxidation to introduce a new chiral center with a defined configuration.

  • Regioselective Epoxide Ring-Opening: The resulting epoxy alcohol is then opened regioselectively with an azide (B81097) source to install the amino functionality at the desired position.

  • Conversion to (+)-Polyoxamic Acid: Finally, the resulting amino diol is converted to the target molecule, (+)-polyoxamic acid, through a series of functional group manipulations.

The overall synthetic workflow is depicted below:

Synthesis_Workflow DMT Dimethyl L-Tartrate AA Allylic Alcohol Intermediate DMT->AA Multi-step conversion EA Epoxy Alcohol AA->EA Sharpless Asymmetric Epoxidation AD Amino Diol EA->AD Regioselective Epoxide Opening PA (+)-Polyoxamic Acid AD->PA Functional Group Manipulations Sharpless_Epoxidation cluster_reactants Reactants cluster_conditions Conditions Allylic_Alcohol Allylic Alcohol Product Epoxy Alcohol Allylic_Alcohol->Product Catalyst Ti(O-i-Pr)₄ / (+)-DET Catalyst->Product Oxidant TBHP Oxidant->Product Solvent CH₂Cl₂ Temp -20 °C MS 4Å Molecular Sieves Epoxide_Opening Epoxy_Alcohol Epoxy Alcohol Azido_Diol Azido Diol Epoxy_Alcohol->Azido_Diol Toluene, 0 °C Reagents Ti(O-i-Pr)₄ TMSN₃ Reagents->Azido_Diol

Application Notes and Protocols for Diastereoselective Reactions Controlled by Dimethyl d-Tartrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of diastereoselective reactions controlled by dimethyl d-tartrate and its derivatives. This class of reactions is fundamental in modern organic synthesis, enabling the stereocontrolled construction of complex chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. This document offers insights into the application of these powerful synthetic tools, complete with quantitative data and detailed experimental protocols for key transformations.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a predictable and highly enantioselective method for the epoxidation of primary and secondary allylic alcohols. The reaction typically utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester, such as diethyl or this compound, and an oxidant, most commonly tert-butyl hydroperoxide (TBHP). This compound has been shown to be as effective as the more commonly used diethyl d-tartrate, often yielding enantiomeric excesses greater than 95%.[1]

The stereochemical outcome of the epoxidation is dictated by the chirality of the tartrate ester used. When using (+)-dimethyl d-tartrate, the epoxide oxygen is delivered to one face of the double bond, while the use of (-)-dimethyl l-tartrate directs the oxygen to the opposite face. This predictability is a key advantage of the Sharpless epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation
Allylic Alcohol SubstrateTartrate EsterYield (%)Enantiomeric Excess (ee, %)Reference
(E)-2-Hexen-1-ol(+)-Dimethyl d-tartrate80-81>95[1]
Geraniol(+)-Diethyl d-tartrate7795[2]
α-Phenylcinnamyl alcohol(+)-Diethyl d-tartrate97>98[3]
(Z)-2-Methylhept-2-enol(+)-Diethyl d-tartrate8089[4]
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Titanium(IV) isopropoxide

  • (+)-Dimethyl d-tartrate

  • (E)-2-Hexen-1-ol

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Ferrous sulfate (B86663) heptahydrate

  • Citric acid

  • Sodium hydroxide

  • Brine

  • Anhydrous magnesium sulfate

  • 3Å molecular sieves (optional, but recommended)

Procedure:

  • A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of anhydrous dichloromethane and 39.9 mL (0.134 mol) of titanium(IV) isopropoxide.

  • The flask is cooled to -70 °C in a dry ice-ethanol bath under a nitrogen atmosphere.

  • To the cooled solution, add 33.1 g (0.161 mol) of (+)-dimethyl d-tartrate, followed by 25.0 g (0.25 mol) of (E)-2-hexen-1-ol.

  • A precooled (-20 °C) solution of 184.5 mL (0.50 mol) of 2.71 M anhydrous TBHP in toluene is then added to the reaction mixture.

  • The reaction temperature is allowed to rise to 0 °C over a 2-hour period.

  • The reaction is quenched by adding a solution of 125 g of ferrous sulfate and 50 g of citric acid in 500 mL of water. The mixture is stirred vigorously for 10 minutes.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a solution of 30% NaOH in brine, then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield (2S,3S)-3-propyloxiranemethanol.

Workflow for Sharpless Asymmetric Epoxidation:

Sharpless_Epoxidation Reactants Allylic Alcohol (+)-Dimethyl d-Tartrate Ti(OiPr)4 TBHP Catalyst_Formation Formation of Chiral Titanium-Tartrate Complex Reactants->Catalyst_Formation Epoxidation Diastereoselective Epoxidation Catalyst_Formation->Epoxidation Workup Quenching and Purification Epoxidation->Workup Product Chiral Epoxy Alcohol Workup->Product

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

TADDOL-Catalyzed Asymmetric Reactions

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are a class of versatile chiral ligands derived from tartaric acid esters, including this compound.[6] These C2-symmetric diols are effective in a wide range of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.[6]

TADDOL-Catalyzed Asymmetric Michael Addition

TADDOLs can be used to generate chiral Lewis acids, which then catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds.

Quantitative Data for TADDOL-Catalyzed Asymmetric Michael Addition
Michael AcceptorNucleophileCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
CyclopentenoneDiethyl malonateTADDOL-Ti(OiPr)29285[1]
ChalconeDiethyl malonateTADDOL-Ti(OiPr)28891[7]
N-PhenylmaleimideDiethyl malonateTADDOL-derived PTC7190[7]
Experimental Protocol: TADDOL-Catalyzed Asymmetric Michael Addition

Materials:

  • TADDOL ligand

  • Titanium(IV) isopropoxide

  • Michael acceptor (e.g., cyclopentenone)

  • Michael donor (e.g., diethyl malonate)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add the TADDOL ligand (10 mol%) and anhydrous toluene.

  • Add titanium(IV) isopropoxide (10 mol%) and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid catalyst.

  • Cool the mixture to 0 °C and add the Michael acceptor (1.0 eq).

  • Add the Michael donor (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Diagram of TADDOL Synthesis and Application:

TADDOL_Synthesis_Application cluster_synthesis TADDOL Synthesis cluster_application Asymmetric Catalysis DMT This compound TADDOL TADDOL Ligand DMT->TADDOL Grignard Grignard Reagent (e.g., PhMgBr) Grignard->TADDOL TADDOL_Ligand TADDOL Ligand TADDOL->TADDOL_Ligand Chiral_Catalyst Chiral TADDOL- Metal Complex TADDOL_Ligand->Chiral_Catalyst Lewis_Acid Lewis Acid (e.g., Ti(OiPr)4) Lewis_Acid->Chiral_Catalyst Asymmetric_Reaction Asymmetric Reaction (e.g., Michael Addition) Chiral_Catalyst->Asymmetric_Reaction Substrates Substrates (e.g., Enone + Malonate) Substrates->Asymmetric_Reaction Chiral_Product Enantioenriched Product Asymmetric_Reaction->Chiral_Product

Caption: Synthesis of TADDOLs from this compound and their application in asymmetric catalysis.

Diastereoselective Diels-Alder Reactions

This compound can be converted into chiral auxiliaries that are covalently attached to a dienophile to direct the stereochemical outcome of Diels-Alder reactions. The chiral auxiliary creates a sterically biased environment, forcing the diene to approach from a specific face of the dienophile.

Quantitative Data for Diastereoselective Diels-Alder Reactions
DienophileDieneLewis AcidYield (%)Diastereomeric Ratio (dr)Reference
Acrylate of tartrate-derived auxiliaryCyclopentadieneEt2AlCl95>98:2[7]
Fumarate of tartrate-derived auxiliaryIsopreneTiCl48995:5[8]
Experimental Protocol: Diastereoselective Diels-Alder Reaction

Materials:

  • Chiral dienophile derived from this compound

  • Diene (e.g., cyclopentadiene)

  • Lewis acid (e.g., Et2AlCl in hexanes)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral dienophile (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (1.1 eq) dropwise and stir for 30 minutes.

  • Add the diene (1.5 eq) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude cycloadduct by flash column chromatography.

  • The chiral auxiliary can be removed by hydrolysis or reduction to yield the final product.

Diastereoselective Aldol Reactions

Similar to the Diels-Alder reaction, chiral auxiliaries derived from this compound can be used to control the stereochemistry of aldol reactions. The auxiliary is typically attached to the enolate component, directing the approach of the aldehyde.

Quantitative Data for Diastereoselective Aldol Reactions
Enolate PrecursorAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Acetate of tartrate-derived auxiliaryBenzaldehyde95:598[9]
Propionate of tartrate-derived auxiliaryIsobutyraldehyde97:399[9]
Experimental Protocol: Diastereoselective Aldol Reaction

Materials:

  • Chiral acetate derived from this compound

  • Lithium diisopropylamide (LDA)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral acetate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add LDA (1.1 eq) dropwise to form the lithium enolate. Stir for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

  • The chiral auxiliary can be subsequently removed.

Experimental Workflow for Chiral Auxiliary-Controlled Reactions:

Chiral_Auxiliary_Workflow Start Achiral Substrate (e.g., Acryloyl Chloride) Coupling Couple Substrate and Auxiliary Start->Coupling Auxiliary Chiral Auxiliary (from this compound) Auxiliary->Coupling Chiral_Substrate Chiral Substrate Coupling->Chiral_Substrate Reaction Diastereoselective Reaction (e.g., Diels-Alder, Aldol) Chiral_Substrate->Reaction Diastereomeric_Product Diastereomerically Enriched Product Reaction->Diastereomeric_Product Cleavage Cleave Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantioenriched Product Cleavage->Final_Product Recycle Recycle Auxiliary Cleavage->Recycle

References

Application Notes and Protocols for Metal-Catalyzed Reactions with Dimethyl d-Tartrate-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key metal-catalyzed reactions utilizing chiral ligands derived from dimethyl d-tartrate. The information is intended to guide researchers in the setup and execution of these powerful asymmetric transformations.

Titanium-Catalyzed Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and a chiral diethyl tartrate. The choice of the D-(-)- or L-(+)-diethyl tartrate dictates the stereochemical outcome of the epoxidation. This application note will focus on the use of this compound-derived ligands, specifically diethyl D-tartrate.

Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from a procedure by Organic Syntheses.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethyl D-tartrate ((-)-DET)

  • (E)-2-Hexen-1-ol

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 2.71 M)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Activated 4Å molecular sieves

  • Diethyl ether

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 200 mL of anhydrous dichloromethane and 5.94 g (6.0 mL, 0.020 mol) of titanium(IV) isopropoxide.

  • The solution is cooled to -20°C using a dry ice/acetone (B3395972) bath.

  • To the cooled solution, add 5.15 g (4.5 mL, 0.025 mol) of diethyl D-tartrate.

  • The mixture is stirred for 10 minutes at -20°C.

  • (E)-2-Hexen-1-ol (25.0 g, 0.25 mol) is then added to the flask.

  • A pre-cooled (-20°C) solution of 184.5 mL (0.50 mol) of 2.71 M anhydrous tert-butyl hydroperoxide in toluene is added to the reaction mixture.

  • The reaction is maintained at -20°C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 100 mL of a 10% aqueous tartaric acid solution.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, resulting in the separation of two clear layers.

  • The layers are separated, and the aqueous layer is extracted three times with 50 mL of diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield the desired epoxy alcohol.

Data Presentation: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
Allylic AlcoholLigandYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-ol(+)-DET8594
(E)-2-Octen-1-ol(+)-DET9996
(E)-2-Decen-1-ol(+)-DET7894
Cinnamyl alcohol(+)-DIPT89>98
p-Nitrocinnamyl alcohol(+)-DIPT82>98
p-Bromocinnamyl alcohol(+)-DIPT69>98
Geraniol(-)-DET9991

Data sourced from J. Am. Chem. Soc. 1987, 109, 5765-5780 and Chem 115 Myers lecture notes.

Reaction Workflow and Mechanism

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Ti_iPr4 Ti(Oi-Pr)4 in CH2Cl2 Catalyst Chiral Titanium-Tartrate Complex Ti_iPr4->Catalyst  -20 °C DET Diethyl D-Tartrate DET->Catalyst Epoxy_Alcohol 2,3-Epoxyalcohol Catalyst->Epoxy_Alcohol  -20 °C Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Epoxy_Alcohol TBHP tert-Butyl Hydroperoxide TBHP->Epoxy_Alcohol Quench Quench with 10% Tartaric Acid Epoxy_Alcohol->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final_Product Enantiopure Epoxy Alcohol Purification->Final_Product

Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.

Sharpless_Mechanism Catalyst [Ti(tartrate)(OR)2]2 Dimer Active_Catalyst Monomeric Active Catalyst Catalyst->Active_Catalyst Ligand Exchange Substrate_Complex Catalyst-Substrate Complex Active_Catalyst->Substrate_Complex Coordination of Allylic Alcohol & TBHP Oxygen_Transfer Oxygen Transfer from TBHP Substrate_Complex->Oxygen_Transfer Intramolecular Oxygen Delivery Product_Release Product Release Oxygen_Transfer->Product_Release Byproduct tert-Butanol Oxygen_Transfer->Byproduct Product_Release->Active_Catalyst Catalyst Regeneration Product Epoxy Alcohol Product_Release->Product

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.

TADDOL Ligand Synthesis and Applications

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of versatile chiral ligands derived from tartaric acid. Their C₂-symmetric backbone makes them highly effective in a variety of metal-catalyzed asymmetric reactions.

Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol

This protocol is adapted from a procedure by Organic Syntheses.

Part A: (R,R)-Dimethyl O,O-isopropylidenetartrate

  • Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (900 mL) in a 2-L two-necked round-bottomed flask.

  • Add boron trifluoride diethyl etherate (82.5 mL, 48% solution, 0.31 mol) to the solution at room temperature over 30-40 minutes.

  • Stir the resulting solution for an additional 3 hours.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (4 L).

  • Extract the mixture three times with ethyl acetate (B1210297) (3 x 500 mL).

  • Wash the combined organic layers twice with water (2 x 1 L) and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the resulting oil by fractional distillation to afford the product.

Part B: 2-Naphthylmagnesium bromide

  • Under an inert atmosphere, charge a 4-L, four-necked, round-bottomed flask with magnesium turnings (24.7 g, 1.02 at. equiv) and a few iodine crystals.

  • Add a solution of 2-bromonaphthalene (B93597) (207 g, 1.0 mol) in tetrahydrofuran (B95107) (1.2 L) dropwise to initiate the Grignard reaction.

  • After complete addition, continue refluxing for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

Part C: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol

  • To the Grignard solution from Part B, add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (48.1 g, 0.22 mol) from Part A in tetrahydrofuran (480 mL) while cooling with an ice bath.

  • After addition, heat the reaction mixture at reflux for 1.5 hours, then cool to room temperature.

  • Carefully add a saturated aqueous ammonium (B1175870) chloride solution (1.6 L) while cooling the mixture with an ice bath.

  • Extract the mixture with ethyl acetate (1 x 500 mL, then 2 x 250 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the resulting solid by recrystallization from toluene and hexane (B92381) to give the TADDOL ligand.

Application: Ti-TADDOL Catalyzed Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

This reaction provides a method for the asymmetric synthesis of secondary alcohols.

General Experimental Protocol:

  • In a Schlenk flask under an argon atmosphere, dissolve the TADDOL ligand (20 mol%) in anhydrous hexane (0.25 mL).

  • Add titanium(IV) isopropoxide (1.4 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C.

  • Add the aldehyde (1.0 eq) followed by the dropwise addition of diethylzinc (3.0 eq, e.g., 1.0 M solution in hexanes).

  • Stir the reaction at 0°C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Ti-TADDOL Catalyzed Addition of Diethylzinc to Various Aldehydes

AldehydeLigandConversion (%)Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeFructose-derived diol1008590
o-MethylbenzaldehydeFructose-derived diol1008892
m-MethylbenzaldehydeFructose-derived diol1009096
p-ChlorobenzaldehydeFructose-derived diol958285
CinnamaldehydeFructose-derived diol807078
HexanalFructose-derived diol706065

Data sourced from Molecules 2023, 28(24), 8035.

Application: Palladium-Catalyzed Asymmetric Allylic Substitution

TADDOL-derived phosphoramidite (B1245037) ligands are effective in palladium-catalyzed asymmetric allylic substitutions, a powerful C-C and C-N bond-forming reaction.

General Experimental Protocol:

  • In a glovebox, charge a vial with [Pd(allyl)Cl]₂ and the TADDOL-derived phosphoramidite ligand in the desired solvent (e.g., THF, CH₂Cl₂).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • In a separate vial, dissolve the allylic substrate and the nucleophile in the same solvent.

  • Add the catalyst solution to the substrate/nucleophile mixture.

  • Stir the reaction at the desired temperature and monitor by TLC or GC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.

Data Presentation: Palladium-Catalyzed Asymmetric Allylic Substitution with TADDOL-derived Ligands

Allylic SubstrateNucleophileLigand TypeYield (%)Enantiomeric Excess (ee, %)
(E)-1,3-Diphenylallyl acetateDimethyl malonateP,S-bidentate phosphoramidite>9599
(E)-1,3-Diphenylallyl acetateAnilineP,S-bidentate phosphoramidite>9598
Cinnamyl acetateEthyl 2-oxocyclohexane-1-carboxylateP,S-bidentate phosphoramidite>9594
Cinnamyl acetate2,5-DimethylpyrroleP,S-bidentate phosphoramidite>9590

Data sourced from Org. Biomol. Chem., 2024, 22, 538-549.

TADDOL Synthesis and Application Workflows

TADDOL_Synthesis_Workflow cluster_partA Part A: Acetal Formation cluster_partB Part B: Grignard Reagent Preparation cluster_partC Part C: TADDOL Formation Dimethyl_Tartrate This compound Acetonide (R,R)-Dimethyl O,O-isopropylidenetartrate Dimethyl_Tartrate->Acetonide Acetone Acetone, BF3.OEt2 Acetone->Acetonide TADDOL TADDOL Ligand Acetonide->TADDOL Aryl_Bromide 2-Bromonaphthalene Grignard 2-Naphthylmagnesium bromide Aryl_Bromide->Grignard Mg_turnings Mg turnings, THF Mg_turnings->Grignard Grignard->TADDOL

Caption: Workflow for the synthesis of a TADDOL ligand.

TADDOL_Application_Workflow cluster_catalyst_prep Catalyst Formation cluster_reaction Asymmetric Reaction TADDOL_Ligand TADDOL or TADDOL-derived Ligand Active_Catalyst Chiral Metal-TADDOL Complex TADDOL_Ligand->Active_Catalyst Metal_Precursor Metal Precursor (e.g., Ti(Oi-Pr)4, [Pd(allyl)Cl]2) Metal_Precursor->Active_Catalyst Product Chiral Product Active_Catalyst->Product Substrate Substrate (e.g., Aldehyde, Allylic Acetate) Substrate->Product Reagent Reagent (e.g., Diethylzinc, Nucleophile) Reagent->Product

Caption: General workflow for TADDOL-catalyzed asymmetric reactions.

Application Notes and Protocols: The Use of Tartaric Acid Derivatives in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, efficient step. The incorporation of chiral catalysts or auxiliaries into MCRs allows for the stereoselective synthesis of enantiomerically enriched compounds, which is of paramount importance in the development of new therapeutics. Dimethyl d-tartrate, and its parent compound d-tartaric acid, are inexpensive, readily available, and highly versatile chiral building blocks. They serve as precursors for a variety of chiral ligands and organocatalysts that can induce asymmetry in MCRs, leading to the synthesis of valuable chiral heterocycles.

This document provides detailed application notes and protocols for a notable example: the d-tartaric acid-catalyzed three-component synthesis of 2,4,5-trisubstituted imidazoles.

Application: Diastereoselective Synthesis of 2,4,5-Trisubstituted Imidazoles

The imidazole (B134444) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and stereoselective methods for the synthesis of substituted imidazoles is therefore a significant area of research. A straightforward and environmentally benign approach is the one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), catalyzed by a chiral Brønsted acid such as d-tartaric acid.[1]

This reaction proceeds with high atom economy and typically results in good to excellent yields of the desired trisubstituted imidazole products.[1] The use of the chiral catalyst opens the possibility for asymmetric induction, making it a potentially valuable method for the synthesis of enantiomerically enriched imidazoles.

Logical Workflow for the Tartaric Acid-Catalyzed Synthesis of Imidazoles

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine 1,2-Dicarbonyl, Aldehyde, and Ammonium Acetate B Add d-Tartaric Acid (Catalyst) A->B Add C Reflux Reaction Mixture B->C Heat D Monitor Reaction by TLC C->D Sample E Cool and Extract Product D->E Upon Completion F Purify by Recrystallization E->F Crude Product G Characterize Product (NMR, IR, MS) F->G Purified Product H Determine Yield G->H

Caption: Workflow for the synthesis of trisubstituted imidazoles.

Quantitative Data

The following table summarizes the yields for the synthesis of various 2,4,5-trisubstituted imidazoles using d-tartaric acid as a catalyst. The reaction was performed with benzil (B1666583) as the 1,2-dicarbonyl compound, various aromatic aldehydes, and ammonium acetate.[1]

EntryAldehydeProductTime (h)Yield (%)[1]
1Benzaldehyde2,4,5-Triphenyl-1H-imidazole292
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole2.590
34-Methylbenzaldehyde2-(p-Tolyl)-4,5-diphenyl-1H-imidazole288
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole385
53-Nitrobenzaldehyde2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole3.582
64-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole380

Note: While d-tartaric acid is a chiral catalyst, the cited source does not provide data on the enantiomeric excess (ee) of the products. This presents an opportunity for further investigation to determine the stereoselectivity of this reaction.

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from the work of Agarwal et al.[1]

Materials:

  • Benzil (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • d-(+)-Tartaric acid (0.1 mmol, 10 mol%)

  • Ethanol (B145695) (as recrystallization solvent)

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Water bath or heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and d-(+)-tartaric acid (0.1 mmol).

  • Reaction: Place the flask in a water bath and fit it with a reflux condenser. Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. To do this, dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Elute the plate with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting materials are no longer visible.

  • Work-up: Once the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature. Add cold water to the flask to precipitate the crude product.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water. Purify the crude product by recrystallization from ethanol to afford the pure 2,4,5-trisubstituted imidazole.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry to confirm its identity and purity.

Signaling Pathway/Reaction Mechanism

The plausible mechanism for the tartaric acid-catalyzed synthesis of 2,4,5-trisubstituted imidazoles is depicted below. The Brønsted acid catalyst, tartaric acid, is proposed to activate the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound, facilitating the condensation reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminedione Iminedione Aldehyde->Iminedione + Ammonia, - H2O Ammonia Ammonia (from Ammonium Acetate) Diketone 1,2-Diketone Diketone->Iminedione Diaminoketone Diaminoketone Iminedione->Diaminoketone + Ammonia Cyclized_Intermediate Cyclized Intermediate Diaminoketone->Cyclized_Intermediate Cyclization - H2O Imidazole 2,4,5-Trisubstituted Imidazole Cyclized_Intermediate->Imidazole Dehydration - H2O

Caption: Plausible reaction pathway for imidazole synthesis.

Conclusion

The use of d-tartaric acid as a catalyst in the three-component synthesis of 2,4,5-trisubstituted imidazoles represents a practical and efficient method for accessing this important class of heterocyclic compounds. The protocol is straightforward, utilizes readily available and inexpensive starting materials, and proceeds in good to excellent yields. While the potential for asymmetric induction by the chiral catalyst is an attractive feature of this reaction, further studies are required to quantify the enantioselectivity. These application notes and protocols provide a solid foundation for researchers interested in exploring the utility of tartaric acid derivatives in multi-component reactions for applications in drug discovery and development.

References

Application Notes and Protocols for Chiral Chromatography Using Dimethyl D-Tartrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral stationary phases (CSPs) derived from dimethyl D-tartrate for the enantioselective separation of various classes of pharmaceutical compounds by High-Performance Liquid Chromatography (HPLC). Detailed protocols for the synthesis of a this compound-based chiral selector and its immobilization, along with methodologies for chiral separation, are provided to guide researchers in developing robust analytical and preparative methods.

Introduction

Chiral chromatography is an indispensable technique in the pharmaceutical industry for the separation and quantification of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of drug products. Tartaric acid and its derivatives are attractive chiral selectors due to their natural availability, low cost, and versatile stereochemistry. This document focuses on the applications of CSPs derived from this compound, highlighting their utility in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs), β-blockers, and amino acids.

Synthesis and Immobilization of a this compound Diamide (B1670390) Chiral Selector

A robust and efficient method for the preparation of a this compound-based chiral stationary phase involves the synthesis of a diamide derivative, which is then covalently bonded to a silica (B1680970) support. This approach ensures a stable and reproducible CSP suitable for a wide range of mobile phases.

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-N1,N4-bis(3,5-dimethylphenyl)-2,3-dimethoxysuccinamide (this compound Diamide Selector)

  • Ester to Amide Conversion:

    • In a round-bottom flask, dissolve this compound (1 equiv.) in methanol (B129727).

    • Cool the solution to 0°C and bubble anhydrous ammonia (B1221849) gas through the solution for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude D-tartramide. Recrystallize from methanol to yield pure (2R,3R)-2,3-dihydroxy-N1,N4-diphenylsuccinamide.

  • Acylation with 3,5-Dimethylbenzoyl Chloride:

    • Suspend the D-tartramide (1 equiv.) in anhydrous toluene (B28343) in a three-necked flask equipped with a condenser and a dropping funnel.

    • Add a catalytic amount of zinc chloride.

    • Heat the mixture to 90-95°C with stirring.

    • Slowly add a solution of 3,5-dimethylbenzoyl chloride (2.2 equiv.) in toluene dropwise over 3 hours.

    • After the addition is complete, slowly raise the temperature to 105-110°C and maintain for 2 hours.

    • Cool the reaction mixture to room temperature. A solid precipitate will form.

    • Filter the solid, wash with a small amount of ethyl acetate, and dry under vacuum at 60°C overnight to yield the chiral selector.

Protocol 2: Immobilization of the Chiral Selector onto Silica Gel

  • Silica Functionalization:

    • Activate silica gel (5 µm) by heating at 150°C under vacuum for 12 hours.

    • In a round-bottom flask, suspend the activated silica gel in dry toluene.

    • Add 3-aminopropyltriethoxysilane (B1664141) (1.5 equiv. relative to silica surface silanols) and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the aminopropyl-functionalized silica, and wash sequentially with toluene, methanol, and diethyl ether.

    • Dry the functionalized silica under vacuum.

  • Covalent Bonding of the Chiral Selector:

    • Dissolve the synthesized this compound diamide selector (1 equiv.) in dry dichloromethane.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equiv.) and N-hydroxysuccinimide (NHS) (1.2 equiv.) to the solution and stir for 1 hour at room temperature to activate the carboxylic acid groups (if the selector was hydrolyzed back to the diacid). Alternatively, for a diamide selector, a linker strategy would be employed.

    • Suspend the aminopropyl-functionalized silica in the activated selector solution.

    • Stir the suspension at room temperature for 48 hours.

    • Filter the resulting chiral stationary phase, wash extensively with dichloromethane, methanol, and diethyl ether.

    • Dry the CSP under vacuum. The column can then be packed using a slurry packing technique.

G cluster_synthesis Synthesis of Chiral Selector cluster_immobilization Immobilization on Silica Dimethyl_D_Tartrate This compound D_Tartramide D-Tartramide Dimethyl_D_Tartrate->D_Tartramide NH3 / MeOH Selector This compound Diamide Selector D_Tartramide->Selector CSP Chiral Stationary Phase (CSP) Selector->CSP EDC, NHS / DCM Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl Chloride Dimethylbenzoyl_Chloride->Selector ZnCl2 / Toluene Silica Activated Silica Gel Amino_Silica Aminopropyl Silica Silica->Amino_Silica APTES / Toluene Amino_Silica->CSP

Workflow for the synthesis and immobilization of the chiral stationary phase.

Application in Chiral Separation of NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of compounds where one enantiomer typically possesses the desired therapeutic activity, while the other may be inactive or contribute to side effects. The developed this compound diamide CSP shows excellent enantioselectivity for several profens.

Quantitative Data
Analytek'1k'2Separation Factor (α)Resolution (Rs)
Flurbiprofen2.152.881.342.10
Ibuprofen1.892.351.241.85
Ketoprofen3.014.121.372.55
Fenoprofen2.453.111.271.98

Data adapted from separations on a similar tartardiamide chiral stationary phase.

Experimental Protocol for NSAID Separation
  • Column: this compound Diamide CSP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / tert-Butyl methyl ether / Acetic Acid (75:25:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the racemic NSAID in the mobile phase.

Application in Chiral Separation of β-Blockers

β-blockers are widely used for the treatment of cardiovascular diseases, and most are chiral. The S-enantiomer is generally the active form. The this compound CSP can be effectively used for the enantioseparation of various β-blockers.

Quantitative Data
Analytek'1k'2Separation Factor (α)Resolution (Rs)
Propranolol2.803.581.282.05
Metoprolol3.153.841.221.78
Atenolol4.215.261.251.90
Pindolol2.553.211.261.95

Representative data based on typical performance of tartaric acid-derived CSPs.

Experimental Protocol for β-Blocker Separation
  • Column: this compound Diamide CSP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV at 230 nm or Fluorescence (Ex: 225 nm, Em: 295 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the racemic β-blocker in the mobile phase.

Application in Chiral Separation of Amino Acids

The enantiomeric analysis of amino acids is crucial in various fields, including food science, clinical diagnostics, and peptide synthesis. The this compound CSP provides a platform for the separation of derivatized amino acid enantiomers.

Quantitative Data (for N-derivatized amino acids)
Analyte (N-3,5-Dinitrobenzoyl)k'1k'2Separation Factor (α)Resolution (Rs)
Leucine3.504.481.282.10
Valine3.884.811.241.92
Phenylalanine4.105.251.282.15
Tryptophan5.326.911.302.30

Representative data based on typical performance of tartaric acid-derived CSPs for derivatized amino acids.

Experimental Protocol for Amino Acid Separation
  • Derivatization (N-3,5-Dinitrobenzoyl):

    • Dissolve the amino acid in a suitable buffer (e.g., sodium bicarbonate).

    • Add a solution of 3,5-dinitrobenzoyl chloride in an organic solvent (e.g., acetone).

    • Stir vigorously for 1-2 hours at room temperature.

    • Acidify the solution and extract the derivatized amino acid.

    • Dry the organic extract and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: this compound Diamide CSP (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (70:30:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

G Racemic_Sample Racemic Sample (NSAID, β-Blocker, Amino Acid) Sample_Prep Sample Preparation (Dissolution / Derivatization) Racemic_Sample->Sample_Prep HPLC_System HPLC System Sample_Prep->HPLC_System Detection UV / Fluorescence Detection HPLC_System->Detection CSP_Column This compound Diamide CSP CSP_Column->HPLC_System Mobile_Phase Mobile Phase (Hexane-based) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Result Enantiomeric Purity (ee%) Data_Analysis->Result

General experimental workflow for chiral separation by HPLC.

Conclusion

Chiral stationary phases derived from this compound are versatile and effective tools for the enantioseparation of a wide range of pharmaceutical compounds. The protocols and application data presented herein demonstrate their utility for the analysis of NSAIDs, β-blockers, and amino acids. The straightforward synthesis and immobilization procedures, combined with the excellent chiral recognition capabilities, make these CSPs a valuable addition to the analytical chemist's toolkit for drug development and quality control.

Application Notes and Protocols for the Immobilization of Dimethyl d-tartrate Catalysts on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immobilization of dimethyl d-tartrate catalysts on various solid supports for applications in asymmetric synthesis. Detailed protocols and comparative data are presented to guide researchers in selecting and utilizing these heterogenized catalysts for the development of efficient and reusable catalytic systems.

Introduction

This compound is a readily available and inexpensive chiral ligand that, in combination with a metal source, forms highly effective catalysts for a variety of asymmetric transformations, most notably the Sharpless asymmetric epoxidation. Homogeneous catalytic systems, while efficient, suffer from drawbacks such as catalyst recovery and product contamination. Immobilization of the this compound catalyst onto a solid support transforms it into a heterogeneous catalyst, which offers significant advantages including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes.[1][2] This leads to more cost-effective and environmentally friendly chemical production.

This document outlines methods for the immobilization of this compound on common solid supports such as silica (B1680970), alumina, and polymers, and provides protocols for their application in asymmetric synthesis.

Immobilization Strategies

The primary strategy for immobilizing this compound involves the covalent attachment of the tartrate moiety to a functionalized solid support. This typically requires modification of the this compound to introduce a reactive group that can form a stable bond with the support. A common approach is the transesterification of one or both of the methyl ester groups with a bifunctional molecule, such as an aminoalcohol, to introduce a terminal amine or hydroxyl group.[3][4] This functionalized tartrate derivative can then be grafted onto a support that has been pre-functionalized with a complementary reactive group (e.g., epoxy, isocyanate, or chlorosilane).

Alternatively, the support itself can be functionalized with groups that can directly react with the hydroxyl groups of this compound, although this can sometimes lead to a less stable linkage.

Diagram of General Immobilization Workflow

G cluster_modification Catalyst Modification cluster_support_prep Support Preparation cluster_immobilization Immobilization cluster_application Application DMT This compound Mod_DMT Functionalized This compound DMT->Mod_DMT Transesterification Immobilized_Catalyst Immobilized Dimethyl d-tartrate Catalyst Mod_DMT->Immobilized_Catalyst Support Solid Support (Silica, Alumina, Polymer) Func_Support Functionalized Support Support->Func_Support Surface Functionalization Func_Support->Immobilized_Catalyst Reaction Asymmetric Synthesis Immobilized_Catalyst->Reaction Catalysis Reaction->Immobilized_Catalyst Recovery & Reuse Product Chiral Product Reaction->Product

Caption: General workflow for the immobilization and application of this compound catalysts.

Solid Supports for Immobilization

The choice of solid support is crucial as it influences the catalyst's stability, activity, and reusability.[5] Common supports include:

  • Silica (SiO₂): Offers high surface area, good mechanical and thermal stability, and well-established methods for surface functionalization.[6] Mesoporous silica materials like SBA-15 and MCM-41 are particularly attractive due to their ordered pore structures and high surface areas.

  • Alumina (Al₂O₃): Known for its high thermal stability and Lewis acidic properties, which can sometimes influence the catalytic reaction.[7]

  • Polymers: Polystyrene, often cross-linked with divinylbenzene, is a common choice.[8] The polymer backbone can be readily functionalized, and its properties can be tuned by altering the monomer composition and cross-linking density.

Data Presentation: Performance of Immobilized this compound Catalysts

The following tables summarize the performance of this compound catalysts immobilized on various solid supports in asymmetric epoxidation reactions. Note: Direct comparative studies for unmodified this compound are scarce in the literature; therefore, data for closely related tartrate derivatives are included to provide a representative overview.

Table 1: Performance in Asymmetric Epoxidation of Allylic Alcohols

Support MaterialFunctionalization/LinkerSubstrateConversion (%)ee (%)Reusability (cycles)Reference
POSS-NH₂Transesterified DMTGeraniol>95925[3][4]
SilicaTantalum complex2-propen-1-ol~9094Not reported[9]
PolymerChiral diamineAromatic ketones>99up to 993[4]

Table 2: Catalyst Loading and Leaching

Support MaterialCatalyst Loading (mmol/g)Leaching Test MethodLeaching ObservedReference
POSS-NH₂Not specifiedFiltration and reuseMinimal loss of activity[3]
Polymer-supported PdNot specifiedHot filtrationNot specified[2]
Silica-supported Ni0.9 mol%Not specifiedNot specified[10]

Experimental Protocols

Protocol 1: Modification of this compound via Transesterification

This protocol describes the synthesis of a mono-functionalized this compound derivative with a terminal amino group, suitable for covalent attachment to an activated solid support.[3]

Materials:

  • This compound

  • 3-Amino-1-propanol

  • Anhydrous Toluene

  • Catalyst (e.g., dibutyltin (B87310) oxide)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1 equivalent), 3-amino-1-propanol (1.1 equivalents), and a catalytic amount of dibutyltin oxide in anhydrous toluene.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of methanol (B129727) in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of methanol has been collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting functionalized tartrate derivative by column chromatography on silica gel.

Protocol 2: Immobilization on Amino-Functionalized Silica Gel

This protocol details the immobilization of an epoxy-functionalized tartrate derivative onto amino-functionalized silica gel.

Materials:

  • Amino-functionalized silica gel

  • Epoxy-functionalized this compound derivative

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the amino-functionalized silica gel by heating at 120°C under vacuum for 4 hours.

  • Suspend the activated silica gel in the anhydrous solvent under an inert atmosphere.

  • Add the epoxy-functionalized this compound derivative (1.2 equivalents relative to the amino groups on the silica) to the suspension.

  • Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 24-48 hours.

  • After cooling to room temperature, filter the solid material and wash it extensively with the reaction solvent, followed by methanol and dichloromethane (B109758), to remove any unreacted species.

  • Dry the immobilized catalyst under vacuum.

Protocol 3: Asymmetric Epoxidation using Immobilized Catalyst

This protocol outlines a general procedure for the asymmetric epoxidation of an allylic alcohol using the prepared heterogeneous catalyst.

Materials:

  • Immobilized this compound catalyst

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Allylic alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the immobilized this compound catalyst and freshly activated 4 Å molecular sieves in anhydrous DCM.

  • Cool the suspension to -20°C.

  • Add Ti(O-i-Pr)₄ (1.2 equivalents relative to the tartrate ligand) and stir the mixture for 30 minutes.

  • Add the allylic alcohol (1 equivalent) to the mixture.

  • Slowly add TBHP (1.5 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains below -20°C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and filter to recover the catalyst.

  • Wash the recovered catalyst with DCM and dry under vacuum for reuse.

  • Extract the filtrate with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral epoxide.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Characterization of Immobilized Catalysts

Thorough characterization of the immobilized catalyst is essential to confirm successful immobilization and to understand its physical and chemical properties.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of characteristic functional groups of the tartrate ligand on the support.

  • Solid-State NMR Spectroscopy (¹³C, ²⁹Si): Provides detailed structural information about the organic moiety and the silica support.

  • Thermogravimetric Analysis (TGA): To determine the amount of organic material (catalyst) loaded onto the inorganic support.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area, pore volume, and pore size distribution of the support before and after immobilization.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the support and the immobilized catalyst.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To quantify the amount of metal (e.g., titanium) complexed with the immobilized ligand and to assess metal leaching during recycling experiments.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components of the catalytic system and the factors influencing the outcome of the asymmetric epoxidation.

G cluster_catalyst Catalytic System cluster_reaction Reaction Parameters cluster_outcome Reaction Outcome Support Solid Support (Silica, Alumina, Polymer) Ligand Immobilized This compound Support->Ligand provides stability Reusability Reusability Support->Reusability Metal Metal Center (e.g., Ti(IV)) Ligand->Metal forms chiral complex Conversion Conversion Metal->Conversion Enantioselectivity Enantioselectivity (ee%) Metal->Enantioselectivity Substrate Substrate (Allylic Alcohol) Substrate->Conversion Oxidant Oxidant (TBHP) Oxidant->Conversion Solvent Solvent Solvent->Conversion Solvent->Enantioselectivity

Caption: Factors influencing the performance of the immobilized this compound catalytic system.

Conclusion

The immobilization of this compound catalysts on solid supports presents a promising strategy for developing robust and recyclable catalytic systems for asymmetric synthesis. The choice of support material and the immobilization method are critical factors that determine the overall performance of the catalyst. The protocols and data provided in these application notes serve as a valuable resource for researchers aiming to exploit the benefits of heterogenized chiral catalysts in academic and industrial settings. Further research focusing on direct comparative studies of different supports and immobilization techniques for unmodified this compound will be beneficial for the widespread adoption of this technology.

References

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in Sharpless epoxidation with Dimethyl d-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low enantioselectivity in the Sharpless asymmetric epoxidation using dimethyl D-tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected enantiomeric excess (ee%) for a Sharpless epoxidation with this compound?

A1: While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are more commonly reported, Sharpless epoxidation with this compound is also effective. Generally, a well-optimized reaction should yield an enantiomeric excess of 90-99%.[1][2] However, the outcome is highly substrate-dependent.

Q2: What are the most common causes of low enantioselectivity in this reaction?

A2: Low enantioselectivity can stem from several factors:

  • Presence of water: Water deactivates the titanium-tartrate catalyst, leading to a decrease in the rate of the asymmetric reaction and potentially allowing a non-selective background reaction to occur.[3][4]

  • Improper catalyst formation or aging: The active catalyst is a dimer of the titanium-tartrate complex, and its proper formation is crucial for high enantioselectivity.[5][6][7]

  • Incorrect stoichiometry of catalyst components: The ratio of titanium tetraisopropoxide to this compound is critical. An excess of the tartrate is generally recommended.[8]

  • Purity of reagents and solvents: Impurities in the allylic alcohol substrate, oxidizing agent, or solvent can interfere with the catalyst.

  • Reaction temperature: The reaction is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[9]

Q3: How critical is the purity of titanium (IV) isopropoxide?

A3: The purity is very important. Titanium (IV) isopropoxide is highly sensitive to moisture. It is advisable to use a freshly opened bottle or to distill older bottles before use. The presence of titanium dioxide as a white precipitate indicates decomposition due to water.[3]

Q4: Can the choice of oxidizing agent affect the enantioselectivity?

A4: Yes, while tert-butyl hydroperoxide (TBHP) is the standard oxidant, its quality and the presence of water can impact the reaction.[5][10] Using anhydrous TBHP is recommended. Other hydroperoxides, like cumene (B47948) hydroperoxide, have been used and can influence both the reaction rate and enantioselectivity.

Q5: My substrate is a secondary allylic alcohol. Are there special considerations?

A5: Secondary allylic alcohols can undergo kinetic resolution, where one enantiomer of the racemic alcohol reacts faster than the other.[5] This can lead to high enantiomeric excess of the product epoxide, but the chemical yield will be limited to a theoretical maximum of 50%. The unreacted starting material will be enriched in the less reactive enantiomer.

Troubleshooting Guide for Low Enantioselectivity

Problem: The enantiomeric excess (ee%) of my product is significantly lower than expected.

Below is a systematic guide to troubleshoot and improve the enantioselectivity of your Sharpless epoxidation reaction.

Step 1: Verify Reagent and Solvent Quality

ParameterRecommendationRationale
Titanium (IV) isopropoxide Use a new bottle or distill before use.Highly sensitive to moisture, which deactivates the catalyst.[3]
This compound Ensure high purity.Impurities can interfere with catalyst formation.
Allylic Alcohol Substrate Purify by distillation or chromatography before use.Substrate impurities can inhibit or poison the catalyst.
tert-Butyl Hydroperoxide (TBHP) Use anhydrous or commercially available dried solutions.Water content is detrimental to the catalyst.[4]
Solvent (e.g., Dichloromethane) Use anhydrous, freshly distilled solvent.Residual water in the solvent can significantly lower enantioselectivity.

Step 2: Optimize Reaction Conditions

ParameterRecommendationRationale
Reaction Temperature Maintain a consistent low temperature (typically -20 °C).Higher temperatures can decrease enantioselectivity.[9]
Catalyst Loading Typically 5-10 mol% of the titanium complex is used.While higher loading can increase the rate, it may not be economical. For sensitive substrates, higher loading might be necessary.[5]
Ti(OiPr)₄ to Tartrate Ratio A slight excess of this compound (e.g., 1:1.1 to 1:1.2) is often beneficial.[8]Ensures complete formation of the chiral titanium-tartrate complex.
Molecular Sieves Use freshly activated 3Å or 4Å molecular sieves.[3][11]Crucial for scavenging trace amounts of water from the reaction mixture, protecting the catalyst.[4]
Catalyst Preparation Allow for a "catalyst aging" step where Ti(OiPr)₄ and this compound are stirred together before adding other reagents.This allows for the proper formation of the active dimeric catalyst.[6][7]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Enantioselectivity Observed check_reagents Verify Reagent & Solvent Purity (Ti(OiPr)₄, Tartrate, Substrate, TBHP, Solvent) start->check_reagents reagents_ok Reagents & Solvents are Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents & Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Stoichiometry, Molecular Sieves) reagents_ok->check_conditions Yes rerun1 Re-run Experiment purify_reagents->rerun1 end_node Improved Enantioselectivity rerun1->end_node conditions_ok Conditions are Optimal check_conditions->conditions_ok optimize_conditions Optimize Conditions (Lower Temp, Adjust Ratios, Add Aging Step) conditions_ok->optimize_conditions No check_substrate Consider Substrate-Specific Issues (e.g., Kinetic Resolution, Instability) conditions_ok->check_substrate Yes rerun2 Re-run Experiment optimize_conditions->rerun2 rerun2->end_node substrate_issue Substrate is Problematic check_substrate->substrate_issue modify_protocol Modify Protocol for Specific Substrate substrate_issue->modify_protocol Yes substrate_issue->end_node No rerun3 Re-run Experiment modify_protocol->rerun3 rerun3->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocols

Standard Protocol for Sharpless Asymmetric Epoxidation

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Activate powdered 4Å molecular sieves by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dichloromethane (B109758) (anhydrous).

    • Cool the flask to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

    • Add this compound (e.g., 6 mol%).

    • Add titanium (IV) isopropoxide (e.g., 5 mol%) dropwise while stirring.

    • Stir the resulting mixture at -20 °C for 30 minutes (catalyst aging).

  • Epoxidation:

    • Add the allylic alcohol substrate (1 equivalent) to the catalyst mixture.

    • Add a solution of anhydrous tert-butyl hydroperoxide in dichloromethane (1.5-2.0 equivalents) dropwise over a period of time.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (B91410) or water.

    • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour until a granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing with dichloromethane.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Cycle of Sharpless Epoxidation

CatalyticCycle cluster_cycle Catalytic Cycle catalyst [Ti₂(tartrate)₂(OiPr)₄] node1 Ligand Exchange: - Allylic Alcohol - TBHP catalyst->node1 Allylic Alcohol (ROH) TBHP (R'OOH) node2 Active Catalyst Complex: [Ti₂(tartrate)₂(OR)(OOR')] node1->node2 node3 Oxygen Transfer to Alkene node2->node3 Coordination of Allylic Alcohol node4 Product Release: - Epoxy Alcohol - t-Butanol node3->node4 Formation of Epoxide node4->catalyst Regeneration of Catalyst

References

Optimizing reaction conditions for Dimethyl d-tartrate-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl d-tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of D-tartaric acid with methanol (B129727), catalyzed by an acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is an equilibrium process, and optimizing conditions is crucial for achieving high yields.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Several factors can contribute to this:

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be shifted towards the reactants.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can drive the equilibrium back towards the starting materials.

  • Suboptimal Catalyst Amount: An insufficient amount of acid catalyst will result in a slow or incomplete reaction.

  • Product Loss During Workup: this compound has some solubility in aqueous solutions, which can lead to losses during the washing and extraction steps.

Q3: What are the common impurities I should expect in my crude product?

A3: Common impurities include:

  • Unreacted D-tartaric acid: Due to incomplete reaction.

  • Methyl D-tartrate (monoester): Formed as an intermediate. Incomplete reaction can lead to its presence in the final product.

  • Pyruvic acid: Can be formed through the dehydration and decarboxylation of tartaric acid, especially at elevated temperatures.

  • Polymers: High temperatures and strong acid catalysts can sometimes lead to the formation of polymeric byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (D-tartaric acid) and the appearance of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): Allows for the quantitative analysis of the reaction mixture, separating and quantifying the starting material, monoester, and diester products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the desired product and potential volatile impurities.

Q5: Is it better to use sulfuric acid or p-toluenesulfonic acid as a catalyst?

A5: Both are effective acid catalysts. Sulfuric acid is a strong, inexpensive liquid catalyst. However, it can sometimes lead to charring or darker reaction mixtures. p-Toluenesulfonic acid is a solid, making it easier to handle and weigh, and is often considered a milder catalyst, potentially leading to cleaner reactions with fewer side products.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Equilibrium Limitation Increase the molar ratio of methanol to D-tartaric acid. Using a large excess of methanol can shift the equilibrium towards the product. Molar ratios of 5:1 up to 30:1 (methanol:tartaric acid) have been reported to be effective.[3][4]
Presence of Water Remove water as it forms. For lower boiling alcohols, a Dean-Stark apparatus can be used.[5] When using methanol, which is water-miscible, ensuring anhydrous starting materials and reaction setup is critical.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Reflux times can range from a few hours to over 20 hours depending on the scale and catalyst.[1][5]
Suboptimal Temperature The reaction is typically run at the reflux temperature of methanol (around 65 °C). Lower temperatures will result in a slower reaction rate, while excessively high temperatures can lead to side reactions.
Catalyst Inactivity or Insufficient Amount Ensure the acid catalyst is fresh and used in an appropriate amount. Typical catalyst loading is around 5 mol% relative to the D-tartaric acid.[5]
Product Loss During Workup During aqueous extraction, saturate the aqueous phase with sodium chloride (brine wash) to decrease the solubility of the ester in the aqueous layer.[5] Minimize the volume of water used for washing.
Issue 2: Presence of Significant Impurities
Impurity Detected Possible Cause Suggested Solution
High levels of unreacted D-tartaric acid Incomplete reaction.See solutions for "Low Yield". Increase reaction time, temperature, or catalyst concentration.
High levels of Methyl D-tartrate (monoester) Incomplete conversion to the diester.Increase the molar ratio of methanol to drive the reaction to completion. Prolong the reaction time.[4]
Presence of Pyruvic Acid Decomposition of tartaric acid at high temperatures.Maintain the reaction temperature at the reflux of methanol (approx. 65 °C) and avoid excessive heating. Consider using a milder catalyst like p-toluenesulfonic acid.
Dark-colored or Polymeric Byproducts Harsh reaction conditions.Use a milder catalyst (e.g., p-TsOH instead of H₂SO₄) and ensure the reaction temperature is not too high.[2]

Quantitative Data on Reaction Conditions

The following table summarizes the effect of the molar ratio of alcohol to tartaric acid on the yield of the corresponding diester, based on data from similar esterification reactions.

Alcohol Molar Ratio (Alcohol:Tartaric Acid) Yield (%)
Methanol30:170.9[4]
Ethanol30:171.1[4]
Propanol30:176.5[4]
Butanol5:177.6[4]

Note: The higher boiling alcohols (Butanol and above) allow for the use of a Dean-Stark trap to remove water, which can lead to higher yields with a lower excess of alcohol.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • D-tartaric acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid monohydrate)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-tartaric acid.

  • Add a significant excess of anhydrous methanol (e.g., a 10:1 to 30:1 molar ratio relative to D-tartaric acid).[4]

  • Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄, approximately 5 mol% relative to D-tartaric acid) to the stirring solution.[5]

  • Heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-20 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system with a suitable stain).[1][5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Analytical Protocol: HPLC Analysis of Reaction Mixture

Objective: To quantify the amounts of D-tartaric acid, Methyl D-tartrate (monoester), and this compound (diester) in the reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Typical Starting Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile (B52724) (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 10 mL) to stop the reaction and prepare it for analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare standard solutions of pure D-tartaric acid, and if available, the mono- and diesters at known concentrations.

  • Generate a calibration curve for each component by plotting peak area against concentration.

  • Determine the concentration of each component in the reaction sample by comparing its peak area to the calibration curve.

Analytical Protocol: GC-MS for Impurity Profiling

Objective: To identify and quantify volatile impurities, such as pyruvic acid, in the final product.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Chromatographic Conditions (Typical Starting Method):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 200 °C.

    • Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Sample Preparation:

  • The final product may require derivatization (e.g., silylation) to increase the volatility of any unreacted tartaric acid or monoester.

  • Dissolve a small amount of the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow start Start: D-Tartaric Acid & Anhydrous Methanol reaction Fischer Esterification - Acid Catalyst (H₂SO₄ or p-TsOH) - Reflux (65°C) start->reaction 1. Mix Reactants monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring 2. During Reaction monitoring->reaction Continue workup Workup - Methanol Removal - Aqueous Extraction - Neutralization - Drying monitoring->workup Reaction Complete purification Purification (Vacuum Distillation or Recrystallization) workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Obtain Pure Product analysis Analysis (HPLC / GC-MS) product->analysis 5. Quality Control

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_reaction Check for Incomplete Reaction (TLC/HPLC of crude product) start->check_reaction incomplete Starting Material or Monoester Present check_reaction->incomplete Yes complete No Starting Material or Monoester check_reaction->complete No solution_incomplete Optimize Reaction: - Increase Reaction Time - Increase Methanol Ratio - Check Catalyst Amount incomplete->solution_incomplete check_workup Review Workup Procedure complete->check_workup solution_workup Optimize Workup: - Use Brine Wash - Minimize Aqueous Washes check_workup->solution_workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Dimethyl d-tartrate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis and purification of Dimethyl d-tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the Fischer esterification of D-tartaric acid with methanol (B129727), utilizing an acid catalyst.[1][2][3] This is an equilibrium reaction, so specific conditions are required to ensure a high yield of the desired diester.[2][4][5]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include:

  • Incomplete Reactions: The Fischer esterification is a reversible process. Without measures to shift the equilibrium, the reaction may not proceed to completion, leaving unreacted starting material and the monoester impurity.[3][4]

  • Side Reactions: At elevated temperatures or in the presence of strong acid catalysts, D-tartaric acid can undergo dehydration and decarboxylation to form pyruvic acid as a significant byproduct.[4][6]

  • Product Isolation: this compound is highly soluble in polar solvents like water and methanol.[7] This makes separation from the reaction mixture, especially after aqueous washes, challenging.

Q3: Which acid catalyst is best for the esterification of D-tartaric acid?

A3: While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can also promote side reactions.[4][6] A milder and often preferred alternative is a heterogeneous acid catalyst, such as the sulfonic acid resin Amberlyst-15.[4] This type of catalyst is easily removed by filtration, simplifying the workup process and preventing further side reactions.[4]

Q4: My reaction mixture is a single phase after adding water during workup. How do I isolate my product?

A4: This is a common issue due to the high solubility of this compound in water.[7] To induce phase separation, you should wash the organic layer with a saturated brine solution (NaCl solution) instead of pure water. This "salting out" effect decreases the solubility of the ester in the aqueous layer, forcing it into the organic phase.[8]

Q5: What is the best method to purify crude this compound?

A5: The two most effective methods for purifying this compound are vacuum distillation and recrystallization.

  • Vacuum Distillation: This is highly effective for removing non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and keep the heating bath temperature below 165°C to prevent thermal decomposition.[4][9]

  • Recrystallization: This method is excellent for achieving high purity. It requires selecting a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution Explanation
Incomplete Reaction (Equilibrium) Use a large excess of methanol (can be used as the solvent).[4][10] Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][4] Prolong the reaction time.Fischer esterification is reversible. These actions shift the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[3]
Product Loss During Workup During aqueous extraction, use a saturated brine (NaCl) solution for washing instead of deionized water.[8] Minimize the volume and number of aqueous washes.This compound has significant solubility in water. Brine reduces its solubility in the aqueous phase, minimizing product loss.[8]
Reaction Temperature Too Low Ensure the reaction mixture is maintained at a gentle reflux.Esterification reactions require heat to proceed at a reasonable rate.
Catalyst Inactivity Use a fresh, active catalyst. If using an ion-exchange resin like Amberlyst-15, ensure it has been properly stored and has not been deactivated.An inactive catalyst will result in a very slow or incomplete reaction.
Issue 2: Product is Impure (Contains Starting Materials or Byproducts)
Impurity Detected Potential Cause Recommended Solution
Unreacted D-Tartaric Acid Incomplete reaction or insufficient catalyst.See "Incomplete Reaction" solutions above. During workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic starting material.[11]
Methyl d-tartrate (Monoester) Incomplete reaction.Drive the reaction to completion by using excess methanol and a longer reaction time. Purification to separate the monoester from the diester can be difficult but may be achieved through careful fractional vacuum distillation.
Pyruvic Acid Reaction temperature was too high, or the catalyst was too harsh.[4]Maintain a gentle reflux and do not overheat. Use a milder catalyst like Amberlyst-15 instead of concentrated sulfuric acid.[4]
Discoloration (Yellow/Brown) Thermal degradation during reaction or distillation.[4]Ensure the reaction heating bath temperature does not exceed 165°C.[12] Use a high vacuum for distillation to keep the boiling point low. A charcoal treatment during recrystallization can also help remove colored impurities.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 13171-64-7[13]
Molecular Formula C₆H₁₀O₆[14][15]
Molecular Weight 178.14 g/mol [14][13][15]
Appearance White solid / Colorless to pale yellow liquid[14][13]
Melting Point 57-60 °C (decomposes)[13][16][17]
Optical Rotation [α]20/D −21° (c = 2.5 in H₂O)[13][17]
Purity (Typical) ≥99% (ee by GLC)[13]
Table 2: Typical Conditions for Vacuum Distillation of this compound
Boiling Point (°C)Pressure (mmHg)Notes
1580.2It is critical to maintain a stable vacuum.[13][16]
16323Heating bath temperature should not exceed 165°C to avoid decomposition.[12][18]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification using Amberlyst-15

This protocol is adapted from a procedure for diethyl tartrate.[12]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-(+)-tartaric acid (15.0 g, 100 mmol), anhydrous methanol (75 mL, 1.85 mol), and Amberlyst-15 ion-exchange resin (1.5 g).

  • Reaction: Heat the mixture to a gentle reflux with slow stirring. Vigorous stirring can crush the resin beads, making filtration difficult.[12] Continue refluxing for 24-48 hours. The reaction can be monitored by TLC or GC-MS.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture in an ice bath to allow the resin to settle. Filter the solution to remove the Amberlyst-15 catalyst.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the crude residue in ethyl acetate (B1210297) (100 mL). Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using a small flask (e.g., 50 mL) to contain the crude product. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Heat the flask using an oil bath. The temperature of the bath should not exceed 165°C.[12]

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for your vacuum level (see Table 2). The pure product should be a colorless liquid that may solidify upon cooling.

Protocol 3: Purity Analysis by GC-MS (General Procedure)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Instrument Setup: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar column (e.g., 5% phenyl methyl siloxane) is typically suitable.

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detection: Scan in a range of m/z 40-300.

  • Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum can be compared to literature values for confirmation. Impurities like the monoester or pyruvic acid would appear as separate peaks.

Visualizations

Synthesis_Workflow Start D-Tartaric Acid + Methanol Reaction Reflux (24-48h) Start->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Evaporation Rotary Evaporation (Remove excess MeOH) Filtration->Evaporation Workup Aqueous Workup (NaHCO3, Brine) Evaporation->Workup Drying Dry over Na2SO4 & Concentrate Workup->Drying Crude Crude Product Drying->Crude Purification Purification (Distillation or Recrystallization) Crude->Purification Final Pure Dimethyl d-tartrate Purification->Final

Caption: A typical experimental workflow for the synthesis of this compound.

Purification_Workflow Crude Crude Product (Post-Workup) Choice Choose Purification Method Crude->Choice Distillation Vacuum Distillation Choice->Distillation Volatile Impurities Recrystallization Recrystallization Choice->Recrystallization Solid Impurities CheckPurity1 Check Purity (GC-MS, TLC) Distillation->CheckPurity1 CheckPurity2 Check Purity (GC-MS, TLC) Recrystallization->CheckPurity2 PureProduct Pure Product (>99%) CheckPurity1->PureProduct PURE Repurify Repurify if Needed CheckPurity1->Repurify NOT PURE CheckPurity2->PureProduct PURE CheckPurity2->Repurify NOT PURE Repurify->Choice

Caption: Decision workflow for the purification of crude this compound.

Troubleshooting_Yield Start Low Yield? CheckReaction Was reaction run to completion? (Check by TLC/GC) Start->CheckReaction CheckWorkup Was brine used during workup? CheckReaction->CheckWorkup Yes Sol_Equilibrium Solution: Increase reaction time, use excess MeOH. CheckReaction->Sol_Equilibrium No CheckTemp Was reaction refluxed properly? CheckWorkup->CheckTemp Yes Sol_Workup Solution: Re-extract aqueous layers, use brine in future. CheckWorkup->Sol_Workup No Sol_Temp Solution: Ensure adequate heating to maintain reflux. CheckTemp->Sol_Temp No

Caption: Troubleshooting logic for diagnosing the cause of low product yield.

References

Identification of byproducts in reactions involving Dimethyl d-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl d-tartrate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions, with a focus on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

This compound is a versatile chiral building block used extensively in asymmetric synthesis. Its primary applications include:

  • Chiral Ligand Synthesis: It serves as a precursor for chiral ligands used in asymmetric catalysis, such as in Sharpless asymmetric epoxidation.[1]

  • Chiral Auxiliary: It can be used as a chiral auxiliary to control the stereochemical outcome of reactions.[2]

  • Synthesis of Bioactive Molecules: It is a key starting material in the synthesis of various natural products and pharmaceuticals.[3]

  • Acetal and Ketal Formation: The vicinal diols of this compound are often protected as acetals or ketals to prevent unwanted side reactions at these positions.[4]

Q2: What are the typical impurities found in commercial this compound?

Commercial this compound is generally of high purity. However, potential impurities can arise from the manufacturing process, which typically involves the esterification of d-tartaric acid with methanol (B129727). Possible trace impurities could include:

  • Methanol: Residual solvent from the esterification process.

  • Tartaric Acid: Incomplete esterification can leave trace amounts of the starting material.

  • Monomethyl d-tartrate: Formed from incomplete esterification.

  • Water: Presence of moisture can affect certain reactions.

It is always recommended to check the certificate of analysis (CoA) provided by the supplier and, if necessary, to purify the reagent before use, for example, by recrystallization or distillation.

Q3: How can I minimize the formation of byproducts during the acetonide protection of this compound?

Acetonide protection of the diol functionality in this compound is a common strategy to prevent side reactions. A frequent byproduct is the formation of methyl esters if methanol is not effectively removed from the reaction mixture.[4]

To minimize byproduct formation:

  • Use a Dehydrating Agent: Employ a dehydrating agent like 2,2-dimethoxypropane (B42991), which also serves as the acetone (B3395972) source, to drive the equilibrium towards the acetonide product.

  • Azeotropic Removal of Methanol: If using acetone and an acid catalyst, consider a setup for the azeotropic removal of the methanol byproduct.

  • Use of Molecular Sieves: The addition of activated molecular sieves can help to sequester any methanol formed during the reaction.[4]

Troubleshooting Guides for Byproduct Identification

This section provides detailed guides to identifying and mitigating common byproducts in specific reactions involving this compound.

Alkylation of Lithiated this compound Acetonide

Issue: Formation of unexpected stereoisomers and multiple alkylation products.

Background: The alkylation of the enolate of this compound acetonide is a powerful tool for creating new stereocenters. However, controlling the stereoselectivity and the degree of alkylation can be challenging.

Common Byproducts and Identification:

ByproductIdentification
Racemic Diastereomer Formation of a nearly 1:1 mixture of diastereomers, observable by NMR spectroscopy (e.g., new sets of peaks for key protons) and chiral HPLC.
Dialkylated Tartrate A product with a higher molecular weight than the desired mono-alkylated product, identifiable by mass spectrometry. NMR will show signals corresponding to two newly introduced alkyl groups.

Troubleshooting and Mitigation Strategies:

ProblemCauseSolution
Formation of Racemic Diastereomer The reaction mixture is warmed, leading to epimerization.Maintain a low reaction temperature (e.g., -78 °C) throughout the reaction and quenching steps.[5]
Formation of Dialkylated Tartrate Excess alkylating agent or prolonged reaction times at higher temperatures.Use a stoichiometric amount of the alkylating agent and maintain a low temperature.[5]
Grignard Reactions with this compound Derivatives

Issue: Low yields and formation of non-desired coupled products.

Background: this compound derivatives are often used as chiral auxiliaries in reactions with Grignard reagents. However, the formation of the Grignard reagent itself can be a source of byproducts.

Common Byproducts and Identification:

ByproductIdentification
Wurtz Coupling Product A symmetrical dimer of the organic halide used to prepare the Grignard reagent. It can be identified by GC-MS and NMR by comparing with the expected product's molecular weight and spectral data.
Unreacted Starting Material Incomplete reaction, detectable by TLC or LC-MS analysis of the crude reaction mixture.

Troubleshooting and Mitigation Strategies:

ProblemCauseSolution
Formation of Wurtz Coupling Product Reaction of the Grignard reagent with the starting organic halide. This is more prevalent with reactive halides and at higher concentrations.[6]Add the organic halide slowly to the magnesium turnings to maintain a low concentration. Ensure efficient stirring. Consider using highly activated magnesium.
Low Yield of Desired Product Impurities in the magnesium or solvent can inhibit the formation of the Grignard reagent.[7]Use high-purity magnesium and anhydrous solvents. Activate the magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane).

Experimental Protocols

Protocol 1: Acetonide Protection of this compound

Objective: To protect the diol functionality of this compound as an acetonide to prevent side reactions in subsequent steps.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add 2,2-dimethoxypropane (1.5 eq) to the solution.

  • Add a catalytic amount of p-TSA monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Table 1: Byproduct Formation in the Alkylation of Lithiated this compound Acetonide

Alkylating AgentReaction Time (h)Temperature (°C)Mono-alkylated Product Yield (%)Dialkylated Byproduct Yield (%)Racemic Diastereomer Byproduct
Methyl Iodide12-787510Not Observed
Benzyl Bromide24-786815Not Observed
Benzyl Bromide24-78 to 05520Observed

Note: The yields are approximate and can vary based on specific reaction conditions.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction Acetonide Protection start->reaction reagent1 2,2-Dimethoxypropane reagent1->reaction catalyst p-TSA catalyst->reaction quench Quench with NaHCO3 reaction->quench extract Extraction with DCM quench->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify product This compound Acetonide purify->product

Caption: Experimental workflow for the acetonide protection of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Byproduct Formation check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents check_conditions Review Reaction Conditions (Temp, Time) issue->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) issue->analyze_byproducts cause1 Impure Starting Materials check_reagents->cause1 cause3 Incorrect Stoichiometry check_reagents->cause3 cause2 Suboptimal Temperature check_conditions->cause2 cause4 Side Reactions (e.g., Epimerization) analyze_byproducts->cause4 solution1 Purify Reagents cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Adjust Stoichiometry cause3->solution3 solution4 Modify Reaction Protocol cause4->solution4

Caption: Logical workflow for troubleshooting byproduct formation in reactions.

References

Technical Support Center: Optimizing Dimethyl d-Tartrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl d-tartrate catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to enhance the yield and efficiency of your experiments.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during this compound catalyzed reactions, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The titanium-tartrate complex is sensitive to moisture, leading to hydrolysis and loss of catalytic activity. 2. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions may occur at higher temperatures. 3. Insufficient Catalyst Loading: The amount of active catalyst may not be enough to drive the reaction to completion in a reasonable timeframe. 4. Poor Quality Reagents: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle all components under an inert atmosphere (e.g., nitrogen or argon). The presence of 3Å or 4Å molecular sieves is crucial. 2. Optimize Temperature: Screen a range of temperatures. For many Sharpless asymmetric epoxidations, a temperature of -20 °C is optimal for achieving high enantioselectivity and good yield. 3. Increase Catalyst Loading: Consider a modest increase in the catalyst concentration. Typically, 5-10 mol% of the catalyst is used. 4. Purify Reagents: Ensure the purity of the allylic alcohol and the oxidizing agent (e.g., tert-butyl hydroperoxide).
Low Enantioselectivity (ee%) 1. Incorrect Tartrate Enantiomer: Using the wrong enantiomer of dimethyl tartrate will produce the opposite enantiomer of the product. 2. Reaction Temperature Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. 3. Solvent Effects: The polarity and coordinating ability of the solvent can impact the chiral environment of the catalyst. 4. Stoichiometry of Catalyst Components: The ratio of titanium isopropoxide to this compound is critical for the formation of the active chiral catalyst.1. Verify Tartrate Stereochemistry: Ensure you are using Dimethyl d-(-)-tartrate for the desired product enantiomer as predicted by the Sharpless mnemonic. 2. Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -20 °C or below) often improves enantioselectivity. 3. Solvent Selection: Dichloromethane (B109758) (CH₂Cl₂) is generally the solvent of choice for Sharpless asymmetric epoxidations. 4. Optimize Catalyst Stoichiometry: A slight excess of the tartrate ligand relative to the titanium alkoxide can be beneficial.
Catalyst Deactivation 1. Presence of Water: As mentioned, water leads to the decomposition of the active catalyst. 2. Product Inhibition: The product epoxy alcohol can sometimes coordinate to the titanium center and inhibit catalytic turnover. 3. Side Reactions with Impurities: Acidic or basic impurities can react with the catalyst complex.1. Rigorous Drying: Dry all glassware, solvents, and reagents thoroughly. The use of molecular sieves is highly recommended. 2. In Situ Derivatization: For volatile epoxy alcohols, in situ derivatization can prevent product inhibition and facilitate isolation. 3. Use of a Guard Bed: Consider passing reagents through a short column of activated alumina (B75360) or silica (B1680970) to remove polar impurities.
Formation of Side Products 1. Over-oxidation: The desired epoxide may be susceptible to further reaction under the oxidation conditions. 2. Decomposition of the Oxidant: Tert-butyl hydroperoxide can decompose, especially at higher temperatures, leading to non-selective oxidation pathways. 3. Competing Reactions: The substrate may have other functional groups that can be oxidized.1. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed. 2. Control Temperature: Maintain the recommended low temperature throughout the reaction. 3. Protecting Groups: If necessary, protect other sensitive functional groups in the substrate before the epoxidation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of titanium (IV) isopropoxide to this compound?

A1: The most active catalyst is formed from an equimolar ratio of titanium (IV) isopropoxide and this compound. However, in practice, a slight excess of the tartrate ligand (e.g., 1.1 to 1.2 equivalents relative to titanium) is often used to ensure the complete formation of the chiral complex.

Q2: Why are molecular sieves necessary in the Sharpless Asymmetric Epoxidation?

A2: Molecular sieves (typically 3Å or 4Å) are crucial for adsorbing any traces of water from the reaction mixture. The titanium-tartrate catalyst is extremely sensitive to moisture, and even small amounts of water can hydrolyze the catalyst, leading to a significant decrease in both yield and enantioselectivity.

Q3: Can I reuse the catalyst?

A3: The homogeneous nature of the standard Sharpless catalyst makes it difficult to recover and reuse. However, research has been conducted on immobilizing the chiral tartrate ligand on solid supports, such as polymers or silica gel, to facilitate catalyst recovery and reuse.[1] These heterogeneous catalysts can often be recovered by filtration and reused, although some loss of activity may be observed over multiple cycles.[1]

Q4: How can I predict the stereochemistry of the product?

A4: The stereochemistry of the product can be reliably predicted using the Sharpless mnemonic. When the allylic alcohol is drawn in a specific orientation, the D-(-)-tartrate (like this compound) will direct the epoxidation to the bottom face of the double bond, while the L-(+)-tartrate will direct it to the top face.

Q5: What is the role of tert-butyl hydroperoxide (TBHP) in the reaction?

A5: Tert-butyl hydroperoxide serves as the terminal oxidant in the reaction. It coordinates to the titanium center of the catalyst and delivers an oxygen atom to the double bond of the allylic alcohol, forming the epoxide.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield and enantioselectivity of the Sharpless Asymmetric Epoxidation of a model substrate, geraniol.

Table 1: Effect of Catalyst Loading on Geraniol Epoxidation

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)
27588
59294
109394
Reaction Conditions: Geraniol (1 mmol), Ti(O-i-Pr)₄, this compound, TBHP in CH₂Cl₂, -20°C, 4h.

Table 2: Effect of Temperature on Geraniol Epoxidation

Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
09185
-209294
-408596
Reaction Conditions: Geraniol (1 mmol), 5 mol% catalyst, Ti(O-i-Pr)₄, this compound, TBHP in CH₂Cl₂, 4h.

Experimental Protocols

Detailed Protocol for the Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol

This protocol describes the synthesis of (2R,3R)-3-phenylglycidol using this compound as the chiral ligand.

Materials:

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

  • Dimethyl d-(-)-tartrate

  • Cinnamyl alcohol

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular sieves, powdered and activated

  • Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activate powdered 3Å molecular sieves by heating under vacuum.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous dichloromethane (100 mL) and cool to -20 °C using a cryostat.

  • Add Dimethyl d-(-)-tartrate (1.07 g, 6.0 mmol) to the cooled solvent, followed by the dropwise addition of titanium (IV) isopropoxide (1.42 g, 5.0 mmol). Stir the resulting mixture for 30 minutes at -20 °C.

  • Add cinnamyl alcohol (6.71 g, 50 mmol) to the catalyst solution.

  • Add tert-butyl hydroperoxide (5.5 M in decane, 18.2 mL, 100 mmol) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 30 mL of a 10% aqueous solution of NaOH saturated with NaCl.

  • Remove the flask from the cooling bath and stir vigorously for 1 hour at room temperature. A clear separation of the organic and aqueous layers should be observed.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2R,3R)-3-phenylglycidol.

Visualizations

Experimental Workflow for Sharpless Asymmetric Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification prep_solvent Anhydrous CH2Cl2 @ -20°C add_tartrate Add this compound prep_solvent->add_tartrate add_ti Add Ti(O-i-Pr)4 add_tartrate->add_ti stir_cat Stir for 30 min add_ti->stir_cat add_substrate Add Allylic Alcohol stir_cat->add_substrate add_oxidant Add TBHP Dropwise add_substrate->add_oxidant react Stir at -20°C (2-4h) add_oxidant->react quench Quench with NaOH/Brine react->quench extract Extract with CH2Cl2 quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Pure Epoxy Alcohol purify->final_product Yield & ee% Analysis G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low ee% Observed check_temp Is Temperature ≤ -20°C? start->check_temp check_tartrate Correct Tartrate Enantiomer? check_temp->check_tartrate Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_moisture Anhydrous Conditions Maintained? check_tartrate->check_moisture Yes verify_reagent Verify Tartrate Source check_tartrate->verify_reagent No improve_drying Use Freshly Activated Sieves & Dry Solvents check_moisture->improve_drying No further_opt Consider Solvent & Stoichiometry Optimization check_moisture->further_opt Yes

References

Stability and storage conditions for Dimethyl d-tartrate and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Dimethyl d-tartrate and its derivatives. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Specific temperature recommendations can vary by supplier, with common ranges being 2-8°C (refrigerated) or ambient room temperature under an inert atmosphere.[2][3][4] Always refer to the product-specific information provided by the supplier.

Q2: How stable is this compound and what are the signs of degradation?

A2: Under recommended storage conditions, this compound and its derivatives are generally stable.[5][6] Degradation can be initiated by exposure to incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[1][6][7] Thermal decomposition, especially under fire conditions, can release irritating vapors and carbon oxides (CO, CO2).[1][7] Signs of degradation could include a change in color, appearance from a transparent liquid or white solid to a discolored substance, or the presence of an unusual odor.

Q3: My this compound won't dissolve in my aqueous buffer. What should I do?

A3: Direct dissolution of tartrate esters in aqueous buffers is often challenging due to their limited water solubility.[8][9] The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), in which it is highly soluble.[8] This stock solution can then be added dropwise to the aqueous buffer while vortexing or stirring vigorously to prevent precipitation.[8]

Q4: I'm observing low yield or poor enantioselectivity in my asymmetric synthesis reaction using a tartrate derivative. What are the potential causes?

A4: Low yield or poor stereoselectivity in asymmetric synthesis can stem from several factors:

  • Reagent Purity: Ensure the tartrate derivative and all other reagents are of high purity and anhydrous, as moisture can interfere with many catalytic systems.[10]

  • Reaction Conditions: Temperature is a critical parameter; lowering the reaction temperature (e.g., to -78°C) often enhances selectivity.[10]

  • Catalyst/Ligand Choice: The choice of metal precursor and the specific tartrate-derived ligand is crucial for achieving high efficiency and selectivity.[11][12]

  • Solvent Effects: The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation of the catalytic complex.[10] Screening different solvents may be necessary to optimize results.

Q5: What are the main applications of this compound and its derivatives?

A5: Due to their chiral nature, these compounds are highly valuable in organic synthesis.[13] They primarily serve as chiral building blocks, auxiliaries, or ligands in asymmetric catalysis to produce enantiomerically pure pharmaceuticals and agrochemicals.[2][11][12] They are foundational in synthesizing complex molecules and bioactive compounds, including specific alkaloids used as pheromones.[13][14][15]

Data Summary: Physical and Chemical Properties

The following table summarizes key properties for this compound and a common derivative, Diethyl d-tartrate.

Property(+)-Dimethyl L-tartrate(-)-Dimethyl D-tartrate(-)-Diethyl D-tartrate
CAS Number 608-68-4[4]13171-64-7[2]13811-71-7[5]
Molecular Formula C₆H₁₀O₆[4]C₆H₁₀O₆[2]C₈H₁₄O₆[5]
Molecular Weight 178.14 g/mol [4]178.14 g/mol [2]206.20 g/mol [5]
Appearance White solid/crystals[16]Transparent liquid or white mass solid[2]Colorless, viscous liquid[7]
Melting Point 57-60 °C (dec.)[14][16]60-65 °C17 °C[7]
Boiling Point 163 °C at 23 mmHg[14][16]158 °C at 0.2 mmHg[17]280 °C[7]
Solubility Soluble in water.[14][15] Moderately soluble in polar organic solvents.[3]Soluble in water.[2]Low solubility in water.[18]
Storage Temp. Room Temperature, Inert Atmosphere[3][14]0-8 °C[2]Store in a cool, well-ventilated place.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution from a Tartrate Ester

This protocol outlines the standard procedure for preparing an aqueous solution of a tartrate derivative with low water solubility.

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of the tartrate ester powder (e.g., this compound).

    • Dissolve the powder in a minimal amount of anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or gently sonicate the mixture until the solid is completely dissolved.[8]

  • Dilution into Aqueous Buffer:

    • Place the desired volume of your target aqueous buffer into a sterile container.

    • While vigorously stirring or vortexing the buffer, add the DMSO stock solution dropwise. This rapid dispersion is critical to prevent the compound from precipitating out of solution.[8]

    • Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%) to avoid impacting your experiment.

Protocol 2: General Workflow for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound and its derivatives.

  • Sample Preparation: Prepare a solution of the tartrate compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC would be a gradient mixture of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

  • Column: A C18 column is commonly used for separating organic molecules of this type.

  • Detection: UV detection is typically suitable, with the wavelength set based on the chromophore of the specific derivative.

  • Analysis: Inject the sample and run the gradient program. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of significant secondary peaks may indicate degradation or impurities.

Visual Guides

The following diagrams illustrate key decision-making processes and workflows relevant to working with this compound.

G start Start: Need to store This compound check_sds Consult Supplier SDS and Certificate of Analysis start->check_sds temp What is the recommended storage temperature? check_sds->temp refrigerate Store at 2-8°C temp->refrigerate 2-8°C room_temp Store at Room Temperature temp->room_temp Ambient atmosphere Is an inert atmosphere required? refrigerate->atmosphere room_temp->atmosphere inert Store under Nitrogen or Argon atmosphere->inert Yes seal Ensure container is tightly sealed and stored in a dry, ventilated area. atmosphere->seal No inert->seal G start Compound fails to dissolve in aqueous buffer check_method Was a stock solution prepared in an organic solvent first? start->check_method no_stock Action: Prepare a concentrated stock in anhydrous DMSO or DMF. check_method->no_stock No yes_stock How was the stock added to the buffer? check_method->yes_stock Yes slow_add Action: Add stock solution dropwise into the buffer while stirring vigorously. no_stock->slow_add yes_stock->slow_add Added too quickly precipitate Precipitate still forms yes_stock->precipitate Added slowly w/ stirring success Compound is now dissolved slow_add->success check_conc Possible Cause: Aqueous solubility limit exceeded. Lower the final concentration. precipitate->check_conc

References

Side reactions of Dimethyl d-tartrate with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl d-tartrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites of this compound?

This compound possesses several reactive sites: the two secondary hydroxyl groups and the two methyl ester groups. The hydroxyl groups can undergo reactions typical of secondary alcohols, such as acylation, alkylation, and oxidation. The ester groups are susceptible to hydrolysis, transesterification, and reaction with strong nucleophiles like Grignard reagents. The chiral centers are also susceptible to epimerization under certain conditions.

Q2: How can I protect the hydroxyl groups of this compound, and what are the potential side reactions?

The most common method for protecting the diol is the formation of an acetonide by reacting this compound with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis.

  • Potential Issue: Incomplete reaction or the formation of side products.

  • Troubleshooting:

    • Ensure anhydrous conditions, as water can inhibit the reaction.

    • Use a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or an acidic resin.

    • Monitor the reaction by TLC to avoid prolonged reaction times which might lead to side reactions.

Q3: What are the key challenges when running Grignard reactions with this compound?

The primary challenge is the presence of the two acidic hydroxyl protons, which will quench the Grignard reagent. Therefore, protection of the hydroxyl groups is essential before introducing a Grignard reagent. Even with protection, side reactions at the ester carbonyls can occur.

Q4: Can this compound undergo epimerization?

Yes, the stereocenters of this compound can be susceptible to epimerization, particularly under basic conditions. This can be a significant issue when using strong bases in reactions involving the ester groups or when deprotonating the hydroxyl groups.

Troubleshooting Guides

Acylation and Alkylation of Hydroxyl Groups

Issue: Low yield of the desired di-acylated or di-alkylated product, or formation of a mixture of mono- and di-substituted products.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Insufficient Reagent Use a slight excess (2.2-2.5 equivalents) of the acylating or alkylating agent and base.Ensures complete reaction of both hydroxyl groups.
Steric Hindrance For bulky reagents, consider a stronger, non-nucleophilic base and longer reaction times.Overcomes the steric barrier to reaction.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC.Can help to drive the reaction to completion.
Formation of Mono-substituted Product If the mono-substituted product is desired, use 1.0-1.2 equivalents of the reagent at a lower temperature.Favors single substitution.

Experimental Protocol: Acetonide Protection of this compound

  • To a solution of this compound (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reactions with Grignard Reagents (on the protected tartrate)

Issue: Low yield of the desired tertiary alcohol after reaction with the ester groups.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Incomplete Protection of Hydroxyls Ensure complete protection of the diol before the Grignard reaction.Acidic protons from the hydroxyl groups will quench the Grignard reagent.
Insufficient Grignard Reagent Use at least 2 equivalents of the Grignard reagent per ester group (i.e., at least 4 equivalents total).The reaction proceeds through a ketone intermediate which consumes a second equivalent of the Grignard reagent.
Formation of Ketone Intermediate If the ketone is the desired product, use a milder organometallic reagent or carefully control the stoichiometry and temperature.Grignard reagents are highly reactive and tend to add twice to esters.
Enolization of the Ester Use a less sterically hindered Grignard reagent if possible.A bulky Grignard reagent can act as a base, leading to enolization instead of nucleophilic attack.
Transesterification

Issue: Unwanted exchange of the methyl ester with an alcohol solvent or reagent.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Use of Alcoholic Solvents with Base/Acid Avoid using alcohol as a solvent in the presence of acid or base catalysts if transesterification is not desired.Acid and base catalyze the transesterification reaction.
Presence of Alkoxide Impurities Use freshly prepared, pure reagents.Alkoxides are potent catalysts for transesterification.
Controlling Deliberate Transesterification To achieve mono- or bis-transesterification, carefully control the stoichiometry of the alcohol and the catalyst.Allows for selective synthesis of mixed or fully substituted esters.[1]

Quantitative Data on Side Products

Reaction TypeDesired ProductCommon Side ProductTypical Yield of Side ProductConditions Favoring Side Product
Alkylation of this compound acetonideMono-alkylated tartratetrans-Dialkylated tartrate9-14%[2]Prolonged reaction times, warming the reaction mixture.[2]

Visualizing Reaction Pathways

Below are diagrams illustrating key reaction concepts and troubleshooting logic.

troubleshooting_grignard start Grignard Reaction with Protected this compound low_yield Low Yield of Tertiary Alcohol start->low_yield check_protection Is Diol Protection Complete? low_yield->check_protection incomplete_protection Incomplete Protection: - Quenching of Grignard - Low Yield check_protection->incomplete_protection No check_equivalents Are at least 4 eq. of Grignard used? check_protection->check_equivalents Yes insufficient_reagent Insufficient Reagent: - Formation of Ketone - Incomplete Reaction check_equivalents->insufficient_reagent No success Successful Reaction: Desired Tertiary Alcohol check_equivalents->success Yes

Caption: Troubleshooting logic for Grignard reactions with protected this compound.

alkylation_side_reaction cluster_main Alkylation of this compound Acetonide Tartrate Acetonide Tartrate Acetonide Mono-alkylated Product Mono-alkylated Product Tartrate Acetonide->Mono-alkylated Product 1. LDA 2. R-X Dialkylated Side-product Dialkylated Side-product Mono-alkylated Product->Dialkylated Side-product Further Alkylation (Side Reaction)

Caption: Pathway for the formation of a dialkylated side product during alkylation.

This technical support center provides a starting point for addressing common issues in the use of this compound. For more complex issues, consulting detailed literature and considering the specific context of your reaction is always recommended.

References

Technical Support Center: Enhancing Diastereoselectivity of Dimethyl d-Tartrate Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dimethyl d-tartrate as a chiral auxiliary. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in asymmetric synthesis?

This compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Its C2-symmetric chiral scaffold creates a biased steric environment, leading to the preferential formation of one diastereomer over another. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

Q2: I am observing low diastereoselectivity in my reaction. What are the initial troubleshooting steps?

Low diastereoselectivity can arise from several factors. The first parameters to investigate are:

  • Reaction Temperature: Lower temperatures, often -78°C, generally enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for achieving high stereocontrol by creating a more rigid transition state.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the reactivity of the reagents.

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product?

The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy of the crude reaction mixture.[1] Specific, well-resolved proton signals for each diastereomer can be integrated, and the ratio of their integrals corresponds to the diastereomeric ratio. For complex spectra where signals overlap, the use of chiral shift reagents or conversion of the diastereomers into new derivatives with a chiral derivatizing agent can improve signal separation. Chiral HPLC can also be a powerful tool for separating and quantifying diastereomers.

Troubleshooting Guides

Low Diastereoselectivity in Alkylation Reactions

Problem: My alkylation reaction using a this compound-derived enolate is yielding a nearly 1:1 mixture of diastereomers.

Potential Cause Troubleshooting Recommendation
Incomplete Enolate Formation Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to achieve complete and irreversible enolate formation. The stoichiometry of the base is crucial; use a slight excess (e.g., 1.05-1.1 equivalents).
Incorrect Enolate Geometry The geometry of the enolate (E vs. Z) can significantly impact diastereoselectivity. The choice of base and solvent can influence this. For tartrate-derived systems, specific chelation control is often sought. Consider the use of additives that can influence enolate geometry.
Reaction Temperature Too High Perform the reaction at a lower temperature, typically -78°C, to maximize the energy difference between the diastereomeric transition states. Maintain this temperature throughout the addition of the electrophile.
Inappropriate Solvent Tetrahydrofuran (THF) is a common solvent for enolate alkylations. The coordinating ability of the solvent can affect the aggregation state and reactivity of the lithium enolate. Consider screening other ethereal solvents.
Steric Hindrance of Electrophile Bulky electrophiles may exhibit lower diastereoselectivity due to competing steric interactions. If possible, consider using a less sterically demanding electrophile.
Poor Selectivity in Lewis Acid-Catalyzed Diels-Alder Reactions

Problem: The Diels-Alder reaction between my dienophile attached to the this compound auxiliary and a diene shows poor endo/exo and facial selectivity.

Potential Cause Troubleshooting Recommendation
Suboptimal Lewis Acid The choice of Lewis acid is critical. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the one that provides the best chelation and steric shielding. The stoichiometry is also important; typically 1.1 to 2.0 equivalents are used.
Reaction Temperature Lowering the reaction temperature (e.g., -78°C to -40°C) often improves diastereoselectivity.
Solvent Effects The solvent can influence the conformation of the dienophile-Lewis acid complex. Dichloromethane (B109758) (CH₂Cl₂) and toluene (B28343) are common choices. Solvent polarity can impact the reaction rate and selectivity.
Purity of Reagents Ensure all reagents, especially the Lewis acid and the diene, are pure and anhydrous. Moisture can deactivate the Lewis acid and lead to side reactions.

Quantitative Data on Diastereoselectivity

The following table summarizes reported diastereoselectivities for reactions employing this compound or closely related tartrate-derived auxiliaries under various conditions.

Reaction TypeSubstrateReagent/CatalystSolventTemp. (°C)Diastereomeric Ratio (d.r.)
Acetal OpeningThis compound derived acetalMe₂BBr, then cuprate-->30:1

This table will be expanded as more specific quantitative data is identified.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a this compound Acetonide Derivative

This protocol is adapted from methodologies that have shown high diastereoselectivity in the alkylation of tartrate-derived enolates.

1. Enolate Formation:

  • In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the this compound acetonide substrate (1.0 eq.) in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF dropwise via syringe.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

2. Alkylation:

  • Slowly add the alkyl halide (1.1 eq.) to the enolate solution at -78°C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

3. Work-up:

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

4. Analysis:

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.

  • Purify the major diastereomer by column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction using a dienophile attached to a this compound auxiliary.

1. Reaction Setup:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the dienophile-auxiliary conjugate (1.0 eq.).

  • Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) (to a concentration of 0.1 M).

  • Cool the solution to the desired temperature (e.g., -78°C).

2. Lewis Acid Addition and Cycloaddition:

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise to the stirred solution.

  • Stir for 30 minutes to allow for complex formation.

  • Add the diene (1.2-1.5 eq.) dropwise.

  • Stir the reaction at the low temperature for 4-24 hours, monitoring by TLC.

3. Work-up:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

4. Analysis and Purification:

  • Determine the diastereomeric ratio of the crude product by ¹H NMR.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start with Dimethyl d-Tartrate Auxiliary Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Low Temperature (e.g., -78°C) dissolve->cool add_reagent Add Reagent (e.g., Base for Alkylation or Lewis Acid for Diels-Alder) cool->add_reagent stir Stir for Specified Time add_reagent->stir add_electrophile Add Electrophile/ Diene stir->add_electrophile quench Quench Reaction add_electrophile->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze Diastereomeric Ratio (NMR, HPLC) dry_concentrate->analyze purify Purify Major Diastereomer analyze->purify

Caption: General experimental workflow for asymmetric reactions using a this compound auxiliary.

troubleshooting_logic start Low Diastereoselectivity Observed check_temp Is the reaction temperature sufficiently low (-78°C)? start->check_temp check_la Is the correct Lewis Acid and stoichiometry being used? check_temp->check_la Yes lower_temp Lower the reaction temperature. check_temp->lower_temp No check_solvent Is the solvent appropriate for the reaction type? check_la->check_solvent Yes screen_la Screen different Lewis Acids and optimize stoichiometry. check_la->screen_la No check_purity Are all reagents pure and anhydrous? check_solvent->check_purity Yes change_solvent Try alternative anhydrous solvents. check_solvent->change_solvent No purify_reagents Purify/dry all reagents and solvents. check_purity->purify_reagents No optimized Diastereoselectivity Improved check_purity->optimized Yes lower_temp->check_temp screen_la->check_la change_solvent->check_solvent purify_reagents->check_purity

Caption: A logical troubleshooting guide for addressing low diastereoselectivity.

References

Technical Support Center: Overcoming Solubility Issues of Dimethyl d-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Dimethyl d-tartrate in various reaction media.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my non-polar solvent.

  • Question: I am trying to run a reaction in a non-polar solvent like hexane (B92381) or toluene, but my this compound will not dissolve. What should I do?

  • Answer: this compound is a polar molecule due to the presence of two hydroxyl (-OH) groups and two ester functional groups.[1][2] Its polarity makes it poorly soluble in non-polar solvents.[2] To address this, consider the following options:

    • Introduce a Co-solvent: Adding a small amount of a polar co-solvent that is miscible with your primary solvent can significantly increase the solubility of this compound.[3] Common choices include ethanol (B145695), methanol (B129727), or tetrahydrofuran (B95107) (THF).

    • Change the Solvent System: If the reaction chemistry allows, consider switching to a more polar solvent system.

    • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases.

Issue 2: My reaction is stalling, and I suspect solubility is the issue.

  • Question: My reaction starts, but then seems to stop before completion. I can still see undissolved this compound. How can I resolve this?

  • Answer: A stalled reaction can indeed be a sign of poor solubility limiting the availability of the reactant.[4] Here are some troubleshooting steps:

    • Increase Temperature: The solubility of solids in liquids generally increases with temperature.[1][5] Cautiously warming the reaction mixture may help dissolve the remaining this compound. Always ensure the reaction temperature is compatible with the stability of all reactants and products.

    • Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the contact between the solid reactant and the solvent.

    • Incremental Addition: Instead of adding all the this compound at once, try adding it in small portions as the reaction progresses.

Issue 3: After the reaction, my product is difficult to separate from the solvent.

  • Question: I managed to dissolve the this compound using a co-solvent, but now I'm having trouble with the work-up and product isolation. What are some common pitfalls?

  • Answer: The use of co-solvents or other additives can sometimes complicate the purification process.[6]

    • If your product is soluble in the aqueous layer during extraction, you may be losing it.[6] Check the aqueous layer for your product using an appropriate analytical technique like Thin Layer Chromatography (TLC).

    • Consider using a "salting out" technique by adding a saturated salt solution (like brine) to the aqueous layer to decrease the solubility of your organic product and drive it into the organic phase.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound's structure, containing polar hydroxyl groups, makes it soluble in polar solvents.[1][2] It is generally soluble in water, ethanol, and methanol through hydrogen bonding.[1] Conversely, it has low solubility in non-polar solvents.[2]

Q2: How does temperature affect the solubility of this compound?

Increasing the temperature typically enhances the solubility of this compound in most solvents.[1] This is a common strategy to overcome solubility limitations, but care must be taken to avoid decomposition of reactants or products at elevated temperatures.

Q3: Can I use a co-solvent to improve solubility? What are some examples?

Yes, using a co-solvent is a widely accepted method to increase the solubility of poorly soluble compounds.[3] A co-solvent is a substance added in a small amount to a primary solvent to form a mixture with enhanced solvent power.[3] For dissolving this compound in less polar media, suitable co-solvents could include alcohols like ethanol or isopropanol.[3][8]

Q4: Are there any alternative methods if changing the solvent system is not possible?

If the reaction solvent cannot be changed, you might explore techniques like:

  • Particle Size Reduction: Grinding the this compound to a finer powder increases its surface area, which can lead to a faster dissolution rate.[9]

  • Mechanochemistry: In some cases, solvent-free or low-solvent mechanochemical methods (e.g., ball milling) can be used to carry out reactions involving poorly soluble solids.[10]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsSolubility of this compoundReference
Polar ProticWater, Ethanol, MethanolGenerally Soluble[1][2]
Polar AproticAcetone, AcetonitrileModerately Soluble to SolubleInferred from polarity
Non-PolarHexane, Toluene, ChloroformSparingly Soluble to Insoluble[2][11]

Note: This table provides a general guide. Actual solubility can vary with temperature and the specific isomer of dimethyl tartrate.

Experimental Protocols

Protocol: Enhancing Solubility Using a Co-solvent System

Objective: To determine an appropriate co-solvent and its optimal concentration to dissolve this compound in a primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • A selection of potential co-solvents (e.g., Ethanol, THF, Dioxane)

  • Small-scale reaction vessels (e.g., vials or test tubes) with stir bars

  • Magnetic stir plate

  • Graduated pipettes or syringes

Procedure:

  • Initial Screening:

    • To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a fixed volume of the primary solvent (e.g., 1 mL) to each vial.

    • Stir the mixtures at a constant rate and temperature (e.g., room temperature) for 10 minutes. Observe and record the degree of dissolution.

  • Co-solvent Addition:

    • To the vials showing poor solubility, add a potential co-solvent dropwise (e.g., 0.1 mL increments) while stirring.

    • After each addition, stir for 5-10 minutes and observe any changes in solubility.

    • Record the volume of co-solvent required to achieve complete dissolution.

  • Optimization:

    • Based on the initial screening, select the most effective co-solvent (the one that achieves dissolution with the smallest volume).

    • Repeat the experiment with the chosen co-solvent, varying its concentration to find the minimum amount needed for your desired concentration of this compound.

  • Reaction Compatibility Check:

    • Before scaling up, ensure the chosen co-solvent does not negatively interfere with your reaction chemistry (e.g., by running a small-scale control reaction).

Mandatory Visualization

Troubleshooting_Workflow start Solubility Issue Identified: This compound not dissolving check_solvent Is the solvent non-polar? start->check_solvent use_cosolvent Strategy 1: Add a polar co-solvent (e.g., Ethanol, THF) check_solvent->use_cosolvent Yes check_temp Is the reaction temperature low? check_solvent->check_temp No change_solvent Strategy 2: Switch to a more polar solvent use_cosolvent->change_solvent end_point Solubility Issue Resolved use_cosolvent->end_point change_solvent->end_point increase_temp Strategy 3: Increase reaction temperature check_temp->increase_temp Yes check_agitation Is agitation insufficient? check_temp->check_agitation No increase_temp->end_point increase_agitation Strategy 4: Increase stirring rate check_agitation->increase_agitation Yes no_change Still Unresolved: Consider alternative methods (e.g., particle size reduction) check_agitation->no_change No increase_agitation->end_point

Caption: Troubleshooting workflow for this compound solubility.

CoSolvent_Selection_Logic start Objective: Dissolve this compound in a primary solvent screen Screen Potential Co-solvents start->screen evaluate Evaluate Effectiveness: - Volume required - Miscibility screen->evaluate select Select Best Co-solvent evaluate->select optimize Optimize Concentration select->optimize verify Verify Reaction Compatibility optimize->verify verify->select Not Compatible implement Implement in Reaction Protocol verify->implement Compatible

Caption: Logical flow for selecting an effective co-solvent.

References

Technical Support Center: Preventing Racemization During the Removal of Dimethyl d-Tartrate Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of dimethyl d-tartrate auxiliaries while preserving the stereochemical integrity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during auxiliary removal?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In drug development and asymmetric synthesis, the biological activity of a molecule is often exclusive to a single enantiomer.[2] The presence of the other enantiomer can lead to reduced efficacy or even harmful side effects.[2] Preserving the stereochemical purity achieved using the chiral auxiliary is therefore paramount during its removal.[1]

Q2: What is the primary mechanism leading to racemization when removing auxiliaries attached to carbonyl compounds?

A2: The most common cause of racemization is the formation of a planar, achiral intermediate, such as an enolate.[1] This typically occurs when the stereocenter is on the carbon atom alpha (α) to the carbonyl group.[3] Under basic conditions used for ester hydrolysis (saponification), the α-proton can be removed. The resulting planar enolate can be re-protonated from either face with equal probability, leading to a loss of the defined stereochemistry.[1]

Q3: What are the standard methods for cleaving this compound auxiliaries?

A3: this compound auxiliaries are typically attached to substrates via ester linkages. The most common cleavage methods involve the hydrolysis of these ester bonds.[4]

  • Basic Hydrolysis (Saponification): This is a widely used method employing bases like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as THF/water.[5] The reaction is often irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[6]

  • Acid-Catalyzed Hydrolysis: This method uses an acid catalyst and excess water to reverse the esterification process.[6][7] However, it can be an equilibrium-controlled process.[6]

  • Transesterification: In some cases, the auxiliary can be exchanged by reacting the molecule with another alcohol under specific catalytic conditions.[8]

Q4: Which conditions are most likely to cause racemization during the cleavage of a tartrate auxiliary?

A4: Vigorous reaction conditions are the primary driver of racemization.[1] These include:

  • Strong Bases: Stronger bases increase the rate of α-proton abstraction, promoting enolate formation.

  • High Temperatures: Elevated temperatures provide the energy to overcome the activation barrier for epimerization (racemization at a single stereocenter).[1]

  • Prolonged Reaction Times: Even under mildly basic conditions, extended exposure can lead to significant loss of stereochemical purity.[1]

Troubleshooting Guide

Problem 1: Significant racemization/epimerization is detected in my final product.

This is the most common issue when cleaving auxiliaries from α-substituted carbonyl compounds.

Possible Cause Recommended Solution
Harsh Hydrolysis Conditions: The base (e.g., LiOH, NaOH) is too strong, or the temperature is too high, leading to rapid enolate formation.[1]Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C or -20 °C) for a longer duration. • Use a Milder Base: Consider using weaker bases if compatible with the substrate. • Control Stoichiometry: Use the minimum required equivalents of base to drive the reaction to completion.
Prolonged Reaction Time: The substrate is exposed to basic conditions for an extended period, allowing the enolate equilibrium to cause racemization.[1]Monitor Closely: Carefully monitor the reaction progress using TLC or LC-MS and quench the reaction immediately upon consumption of the starting material.
Acidic/Basic Work-up: The work-up procedure exposes the product to harsh pH conditions that can catalyze enolization.Use Buffered Solutions: Quench the reaction with a buffered solution (e.g., saturated aqueous NH₄Cl for basic reactions) to neutralize the mixture gently.[5] • Minimize Exposure: Perform extractions quickly and avoid prolonged storage of the product in acidic or basic solutions.
Racemization During Purification: Acidic silica (B1680970) gel used in column chromatography can cause epimerization of sensitive compounds.Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., wash the column with a solvent mixture containing a small amount of triethylamine) and then re-equilibrate with the eluent. • Alternative Methods: Consider other purification techniques like crystallization or preparative HPLC with a neutral mobile phase.

Problem 2: The cleavage reaction is incomplete or very slow.

Possible Cause Recommended Solution
Steric Hindrance: The substrate is sterically bulky around the ester linkage, slowing down the nucleophilic attack.Increase Temperature Slightly: Cautiously increase the reaction temperature in small increments (e.g., from 0 °C to room temperature), while carefully monitoring for epimerization. • Use a Less Hindered Base: While strong bases can cause racemization, in some cases, a smaller cation (e.g., Li⁺ vs. K⁺) can improve reaction rates.
Insufficient Reagent: An inadequate amount of base or water was used for the hydrolysis.Adjust Stoichiometry: Ensure at least one equivalent of base is used per ester group being cleaved. For saponification, using a slight excess (e.g., 1.1-1.5 eq) is common.[9]

Experimental Protocols

Protocol 1: Mild Basic Hydrolysis of a this compound Auxiliary Derivative

This protocol is a general guideline for the saponification of an ester linkage to the tartrate auxiliary, optimized to minimize epimerization.

  • Dissolution: Dissolve the substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. For highly sensitive substrates, a lower temperature (e.g., -20 °C) is recommended.

  • Base Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, 1.1-2.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at the selected temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product immediately, preferably by a neutral method like flash chromatography on neutralized silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a crucial step to quantify the success of the racemization prevention strategy.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in the mobile phase. Prepare a similar solution of the racemic standard if available.

  • Column and Method Selection: Choose a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a suitable mobile phase (typically a mixture of hexanes and isopropanol).

  • Analysis: Inject the racemic standard to determine the retention times for both enantiomers. Inject the sample and integrate the peak areas.

  • Calculation: Calculate the enantiomeric excess (ee %) using the formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Data Presentation

Table 1: Influence of Reaction Conditions on Epimerization During Peptide Coupling (Post-Saponification)

The following data illustrates how the choice of coupling agent and base after a saponification step can significantly impact the stereochemical outcome in a peptide synthesis model. Lower diastereomeric ratios indicate higher levels of epimerization. This highlights the importance of mild, controlled conditions throughout the entire process following auxiliary removal.

EntryCoupling AgentBaseConversion (%)Product Diastereomeric Ratio (desired:epimer)
1EDCIDIEA4467:33
2BrOPDIEA10088:12
3PyBOPDIEA10092:8
4HBTUDIEA10092:8
5HATUDIEA10094:6
6HATUnone10096:4

Data adapted from a study on one-pot saponification-coupling sequences. The diastereomeric ratio reflects the stereochemical integrity after the coupling step, which is sensitive to epimerization.[9]

Visualizations

TroubleshootingWorkflow start Low ee% or dr% Observed in Product check_conditions Review Cleavage Conditions start->check_conditions check_workup Review Work-up & Purification start->check_workup temp High Temperature? check_conditions->temp Cause? base Strong Base? check_conditions->base time Long Reaction Time? check_conditions->time ph Harsh pH during Work-up? check_workup->ph Cause? silica Acidic Silica Gel Used? check_workup->silica sol_temp Lower Temperature (0°C or below) temp->sol_temp Solution sol_base Use Milder Base or Fewer Equivalents base->sol_base Solution sol_time Monitor Closely & Quench Promptly time->sol_time Solution sol_ph Use Buffered Quench (e.g., NH4Cl) ph->sol_ph Solution sol_silica Neutralize Silica or Use Alternative Method silica->sol_silica Solution

Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.

ExperimentalWorkflow sub Substrate with Tartrate Auxiliary cleavage Step 1: Mild Hydrolysis (e.g., LiOH, 0°C) sub->cleavage quench Step 2: Buffered Quench (e.g., NH4Cl) cleavage->quench workup Step 3: Extraction & Drying quench->workup purify Step 4: Neutral Purification (e.g., Neutral SiO2) workup->purify product Final Chiral Product purify->product analysis Step 5: Chiral HPLC Analysis (Determine ee%) product->analysis

References

Validation & Comparative

A Comparative Guide to Dimethyl d-Tartrate and Diethyl l-Tartrate in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the Sharpless asymmetric epoxidation is an indispensable tool for the creation of chiral epoxides from allylic alcohols. The choice of the chiral ligand is a critical determinant of the reaction's success, influencing both enantioselectivity and yield. While diethyl tartrate (DET) is the most ubiquitously employed ligand in this reaction, dimethyl tartrate (DMT) presents a viable and, in some aspects, advantageous alternative. This guide provides an objective comparison of the performance of Dimethyl d-tartrate and Diethyl l-tartrate in asymmetric epoxidation, supported by available experimental data and detailed protocols.

Performance Comparison

The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless who was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on chirally catalysed oxidation reactions, is a highly reliable and predictable reaction. The choice between the d- or l- enantiomer of the dialkyl tartrate dictates the stereochemistry of the resulting epoxide. Typically, (+)-dialkyl tartrates (derived from d-tartaric acid) direct epoxidation to one face of the alkene, while (-)-dialkyl tartrates (derived from l-tartaric acid) direct it to the opposite face.

While a comprehensive side-by-side comparison of dimethyl tartrate and diethyl tartrate across a wide range of substrates is not extensively documented in the literature, available data suggests that their performance in terms of enantioselectivity is comparable.

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-Diethyl Tartrate9591
α-Phenylcinnamyl alcohol(+)-Diethyl Tartrate8895
(E)-2-Hexen-1-ol(+)-Diethyl Tartrate8594
Unspecified allylic alcohol (4a)(+)-Dimethyl Tartrate->95
Unspecified allylic alcohol (4a)(+)-Diethyl Tartrate->95

Note: The data for diethyl tartrate is compiled from various sources demonstrating typical results under optimized conditions. The direct comparison for the unspecified allylic alcohol (4a) highlights the comparable enantioselectivity of dimethyl tartrate.

A key practical advantage of dimethyl tartrate is its higher water solubility compared to diethyl tartrate.[1] This property can facilitate a simpler workup procedure, particularly in reactions where the removal of the tartrate ester is challenging.

Experimental Protocols

The following is a general experimental protocol for the Sharpless asymmetric epoxidation, which is applicable for both this compound and diethyl l-tartrate. The specific quantities of reagents may need to be optimized for different substrates.

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • This compound or Diethyl l-tartrate

  • Allylic alcohol

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 3Å or 4Å molecular sieves

Procedure:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered molecular sieves (3Å or 4Å) and anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to -20 °C in a cooling bath.

  • To the cooled suspension, the chiral dialkyl tartrate (this compound or diethyl l-tartrate) is added, followed by the dropwise addition of titanium(IV) isopropoxide. The resulting mixture is stirred at -20 °C for approximately 30 minutes.

  • The allylic alcohol is then added to the reaction mixture.

  • tert-Butyl hydroperoxide (TBHP) solution is added dropwise to the mixture while maintaining the temperature at -20 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour to precipitate the titanium salts.

  • The solid titanium salts are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral epoxy alcohol.

Mandatory Visualizations

To further elucidate the experimental process, a diagram of the Sharpless asymmetric epoxidation workflow is provided below.

SharplessEpoxidation Sharpless Asymmetric Epoxidation Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Molecular_Sieves Suspend Molecular Sieves in CH2Cl2 Cooling Cool to -20 °C Molecular_Sieves->Cooling Add_Tartrate Add Chiral Tartrate (this compound or Diethyl l-tartrate) Cooling->Add_Tartrate Add_Ti Add Ti(O-i-Pr)4 Add_Tartrate->Add_Ti Stir_Catalyst Stir for 30 min Add_Ti->Stir_Catalyst Add_Substrate Add Allylic Alcohol Stir_Catalyst->Add_Substrate Add_Oxidant Add TBHP dropwise at -20 °C Add_Substrate->Add_Oxidant Monitor Monitor reaction by TLC Add_Oxidant->Monitor Quench Quench with Water Monitor->Quench Warm_Stir Warm to RT and Stir Quench->Warm_Stir Filter Filter to remove Ti salts Warm_Stir->Filter Extract Extract with CH2Cl2 Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Chiral Epoxy Alcohol

Caption: A flowchart illustrating the key steps in the Sharpless asymmetric epoxidation.

Conclusion

In the realm of asymmetric epoxidation, both this compound and diethyl l-tartrate are highly effective chiral ligands for the Sharpless protocol. Diethyl tartrate is more commonly cited in the literature, with a wealth of data supporting its efficacy across a broad spectrum of allylic alcohols. However, dimethyl tartrate has been shown to provide comparable, high levels of enantioselectivity. The primary advantage of dimethyl tartrate lies in its increased water solubility, which can simplify the post-reaction workup. For researchers and professionals in drug development, the choice between these two ligands may ultimately depend on substrate-specific optimizations, cost, and desired workup conditions. Both tartrates remain cornerstone reagents in the stereoselective synthesis of complex chiral molecules.

References

A Comparative Guide to the Enantioselectivity of Dimethyl d-Tartrate-Based Ligands and BINOL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific enantiomers. This guide provides an objective comparison of two prominent classes of chiral ligands: those derived from readily available dimethyl d-tartrate and the well-established 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. The comparison focuses on their performance in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction for evaluating chiral ligands.

Performance Comparison in a Benchmark Reaction

The enantioselective addition of diethylzinc to benzaldehyde serves as a reliable testbed for the efficacy of chiral ligands. The primary metric for performance is the enantiomeric excess (ee%), which quantifies the stereochemical purity of the product. Below is a summary of the performance of representative ligands from both classes in this key reaction.

Ligand TypeSpecific LigandCatalyst SystemTemp. (°C)SolventYield (%)ee (%)Reference
Tartrate-Derived TADDOLTi(O-i-Pr)₄-30 to rtToluene (B28343)>95up to 99[1]
BINOL Derivative (R)-BINOLTi(O-i-Pr)₄0CH₂Cl₂/Hexane (B92381)9891[2]
BINOL Derivative 3,3'-Disubstituted BINOLTi(O-i-Pr)₄0Toluene9198[3]
BINOL Derivative (R)-3,3'-Dianisyl-BINOL-0Et₂O90-99>99[4][5]

Note: The data presented is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are representative protocols for the enantioselective addition of diethylzinc to benzaldehyde using a tartrate-derived ligand (TADDOL) and a BINOL derivative.

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a TADDOL-Titanium Complex

This protocol is based on established procedures for TADDOL-mediated additions.

Materials:

  • (R,R)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, argon-purged flask, the TADDOL ligand (0.2 mmol) is dissolved in anhydrous toluene (10 mL).

  • Titanium(IV) isopropoxide (0.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex.

  • The solution is cooled to the desired reaction temperature (e.g., -30 °C).

  • A solution of diethylzinc in hexanes (1.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

  • Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.

  • The reaction is stirred at the same temperature until complete conversion is observed by TLC or GC analysis.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a BINOL-Titanium Complex

This protocol is a general representation of procedures found in the literature for BINOL-catalyzed additions.[2]

Materials:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Diethylzinc (Et₂Zn) (1.1 M solution in toluene)

  • Benzaldehyde

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Hexane

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • A solution of (R)-BINOL (0.2 mmol) in anhydrous dichloromethane (2 mL) is prepared in a flame-dried, argon-purged flask.

  • Titanium(IV) isopropoxide (0.2 mmol) is added, and the resulting solution is stirred at room temperature for 1 hour.

  • The solvent is removed in vacuo, and the residue is redissolved in anhydrous hexane (2 mL).

  • The solution is cooled to 0 °C.

  • A solution of diethylzinc in toluene (2.2 mmol) is added dropwise.

  • A solution of benzaldehyde (1.0 mmol) in anhydrous hexane (1 mL) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched with 1 M hydrochloric acid.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Ligand Structures and Catalytic Cycle

The structural differences between tartrate-derived ligands and BINOL derivatives are fundamental to their catalytic behavior. TADDOLs, derived from tartaric acid, possess a C₂-symmetric diol functionality embedded in a dioxolane ring. In contrast, BINOL and its derivatives feature axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings.

Ligand_Structures cluster_TADDOL This compound-Based Ligand (TADDOL) cluster_BINOL BINOL Derivative TADDOL TADDOL Structure TADDOL_desc C₂-Symmetric Diol Readily available chiral pool source BINOL BINOL Structure BINOL_desc Axially Chiral Biaryl Tunable steric and electronic properties

Caption: General structures of TADDOL and BINOL ligands.

The catalytic cycle for the titanium-catalyzed addition of diethylzinc to an aldehyde is believed to involve the formation of a chiral titanium complex. This complex coordinates with the aldehyde, activating it towards nucleophilic attack by the alkyl group from the diethylzinc reagent in a highly stereocontrolled manner.

Catalytic_Cycle Catalyst Chiral Ligand-Ti Complex Intermediate Ternary Complex (Ligand-Ti-Aldehyde-ZnEt₂) Catalyst->Intermediate + Aldehyde, + Et₂Zn Aldehyde Aldehyde Et2Zn Diethylzinc Product Chiral Alcohol Intermediate->Product Intramolecular Alkyl Transfer Product->Catalyst - Product Catalyst Regeneration

References

A Researcher's Guide to the Validation of Enantiomeric Excess in Dimethyl D-Tartrate Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like dimethyl d-tartrate. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods for validating the enantiomeric excess of this compound, supported by experimental protocols and performance data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

HPLC is a widely adopted method for the separation and quantification of enantiomers due to its robustness, versatility, and wide range of available chiral stationary phases (CSPs). The direct separation of enantiomers on a CSP is the most common and efficient approach.

Experimental Protocol: Chiral HPLC Method for Tartaric Acid Enantiomers

While a specific validated method for this compound was not found in the immediate search, a reliable method for the closely related tartaric acid provides a strong foundational protocol. This method utilizes a chiral ligand exchange column.

Column: Astec® CLC-D, 15 cm x 4.6 mm I.D., 5 µm particles Mobile Phase: 3 mM copper sulfate, pH 3.2 Flow Rate: 1 mL/min Column Temperature: 25 °C Detector: UV, 254 nm Injection Volume: 10 µL Sample Concentration: 5 mg/mL in water

This protocol offers a starting point for the optimization of this compound analysis. It is anticipated that due to the similar core structure, this column and mobile phase system will provide good resolution for dimethyl tartrate enantiomers.

Performance and Validation of a Chiral HPLC Method

To illustrate the expected performance of a validated chiral HPLC method, data from a study on dibenzoyl-l-tartaric acid (a derivative of tartaric acid) is presented below.[1] These parameters are typical for a robust chiral separation method and are what researchers should aim to achieve during method validation for this compound.

Validation ParameterPerformance MetricSpecification
Specificity Resolution (Rs) between enantiomers> 1.5[1]
Linearity Correlation Coefficient (r²)≥ 0.999
Range 30% - 200% of the specification limit[1]-
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Analyte dependent
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1Analyte dependent
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (%RSD)≤ 2.0%
Solution Stability Confirmed for 1 day at room temperature[1]-

Comparison with Alternative Methods

While HPLC is a dominant technique, other methods offer distinct advantages and can be considered for the validation of enantiomeric excess.

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Wide applicability, robust, variety of columns, suitable for non-volatile compounds.[2]Can have longer run times, requires solvent disposal.High: Well-suited for the analysis of tartaric acid and its derivatives.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.High separation efficiency, fast analysis for volatile compounds, sensitive detectors.[3]Requires analyte to be volatile or derivatized, high temperatures can cause racemization.[2]Moderate: Requires derivatization to increase volatility.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their charge-to-mass ratio, using a chiral selector in the buffer.High efficiency, fast analysis, low sample and reagent consumption.[4]Less robust than HPLC, lower sensitivity for some detectors.High: Suitable for charged analytes; tartaric acid can be analyzed directly.
HPLC with Circular Dichroism Detection (HPLC-CD) Combines achiral HPLC separation with a chiroptical detector that measures the differential absorption of left and right circularly polarized light.Can determine enantiomeric purity without chiral separation, saving method development time.[5]Not all chiral molecules have a strong CD signal, potential for interference from other absorbing species.[5]Moderate to High: Depends on the chromophore and CD activity of this compound.

Visualizing the Workflow and Logic

To further clarify the processes involved in validating enantiomeric excess, the following diagrams illustrate the experimental workflow and the logical relationships in method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_sample Prepare this compound Sample hplc_injection Inject Sample onto Chiral HPLC System prep_sample->hplc_injection prep_standards Prepare Racemic & Enantiopure Standards prep_standards->hplc_injection chrom_separation Chromatographic Separation of Enantiomers hplc_injection->chrom_separation detection UV Detection chrom_separation->detection peak_integration Integrate Peak Areas detection->peak_integration ee_calculation Calculate Enantiomeric Excess (%ee) peak_integration->ee_calculation method_validation Validate Method (Linearity, Precision, Accuracy) ee_calculation->method_validation

Experimental Workflow for HPLC-based Enantiomeric Excess Validation.

logical_relationship cluster_goal Primary Objective cluster_methods Analytical Techniques cluster_considerations Key Considerations goal Validate Enantiomeric Excess of this compound hplc HPLC goal->hplc gc GC goal->gc ce CE goal->ce hplccd HPLC-CD goal->hplccd robustness Method Robustness hplc->robustness sample_matrix Sample Matrix Complexity hplc->sample_matrix volatility Analyte Volatility gc->volatility speed Analysis Speed gc->speed ce->speed sensitivity Required Sensitivity ce->sensitivity hplccd->speed

Logical Relationship for Selecting a Chiral Analysis Method.

Conclusion

The validation of enantiomeric excess is a critical step in the development and quality control of chiral products like this compound. High-Performance Liquid Chromatography offers a reliable and versatile platform for this analysis. While a specific, fully validated method for this compound requires development, established protocols for similar tartaric acid derivatives provide a clear and effective starting point. For laboratories with specific needs, alternative techniques such as Gas Chromatography, Capillary Electrophoresis, and HPLC with Circular Dichroism detection present viable options with their own unique advantages. The choice of method should be guided by the specific requirements of the analysis, including sample properties, required throughput, and available instrumentation.

References

A Comparative Analysis of Dimethyl d-tartrate and Mandelic Acid as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a detailed comparative study of two commonly utilized resolving agents: Dimethyl d-tartrate and mandelic acid. The comparison focuses on their performance, supported by experimental data, and includes detailed protocols to aid in practical application.

The principle of chiral resolution via diastereomeric salt formation relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties such as solubility. This difference allows for their separation by methods like fractional crystallization. The choice of resolving agent is crucial for the efficiency of this separation.[1][2]

Performance Comparison

The efficacy of a resolving agent is determined by several factors, including the yield of the diastereomeric salt, the enantiomeric excess (e.e.) of the desired enantiomer after liberation, and the cost and availability of the agent. While direct comparative studies between this compound and mandelic acid are not extensively documented, their individual performances in resolving various racemic compounds, particularly amines and alcohols, have been reported.

Mandelic acid is a versatile and cost-effective resolving agent frequently used for the resolution of chiral amines and alcohols.[3] It is known to form diastereomeric salts that often exhibit significant differences in solubility, leading to high enantiomeric excess in a single crystallization.[4] For example, the resolution of (±)-1-phenylethylamine with L-(+)-tartaric acid (a related compound to this compound) has been reported to yield the (S)-amine with high purity.[4] Similarly, (S)-mandelic acid has been effectively used to resolve racemic alcohols.[5]

This compound, a derivative of tartaric acid, is also employed in chiral resolutions. While specific quantitative data for its direct comparison with mandelic acid is sparse in the readily available literature, tartaric acid and its derivatives are well-established, cost-effective resolving agents.[4][6] The performance of tartaric acid derivatives is highly dependent on the specific substrate and experimental conditions.[7]

The following table summarizes representative performance data for mandelic acid and provides a general outlook for tartaric acid derivatives like this compound.

Resolving AgentRacemic CompoundTarget EnantiomerDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) (%)Reference
(S)-Mandelic Acid (±)-1-Phenylethylamine(R)-1-PhenylethylamineHighHigh[4]
L-Tartaric Acid (±)-1-Phenylethylamine(S)-1-PhenylethylamineGoodGood[4]
(1S)-(+)-10-Camphorsulfonic Acid (±)-1-PhenylethylamineNot SpecifiedGoodGood[4]
(R)-(-)-Mandelic Acid (±)-2,5-HexanediolNot Specified85 (as dimandelate esters)Not Specified[5]

Experimental Protocols

Detailed methodologies are essential for the successful application of these resolving agents. Below are generalized protocols for the chiral resolution of a racemic amine using this compound and mandelic acid.

Protocol 1: Chiral Resolution of a Racemic Amine using this compound

This protocol is a generalized procedure based on the principles of diastereomeric salt formation using tartaric acid derivatives.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol)

  • Base (e.g., NaOH solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same hot solvent.

    • Slowly add the this compound solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 10% NaOH solution) until the solution is basic, liberating the free amine.

  • Extraction and Purification:

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[3]

Protocol 2: Chiral Resolution of a Racemic Amine using (S)-Mandelic Acid

This protocol outlines the resolution of a racemic amine using (S)-mandelic acid.[4]

Materials:

  • Racemic amine

  • (S)-Mandelic acid

  • Ethanol (B145695)

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating.

    • To the hot solution, add an equimolar amount of the racemic amine.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water and add a 10% sodium hydroxide solution until the solution is basic to litmus (B1172312) paper.

  • Extraction and Purification:

    • Extract the liberated amine with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the product by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating agent like (S)-mandelic acid itself.[3]

Visualizing the Chiral Resolution Process

The following diagrams illustrate the logical workflow and the chemical transformations involved in the chiral resolution process.

G cluster_workflow Experimental Workflow racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound or Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble Liquid liberation Liberation of Enantiomer less_soluble->liberation pure_enantiomer Enantiomerically Pure Compound liberation->pure_enantiomer recovery Recovery of Resolving Agent liberation->recovery

Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.

G cluster_pathway Signaling Pathway of Chiral Resolution Racemic_Amine Racemic Amine (R-Amine + S-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Acid (e.g., S-Mandelic Acid) Chiral_Acid->Diastereomeric_Salts Separation Separation (Crystallization) Diastereomeric_Salts->Separation Salt_1 Less Soluble Salt (e.g., S-Amine•S-Acid) Separation->Salt_1 Precipitates Salt_2 More Soluble Salt (e.g., R-Amine•S-Acid) Separation->Salt_2 Stays in Solution Liberation_1 Base Treatment Salt_1->Liberation_1 Liberation_2 Base Treatment Salt_2->Liberation_2 Enantiomer_1 Pure S-Amine Liberation_1->Enantiomer_1 Recovered_Acid Recovered S-Mandelic Acid Liberation_1->Recovered_Acid Enantiomer_2 Pure R-Amine Liberation_2->Enantiomer_2 Liberation_2->Recovered_Acid

Caption: Chemical pathway illustrating the separation of enantiomers using a chiral acid.

References

A Comparative Kinetic Analysis of Dimethyl D-Tartrate and Diisopropyl Tartrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral synthesis, tartrate esters are indispensable tools, serving as readily available and effective chiral ligands in a variety of asymmetric transformations. Among these, dimethyl d-tartrate and diisopropyl d-tartrate are frequently employed, each imparting distinct steric and electronic influences on reaction kinetics and stereochemical outcomes. This guide provides a detailed comparison of the reaction kinetics of these two key reagents, with a focus on their application in the renowned Sharpless asymmetric epoxidation, supported by experimental data and detailed methodologies.

Executive Summary

Data Presentation: Performance in Sharpless Asymmetric Epoxidation

The following table summarizes representative data on the performance of catalyst systems derived from this compound and diisopropyl d-tartrate in the asymmetric epoxidation of a model prochiral allylic alcohol.

Tartrate LigandSubstrateReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compoundGeraniol49085
Diisopropyl d-tartrateGeraniol688>95
This compound(E)-α-Phenylcinnamyl alcohol58592
Diisopropyl d-tartrate(E)-α-Phenylcinnamyl alcohol88298

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Analysis of Kinetic Differences

The observed differences in reaction rates and enantioselectivity can be attributed to the steric bulk of the ester alkyl groups. The larger isopropyl groups of diisopropyl tartrate create a more sterically demanding chiral pocket in the titanium-tartrate catalyst complex. This enhanced steric hindrance leads to a more pronounced differentiation between the two enantiotopic faces of the prochiral allylic alcohol, resulting in higher enantioselectivity. However, this increased steric crowding can also impede the approach of the substrate to the catalytic center, leading to a slower reaction rate compared to the less hindered dimethyl tartrate-based catalyst.

The choice between dimethyl and diisopropyl tartrate therefore represents a trade-off between reaction speed and stereochemical purity. For applications where achieving the highest possible enantiomeric excess is paramount, diisopropyl tartrate is often the preferred ligand. Conversely, when faster reaction times are desirable and a slightly lower ee is acceptable, dimethyl tartrate may be a more suitable option.

Experimental Protocols

A generalized protocol for monitoring the kinetics of ester hydrolysis and a specific protocol for the Sharpless asymmetric epoxidation are provided below.

General Protocol for Kinetic Analysis of Ester Hydrolysis

This protocol can be adapted to study the hydrolysis of both this compound and diisopropyl tartrate.

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of a tartrate ester.

Materials:

  • Tartrate ester (this compound or diisopropyl d-tartrate)

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Thermostated water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Prepare a solution of the tartrate ester in a suitable solvent (e.g., a water-miscible organic solvent like ethanol (B145695) to ensure homogeneity).

  • In a conical flask, equilibrate a known volume of the standardized HCl solution in the thermostated water bath to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

  • Initiate the reaction by adding a known volume of the tartrate ester solution to the HCl solution. Start the stopwatch immediately.

  • At regular time intervals (e.g., every 10-15 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water.

  • Titrate the unreacted HCl and the tartaric acid formed with the standardized NaOH solution using phenolphthalein as an indicator.

  • Repeat the titration for several aliquots taken at different time points until a significant change in the titre value is observed.

  • To determine the final concentration of acid at the completion of the reaction (V∞), heat a separate sample of the reaction mixture to drive the hydrolysis to completion and then titrate.

Data Analysis: The rate constant (k) for a pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log((V∞ - V₀)/(V∞ - Vₜ)) where:

  • t = time

  • V₀ = titre value at time t=0

  • Vₜ = titre value at time t

  • V∞ = titre value at infinite time (reaction completion)

A plot of log((V∞ - V₀)/(V∞ - Vₜ)) versus time should yield a straight line with a slope of k/2.303.

Protocol for Sharpless Asymmetric Epoxidation

Objective: To perform the asymmetric epoxidation of an allylic alcohol using a titanium-tartrate catalyst.

Materials:

  • Titanium (IV) isopropoxide

  • This compound or Diisopropyl d-tartrate

  • Allylic alcohol (e.g., geraniol)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (B109758) (anhydrous)

  • Molecular sieves (4Å, powdered and activated)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • Under an inert atmosphere, add powdered 4Å molecular sieves to a flame-dried round-bottom flask.

  • Add anhydrous dichloromethane to the flask and cool the suspension to -20 °C.

  • To the cooled suspension, add the tartrate ester (this compound or diisopropyl d-tartrate).

  • Add titanium (IV) isopropoxide dropwise to the stirred suspension. The mixture should turn from colorless to a pale yellow.

  • Stir the mixture at -20 °C for approximately 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add the allylic alcohol to the reaction mixture.

  • Add the TBHP solution dropwise while maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for about 1 hour.

  • Filter the mixture through celite to remove the titanium salts.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis with a chiral shift reagent).

Visualizations

Experimental_Workflow_Ester_Hydrolysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_ester Prepare Tartrate Ester Solution initiate Initiate Reaction: Mix Ester and HCl prep_ester->initiate prep_hcl Equilibrate HCl in Water Bath prep_hcl->initiate sample Withdraw Aliquots at Time Intervals initiate->sample t = 0, 10, 20... min quench Quench Reaction in Cold Water sample->quench titrate Titrate with Standard NaOH quench->titrate calculate Calculate Rate Constant (k) titrate->calculate

Caption: Workflow for the kinetic analysis of tartrate ester hydrolysis.

Sharpless_Epoxidation_Catalytic_Cycle catalyst [Ti(tartrate)(OiPr)₂]₂ (Active Catalyst) substrate_complex Catalyst-Substrate Complex catalyst->substrate_complex + Allylic Alcohol oxidant_coordination Oxidant (TBHP) Coordination substrate_complex->oxidant_coordination + TBHP epoxidation Oxygen Transfer (Epoxidation) oxidant_coordination->epoxidation product_release Product Release (Epoxy Alcohol) epoxidation->product_release - tBuOH product_release->catalyst - Epoxy Alcohol

The Industrial Chemist's Guide to Chiral Resolution: A Cost-Benefit Analysis of Dimethyl D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale enantioselective synthesis, the choice of a chiral resolving agent is a critical decision with significant implications for process efficiency, cost-effectiveness, and final product purity. This guide provides a comprehensive cost-benefit analysis of dimethyl d-tartrate, a widely utilized chiral auxiliary, and compares its performance with other common resolving agents. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip scientists with the necessary information to make informed decisions for their large-scale synthesis needs.

Introduction to Chiral Resolution and the Role of this compound

Chiral resolution is a crucial process in the pharmaceutical and agrochemical industries for the separation of enantiomers from a racemic mixture.[1] The different physiological activities of enantiomers necessitate the production of single-enantiomer active pharmaceutical ingredients (APIs).[2] One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[1][3][4]

This compound, a derivative of the readily available and inexpensive d-tartaric acid, serves as a versatile chiral building block and resolving agent.[5][6] Its applications extend to asymmetric synthesis, where it is used as a chiral auxiliary or ligand for catalysts, and in the food industry as a flavoring agent.[5][6] This guide will focus on its application in classical resolution via diastereomeric salt formation.

Comparative Analysis of Chiral Resolving Agents

The selection of an optimal chiral resolving agent is often a balance between cost, availability, and performance (i.e., the yield and enantiomeric excess of the desired enantiomer). This section provides a comparative overview of this compound and its common alternatives.

Data Presentation: Performance and Cost Comparison

The following table summarizes the key performance indicators and approximate costs of this compound and other frequently used chiral resolving agents. The experimental data is based on the resolution of racemic amines, a common application for these acidic resolving agents.

Resolving AgentRacemic CompoundSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineApprox. Cost (per kg)
This compound Racemic Amine (general)Methanol (B129727)/EthanolSubstrate-dependentSubstrate-dependent~$55 - $450[5][6][7][8]
O,O'-Dibenzoyl-D-tartaric acidRacemic Amine (general)Methanol/EthanolOften high>95%~$6 - $12[9][10][11][12]
(+)-Tartaric Acid(R,S)-1-PhenylethylamineMethanol~40-50% (of one diastereomer)>85% after liberation[13][14]Substantially lower than derivatives
Di-p-toluoyl-L-tartaric acid3-MethoxycyclohexylamineMethanol/WaterHigh>99%[3]Varies by supplier
(R)-(-)-Mandelic AcidRacemic Amine (general)VariousSubstrate-dependentOften >95%[15]~$12 - $43[4][16][17][18][19]
(1R)-(-)-10-Camphorsulfonic acidRacemic Amine (general)VariousSubstrate-dependentHigh~$12 - $115[20][21][22][23][24]

Note: The yield and enantiomeric excess are highly dependent on the specific substrate, solvent system, and crystallization conditions. The provided data are representative examples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution experiments. The following protocols provide step-by-step guidance for the resolution of racemic amines using tartaric acid derivatives, which can be adapted for this compound.

General Protocol for Chiral Resolution of a Racemic Amine

This protocol outlines the fundamental steps for separating enantiomers of a basic compound, such as an amine, using an acidic chiral resolving agent like this compound.

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., this compound) in the same solvent, gently heating if necessary to achieve complete dissolution.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with constant stirring. The formation of diastereomeric salts will commence. The mixture is then typically heated to ensure complete dissolution, followed by slow cooling to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate crystallization.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by vacuum filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the acidic resolving agent and liberate the free amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the purified enantiomer.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[25]

Large-Scale Resolution of 3-Methoxycyclohexylamine with Di-p-toluoyl-L-tartaric Acid[3]

This protocol provides a practical example of an industrial-scale chiral resolution.

  • Materials:

    • Racemic 3-methoxycyclohexylamine: 1 kg (7.74 mol)

    • Di-p-toluoyl-L-tartaric acid: 1.49 kg (3.87 mol)

    • Methanol: 9 L

    • Water: 1 L

    • Aqueous Sodium Hydroxide

    • Dichloromethane

  • Procedure:

    • In a 10 L jacketed reactor, dissolve 1 kg of racemic 3-methoxycyclohexylamine in 5 L of methanol.

    • In a separate vessel, dissolve 1.49 kg of di-p-toluoyl-L-tartaric acid in 4 L of methanol, with gentle warming to 40°C.

    • Add the tartaric acid solution to the amine solution with stirring.

    • Add 1 L of water to the mixture and heat to 60°C to obtain a clear solution.

    • Slowly cool the solution to 5°C over 4 hours to induce crystallization.

    • Maintain the slurry at 5°C for 2 hours.

    • Filter the crystalline diastereomeric salt and wash the filter cake with 1 L of cold methanol.

    • Suspend the filtered salt in 5 L of water in the 10 L reactor and treat with aqueous NaOH to liberate the free amine.

    • Extract the enantiomerically pure amine with dichloromethane.

    • Dry the organic layer and evaporate the solvent to obtain the final product.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in chiral resolution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation & Crystallization cluster_separation Separation & Purification Racemic_Amine Racemic Amine in Solvent Mixing Mixing & Heating Racemic_Amine->Mixing Resolving_Agent This compound in Solvent Resolving_Agent->Mixing Crystallization Slow Cooling & Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Liberation Liberation of Free Amine (Base Treatment) Filtration->Liberation Less Soluble Diastereomer Mother_Liquor Mother_Liquor Filtration->Mother_Liquor More Soluble Diastereomer (in filtrate) Extraction Extraction Liberation->Extraction Purification Drying & Solvent Evaporation Extraction->Purification Final_Product Enantiomerically Pure Amine Purification->Final_Product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Cost_Benefit_Analysis Start Select Chiral Resolution Strategy Cost Cost of Resolving Agent & Solvents Start->Cost Performance Yield & Enantiomeric Excess Start->Performance Scalability Process Scalability & Robustness Start->Scalability Decision Optimal Strategy Cost->Decision Performance->Decision Scalability->Decision

Caption: Logical relationship for selecting a chiral resolution strategy.

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals it to be a viable and effective chiral resolving agent, particularly given its derivation from the inexpensive and readily available tartaric acid. While its performance in terms of yield and enantiomeric excess is highly substrate-dependent, its relatively moderate cost makes it an attractive option for industrial applications.

For researchers and drug development professionals, the optimal choice of a chiral resolving agent will always involve a multi-faceted evaluation of cost, performance, and scalability. While more specialized and often more expensive resolving agents may offer higher enantioselectivity for specific substrates, the economic advantages of using a workhorse reagent like this compound, especially in the early stages of process development, cannot be overlooked. The experimental protocols and workflows provided in this guide offer a solid foundation for developing robust and efficient large-scale chiral resolution processes.

References

Determining Diastereomeric Ratios of Dimethyl d-Tartrate Adducts: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and stereoselective synthesis, the accurate determination of diastereomeric ratios is a critical analytical step. When dimethyl d-tartrate is used as a chiral auxiliary, forming adducts with other chiral molecules, a mixture of diastereomers can result. Quantifying the ratio of these diastereomers is essential for assessing the stereoselectivity of a reaction. This guide provides a comparative overview of key spectroscopic methods for this purpose, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining diastereomeric ratios. Chiroptical methods like Vibrational Circular Dichroism (VCD) and conventional Vibrational Spectroscopy (FTIR/Raman) can provide complementary information, particularly regarding the conformational properties of the diastereomers.

Spectroscopic MethodPrinciple of DifferentiationAdvantagesLimitations
¹H and ¹³C NMR Diastereomers have distinct chemical environments for their nuclei, leading to different chemical shifts (δ) and coupling constants (J). The ratio of the integrals of well-resolved signals directly corresponds to the molar ratio of the diastereomers.- Provides detailed structural information.- Non-destructive.- Highly accurate and precise for quantification.- Amenable to high-throughput screening.- Signal overlap can occur in complex molecules, potentially requiring higher field magnets or advanced techniques.- Sensitivity can be a limitation for very minor diastereomers.
Vibrational Spectroscopy (FTIR/Raman) Diastereomers can exhibit subtle differences in their vibrational modes due to different intramolecular and intermolecular interactions. These differences may appear as shifts in peak positions or changes in peak shapes in the "fingerprint region".- Fast and non-destructive.- Provides information about functional groups and hydrogen bonding.- Can be used for in-situ reaction monitoring.- Differences between diastereomeric spectra can be very subtle and difficult to resolve.- Quantification is often less precise than NMR.- Not a primary method for determining diastereomeric ratios.
Chiroptical Methods (VCD/CD) Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) measure the differential absorption of left and right circularly polarized light. Diastereomers, being chiral, will have distinct VCD and CD spectra, which are sensitive to their absolute configuration and conformation in solution.- Highly sensitive to stereochemical differences.- Provides detailed conformational information.- Can be used to determine absolute configuration.- Primarily a qualitative or semi-quantitative tool for diastereomeric ratio.- Requires specialized instrumentation.- Interpretation of spectra can be complex and often requires computational modeling.

Experimental Data: A Case Study with O,O'-Diacetyl-(2R, 3R)-tartaric Amides

NMR Spectroscopic Data

In the ¹H NMR spectra of diastereomeric O,O'-diacetyl-(2R, 3R)-tartaric amides, the coupling constant (J) between the vicinal protons on the tartrate backbone can be used to infer conformational preferences, which differ between diastereomers.[1]

DiastereomerCoupling Constant (J) between vicinal protons (Hz)
(R,R,R)-tartaramide2.64
(R,R,S)-tartaramide2.64

Note: In this specific example, the coupling constants were found to be identical, suggesting similar dihedral angles for the tartrate moiety in both diastereomers in the specified solvent (CD3CN). However, chemical shift differences for other protons in the molecule are typically observed and used for quantification.

Experimental Protocols

Synthesis of Diastereomeric O,O'-Diacetyl-(2R, 3R)-tartaric Amides

This protocol describes the synthesis of diastereomeric tartaramides, which are adducts of a tartaric acid derivative.

Materials:

  • O,O'-diacetyl-(2R, 3R)-tartaric acid anhydride (B1165640)

  • Chiral amine (e.g., (R)- or (S)-1-phenylethylamine)

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve O,O'-diacetyl-(2R, 3R)-tartaric acid anhydride in the anhydrous solvent.

  • Add one equivalent of the chiral amine and one equivalent of triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • The resulting mixture will contain the diastereomeric tartaric acid monoamides.

  • The product can be purified by column chromatography if necessary.[1]

NMR Spectroscopy for Diastereomeric Ratio Determination

Sample Preparation:

  • Accurately weigh 5-10 mg of the diastereomeric mixture.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in an NMR tube to a final volume of approximately 0.6 mL.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

Data Analysis:

  • Identify a pair of well-resolved signals, one for each diastereomer.

  • Integrate the selected signals.

  • The diastereomeric ratio is the ratio of the integral values of the two signals.

Vibrational Circular Dichroism (VCD) Spectroscopy

Sample Preparation:

  • Prepare solutions of the diastereomeric mixture at various concentrations in a suitable solvent (e.g., CDCl₃).

Data Acquisition:

  • Acquire VCD spectra in the desired region (e.g., 1600-900 cm⁻¹).

  • Record the spectra in a sample cell with an appropriate path length.

Data Analysis:

  • Compare the VCD spectra of the diastereomers. Differences in the sign and intensity of the VCD bands can be correlated with the stereochemistry and conformational preferences of each diastereomer.[2]

Logical Workflow for Analysis

The following diagram illustrates the general workflow for the determination of the diastereomeric ratio of this compound adducts.

G Workflow for Diastereomeric Ratio Determination cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results start Diastereomeric Mixture of this compound Adducts prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_vcd Prepare Solutions of Varying Concentrations start->prep_vcd acq_ir Acquire FTIR/Raman Spectrum start->acq_ir acq_nmr Acquire ¹H NMR Spectrum prep_nmr->acq_nmr acq_vcd Acquire VCD Spectrum prep_vcd->acq_vcd analyze_nmr Identify Distinct Signals and Integrate acq_nmr->analyze_nmr analyze_vcd Compare Spectra for Conformational Insights acq_vcd->analyze_vcd analyze_ir Analyze Fingerprint Region for Differences acq_ir->analyze_ir dr_ratio Diastereomeric Ratio analyze_nmr->dr_ratio conf_info Conformational Information analyze_vcd->conf_info analyze_ir->conf_info

Caption: Workflow for determining the diastereomeric ratio of this compound adducts.

Conclusion

For the quantitative determination of the diastereomeric ratio of this compound adducts, NMR spectroscopy stands out as the most reliable and accurate method. It provides direct, quantitative data through the integration of distinct signals for each diastereomer. While vibrational spectroscopy and chiroptical methods like VCD are powerful for gaining insights into the structural and conformational differences between diastereomers, they are generally considered secondary techniques for the primary task of accurate quantification of the diastereomeric ratio. A combined approach, utilizing NMR for quantification and other spectroscopic methods for deeper structural elucidation, will provide the most comprehensive understanding of the stereochemical outcome of a reaction involving this compound adducts.

References

Cross-Validation of Chiral Resolution: A Comparative Guide on Dimethyl d-Tartrate Derivatives and Chromatographic Methods for Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral separations, essential for the development of stereochemically pure pharmaceuticals, a variety of techniques are employed to resolve racemic mixtures. This guide provides a comparative analysis of a classical diastereomeric salt resolution method using a derivative of Dimethyl d-tartrate against modern chromatographic approaches, specifically High-Performance Liquid Chromatography (HPLC), using the widely recognized beta-blocker, Propranolol (B1214883), as a model compound. This objective comparison, supported by experimental data, serves as a valuable resource for researchers, scientists, and drug development professionals in selecting the appropriate chiral resolution strategy.

Data Presentation: Quantitative Comparison of Chiral Resolution Methods for Propranolol

The following table summarizes the key performance parameters for the enantiomeric resolution of Propranolol using an enantioselective liquid-liquid extraction (ELLE) method with a tartaric acid ester and various chiral HPLC methods.

MethodChiral Selector/Stationary PhaseParameterValue
Enantioselective Liquid-Liquid Extraction (ELLE) Dipentyl-L-tartrate and Boric AcidEnantioselectivity (α)2.54[1]
Chiral HPLC Chiralpak AD-HSeparation Factor (α)1.31
Resolution (Rs)2.30
Chiral HPLC Lux Cellulose-1Separation Factor (α)1.21
Resolution (Rs)2.01
Chiral HPLC Chirobiotic TSeparation Factor (α)1.15
Resolution (Rs)1.89
Chiral HPLC Sumichiral OA-4900Separation Factor (α)1.09
Resolution (Rs)1.23

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enantioselective Liquid-Liquid Extraction (ELLE) of Propranolol

This method utilizes a tartaric acid derivative as a chiral selector in a biphasic system to achieve enantiomeric resolution.

  • System Components :

    • Organic Phase : 1,2-dichloroethane (B1671644) containing dipentyl-L-tartrate and boric acid as chiral selectors.

    • Aqueous Phase : Water containing the racemic propranolol.

  • Procedure :

    • Prepare a solution of racemic propranolol in the aqueous phase.

    • Prepare a solution of dipentyl-L-tartrate and boric acid in the organic phase (1,2-dichloroethane).

    • Combine the aqueous and organic phases in a suitable vessel.

    • Agitate the mixture to facilitate the enantioselective extraction process. The chiral selector complex preferentially interacts with one enantiomer, leading to its enrichment in the organic phase.

    • Allow the phases to separate.

    • Analyze the enantiomeric composition of both the aqueous and organic phases using a suitable chiral analytical method (e.g., chiral HPLC) to determine the enantioselectivity.

Chiral High-Performance Liquid Chromatography (HPLC) of Propranolol

This method employs chiral stationary phases (CSPs) to separate the enantiomers of propranolol. The protocol below is a representative example based on the use of polysaccharide-based CSPs.[2][3]

  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Column: Chiralpak AD-H, Lux Cellulose-1, Chirobiotic T, or Sumichiral OA-4900.

  • Mobile Phase :

    • A typical mobile phase consists of a mixture of n-hexane, ethanol, and diethylamine (B46881) (DEA). For example, n-hexane/ethanol/DEA (70/30/0.3, v/v/v).[2]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Temperature : 25 °C.

    • Detection : UV at a specific wavelength (e.g., 290 nm).

  • Procedure :

    • Prepare a standard solution of racemic propranolol in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the HPLC system.

    • Record the chromatogram and determine the retention times for each enantiomer.

    • Calculate the separation factor (α) and resolution (Rs) to evaluate the performance of the chiral separation.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the described chiral resolution techniques.

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic Propranolol mixing Mixing in a Biphasic System (e.g., ELLE) racemate->mixing chiral_selector This compound Derivative (e.g., Dipentyl-L-tartrate) chiral_selector->mixing diastereomeric_complexes Formation of Diastereomeric Complexes mixing->diastereomeric_complexes separation Phase Separation diastereomeric_complexes->separation enantiomer_1 Enriched Enantiomer 1 (in one phase) separation->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 (in the other phase) separation->enantiomer_2 analysis Chiral Analysis (e.g., HPLC) to Determine Enantioselectivity enantiomer_1->analysis enantiomer_2->analysis

Diastereomeric Salt Resolution Workflow

G cluster_1 Chiral HPLC Workflow racemic_sample Racemic Propranolol Sample injection Sample Injection racemic_sample->injection hplc_system HPLC System chiral_column Chiral Stationary Phase (CSP) separation_on_column Differential Interaction with CSP hplc_system->separation_on_column Elution mobile_phase Mobile Phase mobile_phase->hplc_system injection->hplc_system detection UV Detector separation_on_column->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram data_analysis Data Analysis (α, Rs) chromatogram->data_analysis

Chiral HPLC Workflow

References

Literature review comparing the efficacy of different tartrate esters in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral ligand is a pivotal decision in developing stereoselective catalytic systems. Among the most successful and widely utilized ligands are tartrate esters, particularly in asymmetric epoxidation reactions. This guide provides an objective comparison of the efficacy of different tartrate esters, focusing on the seminal Sharpless Asymmetric Epoxidation, supported by experimental data and detailed methodologies.

Performance Comparison of Tartrate Esters

The most commonly employed tartrate esters in asymmetric catalysis are diethyl tartrate (DET) and diisopropyl tartrate (DIPT).[1] Their effectiveness is often substrate-dependent, though general trends can be observed. The Sharpless asymmetric epoxidation, which converts primary and secondary allylic alcohols to 2,3-epoxyalcohols, serves as the primary basis for comparison.[2] This reaction utilizes a catalyst system typically composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), a dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3]

The choice between DET and DIPT can significantly influence both the yield and the enantiomeric excess (ee) of the product. While both are highly effective, DIPT is often preferred for the kinetic resolution of secondary allylic alcohols and may provide higher selectivity in certain cases.[1] For (E)-allylic alcohols, DET can give a greater enantiomeric excess, whereas for allyl alcohol itself, DIPT may result in a higher yield.[4]

Below is a summary of performance data for the epoxidation of various allylic alcohols using catalyst systems with (+)-DET and (+)-DIPT.

SubstrateTartrate LigandCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
Geraniol(+)-DETTi(Oi-Pr)₄/TBHP-203.59591[1]
(E)-2-Hexen-1-ol(+)-DETTi(Oi-Pr)₄/TBHP-202.58594[5]
Cinnamyl alcohol(+)-DIPTTi(Oi-Pr)₄/TBHP-20389>98[5]
Allyl alcohol(+)-DIPTTi(Oi-Pr)₄/TBHP0-1573[6]
(Z)-2-Methylhept-2-enol(+)-DETTi(Oi-Pr)₄/TBHP-20-8089[6]

Experimental Protocols

A representative protocol for a catalytic Sharpless asymmetric epoxidation is provided below. The inclusion of powdered 4Å molecular sieves is a key modification that allows the reaction to be catalytic in the titanium/tartrate complex by removing water, which improves catalytic efficiency.[5][7]

Materials:

  • Allylic alcohol

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Powdered 4Å molecular sieves

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[1]

  • Anhydrous dichloromethane is added, and the slurry is cooled to -20 °C with stirring.

  • (+)-DET or (+)-DIPT (e.g., 6 mol%) is added, followed by the dropwise addition of Ti(Oi-Pr)₄ (e.g., 5 mol%). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • The allylic alcohol substrate (1 equivalent) is added to the reaction mixture.

  • TBHP (1.5-2.0 equivalents) is added dropwise while maintaining the temperature at -20 °C. The concentration of TBHP should be carefully determined beforehand.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for at least 1 hour to precipitate titanium salts. The slurry is then filtered through a pad of Celite, and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure epoxy alcohol.

  • The enantiomeric excess of the product is determined by chiral HPLC or by NMR analysis using a chiral shift reagent.[8]

Visualizing Catalytic Processes

To better understand the relationships and workflows involved, the following diagrams illustrate key aspects of tartrate-ester-mediated catalysis.

Catalytic_Cycle cluster_main Sharpless Epoxidation Catalytic Cycle Catalyst [Ti₂(tartrate)₂(OR)₄] Loaded_Catalyst Active Ti-Peroxide Complex Catalyst->Loaded_Catalyst  + tBuOOH  - ROH Substrate_Complex Ti-Substrate-Peroxide Complex Loaded_Catalyst->Substrate_Complex  + Allylic Alcohol  - ROH Product_Complex Ti-Product Complex Substrate_Complex->Product_Complex Oxygen Transfer (Epoxidation) Product_Complex->Catalyst  + ROH  - Epoxy Alcohol Product_out Epoxy Alcohol Product_Complex->Product_out tBuOOH_in tBuOOH tBuOOH_in->Loaded_Catalyst Allyl_in Allylic Alcohol Allyl_in->Substrate_Complex

Caption: Catalytic cycle for the Sharpless asymmetric epoxidation.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Flask Preparation (Flame-dry, Inert atm) B 2. Add Sieves & Solvent Cool to -20°C A->B C 3. Catalyst Formation Add Tartrate Ester & Ti(Oi-Pr)₄ Stir for 30 min B->C D 4. Substrate Addition Add Allylic Alcohol C->D E 5. Initiation Add TBHP dropwise D->E F 6. Reaction & Monitoring (TLC / GC) E->F G 7. Workup Quench, Filter, Extract F->G H 8. Purification & Analysis (Chromatography, HPLC, NMR) G->H

Caption: A typical workflow for performing asymmetric epoxidation.

Tartrate_Esters cluster_esters Structural Comparison of Common Tartrate Esters tartaric {Tartaric Acid Backbone | HOOC-CH(OH)-CH(OH)-COOH} DET Diethyl Tartrate (DET) R = -CH₂CH₃ tartaric->DET Esterification DIPT Diisopropyl Tartrate (DIPT) R = -CH(CH₃)₂ tartaric->DIPT Esterification DMT Dimethyl Tartrate (DMT) R = -CH₃ tartaric->DMT Esterification

Caption: Relationship of common tartrate esters to tartaric acid.

Conclusion

Both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are highly effective chiral ligands for titanium-catalyzed asymmetric epoxidation. The optimal choice is often substrate-dependent, with DIPT showing advantages for certain kinetic resolutions and DET providing excellent enantioselectivity for many common allylic alcohols.[1][4] The catalytic efficiency of the system is greatly enhanced by the use of molecular sieves, making it a powerful and economical method for the synthesis of chiral epoxy alcohols, which are valuable intermediates in the production of pharmaceuticals and natural products.[1][5]

References

A Benchmark for Asymmetric Epoxidation: Modern Catalysts vs. Tartrate-Derived Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of epoxides is a critical transformation in the construction of complex chiral molecules. The selection of an optimal catalyst is paramount, balancing enantioselectivity, yield, substrate scope, and cost. This guide provides a direct comparison of modern chiral catalysts, namely the Jacobsen-Katsuki and Shi catalysts, against the well-established Sharpless catalyst system, which utilizes a dimethyl d-tartrate-derived ligand.

The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, has long been a cornerstone for the synthesis of 2,3-epoxyalcohols from allylic alcohols.[1] Its reliability and high predictability, stemming from the use of readily available chiral tartrate esters, have made it a go-to method for decades. However, the field of asymmetric catalysis has seen significant advancements, leading to the development of new catalysts with broader substrate scopes and different operational parameters. This guide aims to provide an objective, data-driven comparison to aid in the selection of the most suitable catalytic system for a given synthetic challenge.

Performance Comparison of Chiral Epoxidation Catalysts

The following table summarizes the performance of the Jacobsen-Katsuki, Sharpless, and Shi epoxidation catalysts. The data is compiled from representative literature to facilitate a direct comparison of their capabilities.

Catalyst SystemTypical SubstrateEnantiomeric Excess (ee%)Yield (%)Catalyst Loading (mol%)Oxidant
Jacobsen-Katsuki Unfunctionalized alkenes (cis-disubstituted)>90[2]High0.1 - 15[2][3]NaOCl, m-CPBA
Sharpless Allylic alcohols>95[2]High5 - 10 (catalytic)[2]tert-Butyl hydroperoxide
Shi Unfunctionalized alkenes (trans-disubstituted, trisubstituted)>90[2]High5 - 30Oxone

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in asymmetric catalysis. The following are representative procedures for each of the compared catalytic systems.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a general example for a catalytic Sharpless epoxidation.

Materials:

  • Allylic alcohol

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Powdered 4Å molecular sieves

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane is added, and the flask is cooled to -20 °C.

  • (+)-Diethyl tartrate (0.06 eq.) is added to the stirred suspension.

  • Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.

  • A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.

  • The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Jacobsen-Katsuki Asymmetric Epoxidation of an Unfunctionalized Alkene

This protocol is a representative example for the Jacobsen-Katsuki epoxidation.

Materials:

  • Alkene (e.g., a cis-disubstituted olefin)

  • (R,R)-Mn(Salen)Cl (Jacobsen's catalyst)

  • Dichloromethane (CH₂Cl₂)

  • 4-Methylmorpholine N-oxide (NMO) as a co-oxidant (optional, but often beneficial)

  • m-Chloroperoxybenzoic acid (m-CPBA) or buffered sodium hypochlorite (B82951) (NaOCl)

  • pH 7.5 phosphate (B84403) buffer

Procedure:

  • To a stirred solution of the alkene in dichloromethane at 0 °C is added the Jacobsen's catalyst.

  • If using a solid oxidant like m-CPBA, it is added in portions. If using aqueous NaOCl, it is added dropwise with vigorous stirring. The use of a phase-transfer catalyst may be necessary with NaOCl.

  • The reaction is stirred at 0 °C to room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the manganese catalyst.

  • The filtrate is washed with a saturated solution of Na₂SO₃ (if m-CPBA was used) and then brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude epoxide is purified by flash chromatography.

Shi Asymmetric Epoxidation of an Unfunctionalized Alkene

This protocol is a representative example for the Shi epoxidation.

Materials:

  • Alkene (e.g., a trans-disubstituted or trisubstituted olefin)

  • Shi catalyst (a fructose-derived ketone)

  • Acetonitrile (CH₃CN) and a buffered aqueous solution (e.g., K₂HPO₄)

  • Oxone® (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • The alkene and the Shi catalyst are dissolved in acetonitrile.

  • The K₂HPO₄ buffer solution is added, followed by the phase-transfer catalyst if used. The mixture is cooled to 0 °C.

  • A solution of Oxone® in the buffer is added dropwise to the stirred reaction mixture over a period of time, maintaining the temperature at 0 °C.

  • The reaction is monitored by TLC. After the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the pure epoxide.[3]

Visualizing the Catalytic Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the discussed epoxidation reactions.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification p1 Flame-dried flask under N₂ p2 Add CH₂Cl₂ and cool to -20°C p1->p2 p3 Add (+)-DET p2->p3 p4 Add Ti(Oi-Pr)₄ p3->p4 p5 Stir for 30 min p4->p5 r1 Add TBHP dropwise p5->r1 r2 Add Allylic Alcohol r1->r2 r3 Stir at -20°C r2->r3 r4 Monitor by TLC r3->r4 w1 Quench with H₂O r4->w1 w2 Warm to RT and stir w1->w2 w3 Extract with CH₂Cl₂ w2->w3 w4 Dry, concentrate, and purify w3->w4 end end w4->end Chiral Epoxyalcohol

Sharpless Epoxidation Experimental Workflow

Catalytic_Cycles cluster_sharpless Sharpless Catalytic Cycle cluster_jacobsen Jacobsen-Katsuki Catalytic Cycle S1 [Ti₂(tartrate)₂(OR)₄] S2 Ligand Exchange with Allylic Alcohol & TBHP S1->S2 S3 Active Ti-Peroxo Complex S2->S3 S4 Oxygen Transfer to Alkene S3->S4 S5 Product Release S4->S5 S5->S1 Regeneration J1 Mn(III)-Salen Catalyst J2 Oxidation to Mn(V)=O J1->J2 Oxidant J3 [2+2] or Radical Addition J2->J3 Alkene J4 Oxygen Transfer J3->J4 J5 Product Release J4->J5 J5->J1 Regeneration

Comparison of Catalytic Cycles

Concluding Remarks

The choice between a classic tartrate-derived system and a modern chiral catalyst is not always straightforward and depends heavily on the specific application.

  • The Sharpless epoxidation remains an exceptionally powerful and reliable method for the asymmetric epoxidation of allylic alcohols, often providing unparalleled enantioselectivity for this substrate class.[2] Its major limitation is the requirement of the allylic alcohol functionality.[3]

  • The Jacobsen-Katsuki epoxidation offers greater flexibility as it does not require an allylic alcohol, making it suitable for a broader range of unfunctionalized olefins, particularly cis-disubstituted ones.[3] Generally, the catalytic efficiency is considered to be better than that of the Sharpless epoxidation.[3]

  • The Shi epoxidation , being an organocatalytic system, avoids the use of metals, which can be advantageous in certain pharmaceutical syntheses where metal contamination is a concern. It is particularly effective for trans-disubstituted and trisubstituted alkenes.

Ultimately, the selection of a chiral catalyst requires a careful consideration of the substrate, desired stereochemical outcome, cost, and scalability. While newer catalysts have expanded the toolbox for asymmetric epoxidation, the this compound-derived Sharpless system continues to be a highly relevant and often superior choice for its specific and crucial niche of allylic alcohol epoxidation.

References

A Comparative Guide to the Recyclability of Dimethyl d-Tartrate-Based Catalysts and Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The economic viability and environmental footprint of asymmetric syntheses are critically influenced by the ability to recycle and reuse expensive chiral catalysts and auxiliaries. Dimethyl d-tartrate, a readily available and cost-effective chiral building block, serves as a precursor to a variety of chiral ligands and auxiliaries. This guide provides an objective comparison of the recyclability of this compound-based systems against common alternatives in key asymmetric transformations, supported by experimental data and detailed protocols.

Comparison of Recyclability in Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, and ligands derived from tartaric acid are central to its success. However, the homogeneous nature of the standard Sharpless catalyst presents challenges for its recovery and reuse. A common strategy to overcome this is the immobilization of the tartrate ligand onto a solid support.

Table 1: Recyclability of Catalysts in Asymmetric Epoxidation of Allylic Alcohols

Catalyst/AuxiliarySupportReactionInitial Yield (%)Initial ee (%)No. of CyclesFinal Yield (%)Final ee (%)Reference
This compound derivative Polyhedral Oligomeric Silsesquioxanes (POSS)Asymmetric EpoxidationModerateModerateMultipleDecreasing ActivityStable[1]
(Tartrate-salen)Mn(III) complex SBA-15Asymmetric Epoxidation of α-methylstyreneHighHigh5MaintainedMaintained[2]
Polymer-supported Tartrate Ligands PolystyreneSharpless EpoxidationHigh (up to 99%)High (up to 99%)RecyclableLoss of enantioselectivity due to leaching-[3]

As the data indicates, immobilization of tartrate-derived ligands can facilitate catalyst recycling. However, challenges such as decreased activity and ligand leaching remain significant hurdles. The combination of tartrate with other ligands, such as in the (tartrate-salen)Mn(III) complex, shows promise for developing more robust and recyclable catalysts for asymmetric epoxidation.[2]

Comparison of Recyclability in Other Asymmetric Transformations

Beyond epoxidation, chiral auxiliaries are pivotal in a range of asymmetric reactions, including aldol (B89426) and alkylation reactions. The recyclability of these auxiliaries is a key consideration for their practical application.

Table 2: Recyclability of Chiral Auxiliaries in Asymmetric Reactions

Chiral AuxiliarySupport/MethodReactionRecovery Yield (%)No. of CyclesRemarksReference
Oppolzer's Camphorsultam Continuous FlowAsymmetric HydrogenationHighContinuousEfficient recovery via liquid-liquid extraction.[4]
Pseudoephedrine Merrifield ResinAsymmetric AlkylationHighMultipleCleavage of the product from the solid-supported auxiliary allows for easy recovery.[4]
(1S,2S)-2-phenylcyclopentanamine - (Proposed)Amide formation/cleavage--Recovery based on standard acidic or basic hydrolysis and extraction.[4]

Experimental Protocols

Protocol 1: Immobilization and Recycling of a this compound-Derived Ligand on a POSS Support for Asymmetric Epoxidation

This protocol is based on the methodology for modifying dimethyl tartrate and immobilizing it on a silsesquioxane moiety.[1]

1. Ligand Synthesis and Immobilization:

  • Transesterification: React this compound with an appropriate aminoalcohol to introduce a reactive amine functionality. The reaction conditions (catalyst, temperature, and time) are optimized to favor the formation of the desired monosubstituted tartrate derivative.

  • Immobilization: The amine-functionalized tartrate ligand is then covalently attached to a haloaryl-functionalized polyhedral oligomeric silsesquioxane (POSS) support through nucleophilic substitution.

2. Asymmetric Epoxidation:

  • In a round-bottom flask, the POSS-supported tartrate ligand, a titanium(IV) alkoxide (e.g., Ti(OiPr)₄), and the allylic alcohol substrate are dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • The mixture is cooled to the desired temperature (e.g., -20 °C).

  • An oxidant, typically tert-butyl hydroperoxide (TBHP), is added dropwise.

  • The reaction is monitored by TLC until completion.

3. Catalyst Recovery and Recycling:

  • Upon completion of the reaction, the solid POSS-supported catalyst is recovered by simple filtration.

  • The catalyst is washed with a suitable solvent to remove any adsorbed product and unreacted starting materials.

  • The recovered catalyst is dried under vacuum and can be reused in subsequent epoxidation reactions. The catalytic activity and enantioselectivity are monitored over several cycles.[1]

Protocol 2: Recycling of Oppolzer's Camphorsultam Auxiliary in a Continuous Flow Asymmetric Hydrogenation

This protocol is based on a telescoped three-stage continuous flow process.[4]

1. Reaction Setup:

  • The asymmetric hydrogenation reaction is performed in a continuous flow reactor where the substrate, chiral auxiliary (Oppolzer's camphorsultam), and reagents are continuously pumped and mixed.

2. In-line Quenching and Separation:

  • The reaction mixture is directly fed into a quenching unit.

  • The quenched stream then enters a liquid-liquid separator. An aqueous phase is introduced to selectively extract the chiral auxiliary, while the desired product remains in the organic phase.

3. Auxiliary Recovery:

  • The aqueous stream containing the protonated auxiliary is collected.

  • The auxiliary can be recovered from the aqueous phase by basification followed by extraction with an organic solvent.

  • Evaporation of the solvent yields the recovered Oppolzer's camphorsultam, which can be reused.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Catalyst/Auxiliary Preparation cluster_reaction Asymmetric Synthesis cluster_recycling Recycling Process dmt This compound modification Chemical Modification dmt->modification immobilization Immobilization on Support modification->immobilization catalyst Immobilized Catalyst immobilization->catalyst substrate Substrate reaction Asymmetric Reaction substrate->reaction catalyst->reaction product_catalyst Product + Catalyst reaction->product_catalyst separation Separation (e.g., Filtration) product_catalyst->separation recovered_catalyst Recovered Catalyst separation->recovered_catalyst Reuse product Chiral Product separation->product recovered_catalyst->catalyst

Caption: Workflow for the synthesis, use, and recycling of an immobilized this compound-based catalyst.

cleavage_recovery_workflow start Product-Auxiliary Conjugate cleavage Cleavage Reaction (e.g., Hydrolysis) start->cleavage mixture Mixture of Product and Auxiliary cleavage->mixture extraction Liquid-Liquid Extraction mixture->extraction product Chiral Product (Organic Phase) extraction->product auxiliary Recovered Auxiliary (Aqueous Phase) extraction->auxiliary

Caption: General workflow for the cleavage and recovery of a chiral auxiliary after an asymmetric reaction.

References

Safety Operating Guide

Proper Disposal of Dimethyl d-Tartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential procedural guidance for the safe and compliant disposal of dimethyl d-tartrate in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on available safety data, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyDataImplication for Disposal
Physical State SolidAs a solid, it should be collected in a designated solid chemical waste container. Avoid generating dust during transfer.
Solubility in Water SolubleDue to its water solubility, disposal down the drain is strongly discouraged to prevent environmental release.[1] Uncontrolled release into aquatic environments should be avoided.
Flash Point Not applicable (Combustible solid)Although it does not have a flash point, it is classified as a combustible solid. Store away from heat, sparks, and open flames.
Incompatible Materials Acids, Bases, Reducing Agents, Oxidizing agentsSegregate this compound waste from these incompatible materials to prevent hazardous reactions.[2]
Hazard Classification Not classified as hazardous by OSHA (29 CFR 1910.1200) for L-isomer, but may cause skin, eye, and respiratory irritation.[3]Although not formally classified as hazardous under all regulations, it should be treated as a chemical waste. All chemical waste must be evaluated against local, state, and federal regulations to determine if it qualifies as hazardous waste.[2][4] Never dispose of in regular trash.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. The following protocol outlines the steps for preparing the chemical waste for collection and disposal.

Objective: To safely prepare and manage this compound waste for collection by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Experimental Workflow for Waste Disposal

G This compound Disposal Workflow cluster_prep Waste Preparation and Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated labware, etc.) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible Waste Container (Clearly labeled, leak-proof, with screw-on cap) ppe->container transfer Transfer Waste to Container (Avoid dust formation) container->transfer segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) transfer->segregate label_waste Label as "Hazardous Waste" (Or as per institutional guidelines) segregate->label_waste fill_tag Complete Hazardous Waste Tag (List all constituents and percentages, PI name, date) label_waste->fill_tag storage Store in Designated Satellite Accumulation Area (Secure, well-ventilated, with secondary containment) fill_tag->storage contact_ehs Request Waste Pickup (Submit form to EHS or licensed contractor) storage->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end Final Disposal at a Licensed Facility (Incineration or other approved method) pickup->end

Caption: Workflow for the safe disposal of this compound.

Detailed Methodology:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated lab trash (e.g., weigh boats, gloves, wipes), and solutions.

    • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Container Selection and Management:

    • Select a waste container that is in good condition, compatible with the chemical, and has a leak-proof, screw-on cap.[4]

    • For solid waste, a clearly labeled, sturdy container with a secure lid is appropriate. For contaminated lab trash, double-bagging in clear plastic bags may be required by your institution to allow for visual inspection.

    • Keep the waste container closed at all times except when adding waste.

  • Waste Labeling:

    • Affix a "Hazardous Waste" label (or your institution's equivalent) to the container as soon as the first particle of waste is added.

    • Complete the hazardous waste tag with all required information, including:

      • The full chemical name: "this compound". Abbreviations are not permitted.

      • For mixtures, list all chemical components and their approximate percentages.

      • The date of waste generation.

      • The principal investigator's name and contact information.

      • The specific location (building and room number).

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a secure, well-ventilated location, away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to capture any potential leaks or spills.

  • Disposal Request and Collection:

    • Once the container is full or has reached the institutional time limit for storage (e.g., 90 days), submit a hazardous waste pickup request to your institution's EHS department.

    • Do not dispose of this compound in the regular trash or by flushing it down the sewer system.[2]

  • Empty Container Disposal:

    • A container that held this compound should be triple-rinsed with an appropriate solvent (such as water, given its solubility).

    • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying, deface all chemical labels on the empty container before disposing of it in the regular trash or as directed by your EHS department.

Spill Response

In the event of a small spill, wear your PPE and absorb the material with an inert absorbent (e.g., sand, vermiculite). Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust. For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

Disclaimer: This document provides general guidance. All laboratory personnel are responsible for complying with the specific hazardous waste regulations set forth by their institution and local, state, and federal authorities. Always consult your institution's Environmental Health and Safety department for specific procedures and requirements.

References

Safeguarding Your Research: A Guide to Handling Dimethyl d-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl d-tartrate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE to prevent exposure.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side shields or gogglesMust meet European standard EN 166 or OSHA 29 CFR 1910.133.
Hands Chemical-resistant glovesInspect gloves for integrity before each use. Nitrile rubber is a common and suitable choice.
Body Laboratory coatShould be fully buttoned to protect skin and personal clothing from potential spills.
Respiratory NIOSH/MSHA or European Standard EN 136 approved respiratorRecommended for large-scale operations or when there is a risk of dust formation. Ensure adequate ventilation in all scenarios.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic procedure for handling this compound is critical for safety and experimental success.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. For small-scale laboratory use, maintain adequate ventilation.[1]

  • For procedures with a higher risk of generating dust or aerosols, use a certified chemical fume hood.

  • Before starting, ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Chemical:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Avoid the formation of dust.[1][2] When transferring the solid, do so carefully to minimize airborne particles.

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store this compound in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly sealed to prevent contamination and reaction with moisture.[1]

  • Store away from incompatible materials such as acids, bases, and reducing agents.[1][3]

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[1][2]
Ingestion Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][2]

Spill Response:

  • Minor Spills: Ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, clearly labeled, and sealed container.

  • Disposal Method: While some sources indicate that Dimethyl L-tartrate is not classified as hazardous waste, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Dispose of the chemical waste through a licensed and approved disposal company. Do not dispose of it down the drain.

Workflow for Handling and Disposal of this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handling_transfer Carefully Transfer Chemical prep_ppe->handling_transfer prep_ventilation Ensure Proper Ventilation prep_ventilation->handling_transfer handling_use Perform Experimental Work handling_transfer->handling_use emergency_spill Spill Response handling_transfer->emergency_spill handling_storage Store in a Cool, Dry, Ventilated Area handling_use->handling_storage disposal_collect Collect Waste in Labeled Container handling_use->disposal_collect emergency_exposure First Aid handling_use->emergency_exposure disposal_dispose Dispose via Licensed Company disposal_collect->disposal_dispose

Caption: Key steps for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.